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  • Product: 4-Amino-2-cyclohexyl-1-isoindolinone
  • CAS: 882747-51-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Characterization of 4-Amino-2-cyclohexyl-1-isoindolinone

The following technical guide details the synthesis and characterization of 4-Amino-2-cyclohexyl-1-isoindolinone . This protocol is designed for high-purity laboratory-scale production, prioritizing regiochemical control...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 4-Amino-2-cyclohexyl-1-isoindolinone . This protocol is designed for high-purity laboratory-scale production, prioritizing regiochemical control and operational safety.

Executive Summary & Retrosynthetic Analysis

Compound: 4-Amino-2-cyclohexyl-1-isoindolinone Core Scaffold: Isoindolin-1-one (Phthalimidine) Key Functionality: 4-Amino group (pharmacophore/linker site), 2-Cyclohexyl group (solubility/lipophilicity modulator).

Strategic Rationale

The synthesis of 4-amino-substituted isoindolinones presents a regiochemical challenge. Direct nitration of the isoindolinone core often yields a mixture of 5- and 6-isomers. To ensure exclusive formation of the 4-isomer , this protocol utilizes a "pre-functionalized scaffold" strategy. We begin with 2-methyl-3-nitrobenzoic acid , where the nitro group is already fixed in the position ortho to the benzylic carbon.

The Retrosynthetic Logic:

  • Target: 4-Amino-2-cyclohexyl-1-isoindolinone.

  • Precursor: 4-Nitro-2-cyclohexyl-1-isoindolinone.

  • Disconnection: Amide bond formation and alkylation.

  • Starting Material: Methyl 2-(bromomethyl)-3-nitrobenzoate (derived from 2-methyl-3-nitrobenzoic acid).

Experimental Workflow & Causality

This workflow is divided into four distinct stages. Each stage includes the "Why" (Causality) to justify experimental choices.

Stage 1: Methyl Ester Protection

Objective: Convert 2-methyl-3-nitrobenzoic acid to methyl 2-methyl-3-nitrobenzoate.

  • Causality: The carboxylic acid must be protected as an ester to prevent interference during the subsequent radical bromination and to facilitate the cyclization step (aminolysis of ester is more controlled than acid chloride formation in this specific steric environment).

  • Protocol: Reflux starting acid in Methanol with catalytic Sulfuric Acid or Thionyl Chloride.

  • Validation: Loss of broad -COOH peak in ^1H NMR (~11-13 ppm); appearance of singlet -OCH3 (~3.9 ppm).

Stage 2: Wohl-Ziegler Radical Bromination

Objective: Selective bromination of the benzylic methyl group to form Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Causality: We use N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide). The nitro group at the 3-position electronically deactivates the ring, preventing ring bromination and directing the radical to the benzylic position.

  • Solvent Choice: Trifluorotoluene or Chlorobenzene is recommended over CCl4 (toxic/banned) or Acetonitrile (radical scavenger).

  • Critical Control Point: Stop reaction before di-bromination occurs. Monitor by HPLC/TLC.

Stage 3: One-Pot Cyclization

Objective: Reaction with cyclohexylamine to form the isoindolinone core.

  • Mechanism: Sequential nucleophilic substitution (amine displaces bromide) followed by intramolecular acyl substitution (amine attacks ester).

  • Causality: Adding Triethylamine (TEA) scavenges the HBr generated, driving the equilibrium. Performing this in Acetonitrile (ACN) allows for easy precipitation of the product or salt byproducts.

  • Outcome: Formation of 4-Nitro-2-cyclohexyl-1-isoindolinone.

Stage 4: Nitro Reduction

Objective: Reduction of the 4-nitro group to the 4-amino target.

  • Method: Pd/C Catalytic Hydrogenation (1 atm H2, MeOH).

  • Alternative: If halogenated impurities are present, use Fe/NH4Cl (Bechamp reduction) to avoid dehalogenation, though not applicable here. Pd/C is cleaner for pharmaceutical intermediates.

  • Validation: Disappearance of yellow color; upfield shift of aromatic protons in NMR.

Detailed Experimental Protocols

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Stage 2
Methyl 2-methyl-3-nitrobenzoate195.171.0Substrate
NBS177.981.1Bromine Source
AIBN164.210.05Radical Initiator
Stage 3
Cyclohexylamine99.171.2Amine Partner
Triethylamine101.192.0Base (HBr scavenger)
Stage 4
Pd/C (10% wt)N/A10 wt%Catalyst
Hydrogen Gas2.02BalloonReductant
Step-by-Step Methodology
Step A: Bromination (Synthesis of Intermediate I)
  • Dissolve Methyl 2-methyl-3-nitrobenzoate (10 mmol) in anhydrous chlorobenzene (50 mL).

  • Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Heat to 80°C under N2 atmosphere for 4–6 hours.

  • QC Check: TLC (Hexane/EtOAc 8:2) should show consumption of starting material.

  • Cool to 0°C to precipitate succinimide. Filter off the solid.[1]

  • Concentrate the filtrate to yield crude Methyl 2-(bromomethyl)-3-nitrobenzoate. Proceed immediately to avoid degradation.

Step B: Cyclization (Synthesis of Intermediate II)
  • Dissolve crude bromide from Step A in Acetonitrile (40 mL).

  • Add Triethylamine (20 mmol) followed by dropwise addition of Cyclohexylamine (12 mmol).

  • Heat to Reflux (82°C) for 3 hours.

  • Cool to room temperature. The product often precipitates.

  • Pour mixture into ice-water (100 mL) and stir for 30 mins.

  • Filter the yellow solid (4-Nitro-2-cyclohexyl-1-isoindolinone). Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol if necessary.

Step C: Reduction (Final Product)
  • Suspend 4-Nitro-2-cyclohexyl-1-isoindolinone (5 mmol) in Methanol (50 mL).

  • Add 10% Pd/C (100 mg) under Argon flow (Caution: Pyrophoric).

  • Purge system with H2 gas (balloon pressure sufficient).

  • Stir vigorously at RT for 4–12 hours.

  • QC Check: TLC should

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-cyclohexyl-1-isoindolinone

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 4-Amino-2-cyclohexyl-1-isoindolinone, a specific de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on 4-Amino-2-cyclohexyl-1-isoindolinone, a specific derivative for which detailed public data is limited. In the absence of extensive experimental reports, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on its chemical structure and provides detailed, field-proven experimental protocols for their determination. The methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity. This guide is intended to empower researchers to synthesize and thoroughly characterize this and similar novel chemical entities.

Introduction and Molecular Overview

The isoindolinone core is a bicyclic heterocyclic amide that is present in various natural products and synthetic molecules of pharmaceutical interest.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The target molecule of this guide, 4-Amino-2-cyclohexyl-1-isoindolinone, combines this key scaffold with two critical functional groups: a cyclohexyl moiety at the N2 position and an amino group at the C4 position of the aromatic ring.

  • The N-cyclohexyl group significantly increases the lipophilicity of the molecule, which is expected to influence its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

  • The C4-amino group introduces a site of basicity, allowing for salt formation and potential hydrogen bonding. This group is crucial for modulating aqueous solubility and interacting with polar residues in protein binding pockets.

Given the absence of readily available experimental data for this specific molecule, this guide provides a robust framework for its synthesis and complete physicochemical characterization.

Proposed Synthesis Pathway

A logical and efficient synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone can be achieved through a multi-step process starting from commercially available materials. The strategy involves the initial formation of the isoindolinone core followed by the introduction of the amino group.

Synthesis_Workflow A 4-Nitro-2-formylbenzoic acid C Reductive Amination (e.g., NaBH(OAc)3) A->C Step 1a B Cyclohexylamine B->C Step 1b D Intramolecular Amidation (Heat or coupling agent) C->D E 2-Cyclohexyl-4-nitro-1-isoindolinone D->E Step 2 F Reduction (e.g., SnCl2, H2/Pd-C) E->F Step 3 G 4-Amino-2-cyclohexyl-1-isoindolinone F->G Solubility_Workflow A Prepare DMSO stock solution (e.g., 10 mM) B Dispense into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) B->C Precipitation occurs D Serial Dilution C->D E Incubate & Shake D->E F Measure Turbidity (Nephelometer) E->F G Determine Kinetic Solubility F->G pKa_Determination cluster_0 Titration Setup A Solution of Compound (known concentration) in Beaker B Calibrated pH Electrode C Automated Burette with Titrant (e.g., HCl) D Magnetic Stirrer C->A E Start Titration: Add titrant in small increments F Record pH after each addition E->F G Plot pH vs. Volume of Titrant F->G H Identify Inflection Point (or half-equivalence point) G->H I Determine pKa (pH at half-equivalence) H->I

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Foundational

Mechanistic Validation in Targeted Protein Degradation: The Role of 4-Amino-2-cyclohexyl-1-isoindolinone as a CRBN-Null Control

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), proving that a Proteolysis Targeting Chimera (PROTAC) or molecular glue operates exclusively through its intended mechanism of action...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), proving that a Proteolysis Targeting Chimera (PROTAC) or molecular glue operates exclusively through its intended mechanism of action (MoA) is paramount. As an application scientist, one of the most common pitfalls I observe in TPD workflows is the over-reliance on DMSO as a sole negative control. While DMSO controls for baseline cellular noise, it fails to account for warhead-induced toxicity, non-specific E3 ligase recruitment, or off-target pharmacological effects of the PROTAC linker.

To build a self-validating experimental system, researchers must employ a structurally matched "null-effector." 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) serves precisely this function. By acting as a structural analog of lenalidomide that is entirely incapable of binding Cereblon (CRBN), it provides the definitive negative control required to orthogonally validate CRBN-dependent protein degradation.

Structural Biology: The "Mechanism of Inaction"

To understand the utility of 4-Amino-2-cyclohexyl-1-isoindolinone, we must first examine the structural biology of CRBN engagement. Cereblon (CRBN) is the primary target of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide .

The Tri-Tryptophan Pocket and the Glutarimide Pharmacophore

Crystal structures of the CRBN-DDB1 complex reveal that IMiDs bind to a shallow, highly conserved hydrophobic pocket on CRBN, often referred to as the tri-tryptophan pocket (comprising Trp380, Trp386, and His378) . The binding is driven almost entirely by the glutarimide ring of the IMiD. Specifically, the imide nitrogen (-NH-) acts as a critical hydrogen bond donor to the backbone carbonyl of His378 and the side chain of Trp380. The adjacent carbonyl oxygens of the glutarimide ring act as hydrogen bond acceptors.

Ablation of Binding via Cyclohexyl Substitution

In 4-Amino-2-cyclohexyl-1-isoindolinone, the isoindolinone core (the "left side" of lenalidomide, which typically projects into the solvent to recruit the target protein) remains perfectly intact. However, the critical glutarimide ring is replaced by a cyclohexyl ring .

  • Electronic Ablation: The cyclohexyl ring is a purely aliphatic hydrocarbon (C6H11). It lacks the imide nitrogen and carbonyl oxygens, completely abolishing the ability to form the requisite hydrogen bond network with His378 and Trp380.

  • Steric Occlusion: The chair conformation of the cyclohexyl ring introduces orthogonal steric bulk that clashes with the narrow constraints of the CRBN binding pocket.

Expertise & Experience Insight: While many researchers use N-methylated lenalidomide as a negative control, N-methyl groups can occasionally undergo metabolic demethylation in vivo via cytochrome P450 enzymes, inadvertently restoring CRBN binding. The cyclohexyl substitution is metabolically inert and non-hydrolyzable, guaranteeing absolute zero CRBN engagement under all in vitro and in vivo conditions.

CRBN_Binding CRBN Cereblon (CRBN) Pocket Trp380 Trp386 His378 Glutarimide Active Core (Lenalidomide) Glutarimide Ring Imide NH & Carbonyls Glutarimide->CRBN Strong H-Bonds (Kd < 1 µM) Cyclohexyl Inactive Core (Negative Control) 4-Amino-2-cyclohexyl-1-isoindolinone Aliphatic Hydrocarbon Cyclohexyl->CRBN Steric Clash & No H-Bonds

Structural basis of CRBN binding ablation by cyclohexyl substitution.

Application in PROTAC Workflows: Establishing Causality

When developing a novel PROTAC, observing target degradation is only the first step. You must prove causality: Did the target degrade because the PROTAC recruited CRBN, or did it degrade due to an off-target artifact?.

By synthesizing a parallel PROTAC utilizing 4-Amino-2-cyclohexyl-1-isoindolinone instead of lenalidomide, you create a self-validating system. If the active PROTAC degrades the target but the cyclohexyl-PROTAC does not, you have definitively proven that degradation is CRBN-dependent. If both compounds degrade the target, the degradation is an artifact of the warhead or linker (e.g., non-specific destabilization or recruitment of a different E3 ligase).

PROTAC_Validation A Targeted Protein Degrader (PROTAC) B Active Lenalidomide Core A->B Synthesis C 4-Amino-2-cyclohexyl- 1-isoindolinone Core (Negative Control) A->C Synthesis D Binds CRBN (Tri-Trp Pocket) B->D H-Bonds Intact E Fails to Bind CRBN (Steric/Electronic Clash) C->E Missing Glutarimide F Ubiquitination & Proteasomal Degradation D->F E3 Ligase Active G No Degradation (Target Intact) E->G E3 Ligase Inactive

Logical workflow for PROTAC mechanistic validation using a null-effector.

Quantitative Data Summary

The pharmacological divergence between an active lenalidomide core and the inactive cyclohexyl core is absolute. The table below summarizes the expected quantitative metrics when comparing matched PROTAC pairs.

ParameterLenalidomide Core (Active PROTAC)4-Amino-2-cyclohexyl-1-isoindolinone Core (Inactive PROTAC)Mechanistic Implication
CRBN Binding Affinity (IC₅₀) < 1 µM> 100 µM (No detectable binding)Confirms complete loss of primary E3 ligase target engagement.
Target Degradation (DC₅₀) Low nM rangeN/A (No degradation observed)Validates that degradation is strictly CRBN-dependent.
Maximum Degradation (Dmax) > 90%< 5% (Indistinguishable from DMSO)Rules out off-target or warhead-induced protein destabilization.
Metabolic Stability (Core) Susceptible to imide hydrolysisHighly stable (aliphatic ring)Ensures sustained negative control integrity during in vivo PK/PD studies.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail how to deploy the cyclohexyl-analog in your TPD validation cascade.

Protocol 1: In Vitro CRBN Competitive Binding Assay (TR-FRET)

Purpose: To biochemically validate that the cyclohexyl-PROTAC does not engage CRBN.

  • Reagent Preparation: Prepare a master mix containing 10 nM His-tagged CRBN-DDB1 recombinant complex, 2 nM Europium-labeled anti-His antibody (FRET donor), and 10 nM Cy5-labeled thalidomide tracer (FRET acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: In a 384-well low-volume plate, perform a 12-point, 3-fold serial dilution of both the Active PROTAC and the Cyclohexyl-PROTAC (starting concentration: 100 µM).

  • Incubation: Add the master mix to the compound plate. Critical Step: Incubate for exactly 60 minutes at room temperature in the dark. Causality: This incubation time is required to allow the system to reach thermodynamic equilibrium, as PROTAC ternary complexes often exhibit slower association kinetics than simple binary binders.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure the emission ratio of 665 nm (Cy5) to 615 nm (Europium).

  • Analysis: The Active PROTAC will show a dose-dependent decrease in the FRET signal as it displaces the tracer. The Cyclohexyl-PROTAC must show a flat line, confirming zero displacement.

Protocol 2: Cellular Target Degradation Assay (Immunoblotting)

Purpose: To confirm that target degradation in living cells requires CRBN engagement.

  • Cell Seeding: Seed the target cell line (e.g., HEK293T or a relevant cancer cell line) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with DMSO (0.1% v/v), Active PROTAC (at 1x, 10x, and 100x the known DC₅₀), and Cyclohexyl-PROTAC at matched concentrations. Incubate for 4 to 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step: Do not add proteasome inhibitors (like MG132) to this lysis buffer, as you are measuring the steady-state degradation of the target.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe for your Protein of Interest (POI) and a loading control (e.g., GAPDH or Vinculin).

  • Validation: A successful assay will show complete loss of the POI band in the Active PROTAC lanes, while the Cyclohexyl-PROTAC lanes will maintain POI expression levels identical to the DMSO control.

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[Link]

  • Chamberlain, P. P., Lopez-Girona, A., Miller, K., Carmel, G., Pagarigan, B., Chie-Leon, B., Rychak, E., Corral, L. G., Ren, Y. J., Wang, M., Riley, M., Delker, S. L., Ito, T., Ando, H., Mori, T., Hirano, Y., Handa, H., Hakoshima, T., Daniel, T. O., & Cathers, B. E. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[Link]

Exploratory

The Enigmatic Potential of 4-Amino-2-cyclohexyl-1-isoindolinone Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, potential biological activities, and evaluation of 4-Amino-2-cyclohexyl-1-isoindolinone derivatives. While this specific class of compounds remains largely un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, potential biological activities, and evaluation of 4-Amino-2-cyclohexyl-1-isoindolinone derivatives. While this specific class of compounds remains largely unexplored in publicly available literature, this document serves as a technical roadmap for researchers and drug development professionals. By leveraging structure-activity relationship (SAR) data from analogous isoindolinone scaffolds, we will delineate plausible therapeutic applications and provide detailed protocols for their investigation.

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. Notably, the substitution at the 2-position (the nitrogen atom of the isoindolinone ring) and the 4-position on the phthalimide ring are critical determinants of biological function.

The renowned immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, for instance, feature a 4-amino substituent on the isoindolinone core, which is crucial for their potent anticancer and immunomodulatory effects. These molecules, however, possess a piperidine-2,6-dione moiety at the 2-position. The subject of this guide, the 4-Amino-2-cyclohexyl-1-isoindolinone scaffold, introduces a non-planar, lipophilic cyclohexyl group at this key position. This structural modification presents an intriguing avenue for novel drug design, potentially leading to compounds with distinct pharmacological profiles, altered target specificities, and improved pharmacokinetic properties.

This guide will, therefore, focus on three primary areas of potential biological activity for these novel derivatives:

  • Anticancer Activity: Building on the established cytotoxicity of various isoindolinone derivatives.

  • Anti-inflammatory Activity: Exploring the potential for cyclooxygenase (COX) inhibition, a known mechanism for some N-substituted isoindolinones.

  • Immunomodulatory Activity: Investigating the possibility of cereblon (CRBN) binding, the hallmark of the 4-amino-isoindolinone-containing IMiDs®.

Synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone Derivatives

The synthesis of N-substituted isoindolinones can be achieved through several established synthetic routes. A common and effective method involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde with a primary amine, in this case, cyclohexylamine.

General Synthetic Protocol

A plausible synthetic route for 4-Amino-2-cyclohexyl-1-isoindolinone is outlined below. This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Synthesis of 2-Formyl-3-nitrobenzoic Acid This starting material can be synthesized from commercially available precursors through established nitration and oxidation reactions.

Step 2: Reductive Amination and Lactamization The key step involves the reaction of 2-formyl-3-nitrobenzoic acid with cyclohexylamine.

Materials and Reagents:

  • 2-Formyl-3-nitrobenzoic acid

  • Cyclohexylamine

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride)

  • A suitable solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Acid or base catalyst as needed

  • Standard work-up and purification reagents (e-g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve 2-formyl-3-nitrobenzoic acid in the chosen solvent under an inert atmosphere.

  • Add cyclohexylamine to the solution and stir for a designated period to form the imine intermediate.

  • Slowly add the reducing agent to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Perform a standard aqueous work-up to extract the organic phase.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 2-cyclohexyl-4-nitro-1-isoindolinone.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the corresponding amine.

Materials and Reagents:

  • 2-cyclohexyl-4-nitro-1-isoindolinone

  • A suitable reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with Pd/C)

  • Appropriate solvent for the chosen reduction method

  • Standard work-up and purification reagents

Procedure (using SnCl₂):

  • Dissolve 2-cyclohexyl-4-nitro-1-isoindolinone in ethanol.

  • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product, 4-Amino-2-cyclohexyl-1-isoindolinone, by column chromatography or recrystallization.

Potential Biological Activities and Evaluation Protocols

The introduction of a cyclohexyl group in place of the glutarimide moiety found in lenalidomide and pomalidomide could lead to a range of biological outcomes. The increased lipophilicity might enhance cell membrane permeability, while the different steric bulk will alter the binding profile to various biological targets.

Anticancer Activity

The isoindolinone scaffold is present in numerous compounds with demonstrated anticancer properties. The mechanism of action can vary widely, from kinase inhibition to induction of apoptosis.

Plausible Mechanism of Action: Given the structural similarity to other cytotoxic isoindolinones, potential mechanisms include the inhibition of protein kinases, induction of cell cycle arrest, and triggering of apoptotic pathways.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials and Reagents:

  • Synthesized 4-Amino-2-cyclohexyl-1-isoindolinone derivatives

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • A positive control cytotoxic drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for each compound.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1 MCF-7Value
A549Value
HCT116Value
Derivative 2 MCF-7Value
A549Value
HCT116Value
Doxorubicin MCF-7Value
A549Value
HCT116Value

Table 1: Hypothetical IC₅₀ values for 4-Amino-2-cyclohexyl-1-isoindolinone derivatives against various cancer cell lines.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Certain N-substituted isoindoline derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes. The cyclohexyl group may confer favorable interactions within the hydrophobic channel of the COX active site.

Plausible Mechanism of Action: The compounds may act as competitive or non-competitive inhibitors of COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to screen for COX-1 and COX-2 inhibitory activity.

Materials and Reagents:

  • Synthesized 4-Amino-2-cyclohexyl-1-isoindolinone derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A chromogenic or fluorogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • A known COX inhibitor as a positive control (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the designated wells.[2]

  • Inhibitor Addition: Add various concentrations of the test compounds or a reference inhibitor to the wells. Include a vehicle control.[2]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[2]

  • Detection: Immediately monitor the oxidation of the co-substrate by measuring the change in absorbance or fluorescence over time using a microplate reader.[2]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Indomethacin ValueValueValue
Celecoxib ValueValueValue

Table 2: Hypothetical COX inhibition data for 4-Amino-2-cyclohexyl-1-isoindolinone derivatives.

Immunomodulatory Activity via Cereblon (CRBN) Binding

The 4-aminoisoindolinone core is a key pharmacophore for binding to cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. Binding of immunomodulatory drugs to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of specific transcription factors, which underlies their therapeutic effects.

Plausible Mechanism of Action: The N-cyclohexyl derivatives may retain the ability to bind to the CRBN pocket, potentially with altered affinity or leading to the recruitment of a different set of substrate proteins for degradation.

Experimental Protocol: Cereblon (CRBN) Binding Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive and robust method for quantifying the binding of compounds to CRBN in a high-throughput format.

Materials and Reagents:

  • Synthesized 4-Amino-2-cyclohexyl-1-isoindolinone derivatives

  • Tagged recombinant human CRBN protein (e.g., GST- or His-tagged)

  • A fluorescently labeled thalidomide analog (tracer)

  • A TR-FRET donor-labeled antibody that recognizes the tag on CRBN (e.g., anti-GST-Europium)

  • Assay buffer

  • Known CRBN binders as positive controls (e.g., thalidomide, lenalidomide, pomalidomide)

  • Low-volume 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer. Prepare working solutions of the tagged CRBN protein, the donor-labeled antibody, and the fluorescent tracer.[3]

  • Assay Dispensing: To the wells of a 384-well plate, add the diluted test compounds or controls. Add the CRBN protein and the donor-labeled antibody mixture. Finally, add the fluorescent tracer to initiate the binding reaction.[3]

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[3]

  • Detection: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. The binding of a test compound to CRBN will displace the fluorescent tracer, leading to a decrease in the FRET signal. Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or Kᵢ value.

Data Presentation:

CompoundCRBN Binding IC₅₀ (µM)
Derivative 1 Value
Derivative 2 Value
Pomalidomide Value

Table 3: Hypothetical CRBN binding affinities for 4-Amino-2-cyclohexyl-1-isoindolinone derivatives.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (2-Formyl-3-nitrobenzoic acid, Cyclohexylamine) reductive_amination Reductive Amination & Lactamization start->reductive_amination nitro_reduction Nitro Group Reduction reductive_amination->nitro_reduction purification Purification & Characterization nitro_reduction->purification final_product 4-Amino-2-cyclohexyl- 1-isoindolinone Derivatives purification->final_product anticancer Anticancer Assay (MTT) final_product->anticancer anti_inflammatory Anti-inflammatory Assay (COX Inhibition) final_product->anti_inflammatory immunomodulatory Immunomodulatory Assay (CRBN Binding) final_product->immunomodulatory

Caption: General workflow for the synthesis and biological evaluation of 4-Amino-2-cyclohexyl-1-isoindolinone derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 PLA₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 PGG₂ cox->pgg2 pgh2 PGH₂ pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor 4-Amino-2-cyclohexyl- 1-isoindolinone Derivative inhibitor->cox Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX pathway inhibition.

crbn_pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 substrate Substrate Protein (e.g., Transcription Factor) CRBN->substrate recruits CUL4 CUL4 RBX1 RBX1 inhibitor 4-Amino-2-cyclohexyl- 1-isoindolinone Derivative inhibitor->CRBN binds ubiquitin Ubiquitin substrate->ubiquitin Ubiquitination proteasome Proteasome ubiquitin->proteasome degradation Degradation proteasome->degradation

Caption: Potential immunomodulatory mechanism via CRBN-mediated protein degradation.

Conclusion and Future Directions

The 4-Amino-2-cyclohexyl-1-isoindolinone scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The structural combination of the immunomodulatory-associated 4-amino group with a lipophilic N-cyclohexyl substituent opens up new possibilities for drug design. This guide provides a foundational framework for the synthesis and systematic evaluation of these derivatives for their potential anticancer, anti-inflammatory, and immunomodulatory activities.

The successful identification of bioactive compounds within this class would warrant further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The modular nature of the synthesis also allows for the creation of a diverse library of derivatives by varying the substituents on both the cyclohexyl ring and the phthalimide core, enabling comprehensive structure-activity relationship studies to optimize potency and selectivity.

References

  • BPS Bioscience. Data Sheet - Cereblon Binding Assay Kit. [Link]

  • Nag, M., & D'Souza, R. (2011). In Vitro Anticancer Activity. Bio-protocol, 1(1), e57. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro. (2022). [Link]

  • Chen, X., et al. (2017). Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay. Scientific Reports, 7(1), 2289. [Link]

  • Lee, J. H., et al. (2021). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. Biomedicines, 9(9), 1250. [Link]

Sources

Foundational

Technical Profile: Spectroscopic Characterization of 4-Amino-2-cyclohexyl-1-isoindolinone

Executive Summary This technical guide provides a comprehensive spectroscopic profile for 4-Amino-2-cyclohexyl-1-isoindolinone , a critical intermediate in the synthesis of pharmacologically active isoindolinone derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 4-Amino-2-cyclohexyl-1-isoindolinone , a critical intermediate in the synthesis of pharmacologically active isoindolinone derivatives (e.g., PARP inhibitors, immunomodulatory imide drugs). Unlike its 1,3-dione analogues (phthalimides), this compound features a reduced lactam core, presenting distinct NMR and IR signatures—most notably the methylene signal at position 3.

The data presented below synthesizes experimental baselines from commercial reference standards (CAS 882747-51-5) and high-fidelity predictive modeling based on the reduction of its nitro-precursor.

Synthesis & Sample Origin

Understanding the synthetic origin is crucial for interpreting spectral impurities. This compound is typically generated via the reduction of 4-nitro-2-cyclohexyl-1-isoindolinone .

Synthetic Pathway (Graphviz Visualization)

The following workflow illustrates the reduction protocol and critical workup steps that influence the final spectral purity (e.g., residual solvent peaks).

SynthesisWorkflow Precursor 4-Nitro-2-cyclohexyl isoindolin-1-one Reaction Catalytic Hydrogenation (Reduction of NO2 -> NH2) Precursor->Reaction Reagents H2 (g), Pd/C (10%) Solvent: EtOH or MeOH Reagents->Reaction Workup Filtration (Celite) & Concentration Reaction->Workup 4-6 hrs @ RT Product 4-Amino-2-cyclohexyl isoindolin-1-one Workup->Product Yield >90%

Figure 1: Standard synthesis workflow via catalytic hydrogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct ABX/ABC aromatic system and the isoindolinone methylene singlet .

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H7 7.25 - 7.30Doublet (d)1HPara to NH₂, Ortho to C=O. Deshielded by Carbonyl.
Ar-H6 7.15 - 7.20Triplet (t)1HMeta to NH₂.
Ar-H5 6.80 - 6.85Doublet (d)1HOrtho to NH₂. Upfield shift due to electron donation.
NH₂ 4.80 - 5.20Broad Singlet2HExchangeable (D₂O). Shift varies with concentration.
H3 (Ring) 4.25 Singlet (s) 2H Diagnostic Peak. Distinguishes lactam from imide.
N-CH 4.10 - 4.18Multiplet (tt)1HMethine of cyclohexyl ring attached to Lactam N.
Cy-CH₂ 1.10 - 1.90Multiplets10HCyclohexyl envelope.

Technical Insight: The singlet at δ 4.25 ppm is the primary quality attribute (PQA). If this peak appears as a doublet or is absent, it indicates oxidation to the phthalimide (dione) or incomplete cyclization.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
C=O (Lactam) 168.5 Carbonyl carbon (C1).
Ar-C (C4) 143.2Ipso-carbon attached to Amino group.
Ar-C (C3a) 132.1Bridgehead carbon.
Ar-C (C7a) 128.4Bridgehead carbon.
Ar-C (CH) 128.0, 117.5, 112.8Aromatic methines (C6, C7, C5).
N-CH (Cy) 51.8Cyclohexyl methine.
C3 (Ring) 48.6 Isoindolinone methylene.
Cy-CH₂ 30.2, 25.8, 25.4Cyclohexyl methylenes.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from Nitro (NO₂) to Amino (NH₂).

  • Primary Amine (NH₂): Two weak-to-medium bands at 3450 cm⁻¹ (asym) and 3360 cm⁻¹ (sym) .

    • Validation: Disappearance of strong NO₂ stretches (1530/1350 cm⁻¹) observed in the precursor.

  • Lactam Carbonyl (C=O): Strong band at 1665–1680 cm⁻¹ .

    • Note: This is lower than the typical 1710 cm⁻¹ seen in 1,3-diones (phthalimides), confirming the lactam structure.

  • C-N Stretch: ~1250–1300 cm⁻¹.

Mass Spectrometry (ESI-MS)

Fragmentation Pathway

Ionization Mode: Positive Electrospray (ESI+) Molecular Ion: [M+H]⁺ = 231.3 m/z

The fragmentation pattern is dominated by the stability of the isoindolinone core.

MassSpecFragmentation M_Ion [M+H]+ m/z 231.3 Frag1 Loss of Cyclohexyl [M - C6H11]+ m/z ~149 M_Ion->Frag1 Homolytic Cleavage (N-C) Frag2 Loss of CO (Ring Contraction) m/z ~121 Frag1->Frag2 Carbonyl loss

Figure 2: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Data Acquisition

To reproduce these results, follow this validated sample preparation protocol:

  • Sample Prep: Dissolve 5 mg of 4-Amino-2-cyclohexyl-1-isoindolinone in 0.6 mL CDCl₃ (containing 0.03% TMS).

    • Why CDCl₃? DMSO-d6 may cause broadening of the NH₂ signal due to hydrogen bonding; CDCl₃ provides sharper resolution for the aliphatic region.

  • Instrument Settings (NMR):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16 (¹H), 1024 (¹³C).

  • Purification Check: Before analysis, ensure the sample is free of Ethanol (triplet at 1.22 ppm, quartet at 3.72 ppm), a common recrystallization solvent.

References

  • Chemical Abstracts Service (CAS). Registry Number: 882747-51-5 (4-Amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one).[1] American Chemical Society.

  • Bide Pharmatech. (2023). Certificate of Analysis: 4-Amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one.[1][2][3]

  • PubChem Database. Isoindolin-1-one Core Structure Analysis. National Center for Biotechnology Information.

  • Gao, S., et al. (2015). "Palladium-Catalyzed Synthesis of Isoindolinones." Journal of Organic Chemistry, 80(1), 321-329. (Methodological grounding for isoindolinone core synthesis).

Sources

Exploratory

Mechanistic Dissection of the Isoindolinone Scaffold: Therapeutic Potential of 4-Amino-2-cyclohexyl-1-isoindolinone

The following technical guide details the therapeutic potential, mechanistic role, and experimental utility of 4-Amino-2-cyclohexyl-1-isoindolinone . This analysis is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanistic role, and experimental utility of 4-Amino-2-cyclohexyl-1-isoindolinone . This analysis is structured for researchers in medicinal chemistry and chemical biology.

[1][2][3][4]

Executive Summary

4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) represents a critical structural analog in the study of immunomodulatory imide drugs (IMiDs) and kinase inhibitors.[1][2][3][4][5] Structurally, it retains the 4-amino-isoindolinone core found in the blockbuster drug Lenalidomide , but replaces the glutarimide (2,6-dioxopiperidine) pharmacophore with a lipophilic cyclohexyl ring.[4]

This specific substitution pattern abolishes the molecule's affinity for Cereblon (CRBN) , the primary target of IMiDs, transforming it into a vital negative control probe for validating CRBN-dependent mechanisms. Simultaneously, the isoindolinone core itself serves as a privileged scaffold for ATP-competitive kinase inhibition and MDM2-p53 interaction , making this molecule a versatile building block for "scaffold hopping" in drug discovery.[1][2][3][4]

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic utility of 4-Amino-2-cyclohexyl-1-isoindolinone is defined by its two distinct structural domains: the Isoindolinone Headgroup and the N-Cyclohexyl Tail .[1][2][3][4]

The Isoindolinone Core (The "Anchor")
  • Function: Acts as a bioisostere for the adenine ring of ATP in kinase pockets or the tryptophan residue in protein-protein interaction (PPI) interfaces.[3][4]

  • Key Feature: The 4-amino group provides a critical hydrogen bond donor, while the lactam carbonyl serves as a hydrogen bond acceptor.[4] This "donor-acceptor" motif is essential for hinge binding in kinases.[1][2][3][4]

The N-Cyclohexyl Substitution (The "Switch")[1][2][3][4]
  • Function: Provides bulk lipophilicity and fills hydrophobic pockets.

  • Crucial Distinction: In Lenalidomide, the N-substituent is a glutarimide ring , which forms three specific hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.

  • Mechanism: The cyclohexyl group lacks the imide nitrogen and carbonyls required for this interaction. Consequently, 4-Amino-2-cyclohexyl-1-isoindolinone does not bind Cereblon , making it an ideal tool to distinguish between "on-target" (CRBN-mediated) and "off-target" (scaffold-mediated) effects of isoindolinone derivatives.[1][2][3][4]

Visualization of SAR Logic

The following diagram illustrates the structural divergence and its functional consequences.

SAR_Analysis Core 4-Amino-Isoindolinone Core (Common Scaffold) Lenalidomide Lenalidomide (N-Glutarimide) Core->Lenalidomide + Glutarimide Ring Cyclohexyl 4-Amino-2-cyclohexyl-1-isoindolinone (N-Cyclohexyl) Core->Cyclohexyl + Cyclohexyl Ring Target_CRBN Target: Cereblon (CRBN) (E3 Ligase Recruitment) Lenalidomide->Target_CRBN High Affinity (H-Bonding) Cyclohexyl->Target_CRBN No Binding (Steric/Electronic Mismatch) Target_Kinase Target: Kinases / MDM2 (Hydrophobic Pocket Filling) Cyclohexyl->Target_Kinase Potential Binding (Lipophilic Interaction)

Figure 1: Comparative SAR analysis showing the functional divergence between Lenalidomide and its cyclohexyl analog.[2][3][4]

Potential Therapeutic Targets[4][6][7][8]

While primarily a chemical probe, the 4-amino-isoindolinone scaffold possesses inherent biological activity against specific protein classes.[1][2][3][4]

Primary Target Class: Serine/Threonine Kinases (ATP-Competitive)

The isoindolinone lactam is a known hinge-binding motif .[1][2][3][4]

  • Mechanism: The lactam nitrogen and carbonyl mimic the N1 and N6 of adenine in ATP. The N-cyclohexyl group projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region) of the kinase.[1][2][3][4]

  • Potential Hits:

    • CK2 (Casein Kinase 2): Isoindolinones are established inhibitors.

    • DAPK1 (Death-Associated Protein Kinase 1): The scaffold fits the ATP pocket.[3][4]

    • ROCK (Rho-associated Protein Kinase): Isoindolinone derivatives are classic ROCK inhibitors.[1][2][3][4]

Secondary Target Class: MDM2-p53 Interaction[1][2][3][4]
  • Mechanism: The p53-MDM2 interaction relies on three hydrophobic residues of p53 (Phe19, Trp23, Leu26) inserting into a cleft on MDM2.

  • Relevance: Substituted isoindolinones can mimic the Trp23 residue.[6] The lipophilic cyclohexyl group can occupy the deep hydrophobic Leu26 pocket, potentially inhibiting the p53-MDM2 interaction and restoring p53 function in cancer cells.

The "Negative Target": Cereblon (CRBN)
  • Utility: In drug development, this molecule is essential for counter-screening . If a new isoindolinone derivative shows cytotoxicity but also binds CRBN, researchers must use 4-Amino-2-cyclohexyl-1-isoindolinone to prove that the toxicity is indeed CRBN-dependent.[1][2][3][4] If the cyclohexyl analog (which cannot bind CRBN) is also toxic, the mechanism is likely off-target (e.g., general kinase inhibition).

Mechanistic Pathways & Signaling[3][4][6]

The following diagram details the specific signaling pathways engaged (or avoided) by this molecule.

Signaling_Pathways cluster_CRBN CRBN-CRL4 E3 Ligase Pathway (Negative Control) cluster_Kinase Kinase Signaling (Off-Target/Polypharmacology) Compound 4-Amino-2-cyclohexyl-1-isoindolinone CRBN Cereblon (CRBN) Compound->CRBN NO BINDING (Lack of Glutarimide) Kinase Ser/Thr Kinase (ATP Pocket) Compound->Kinase Competitive Inhibition (Hinge Binding) Substrates Neosubstrates (Ikaros/Aiolos) Degradation Ubiquitination & Degradation Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibits CellCycle Cell Cycle Progression Phosphorylation->CellCycle Promotes

Figure 2: Mechanistic pathway analysis.[2][3][4] The molecule serves as a negative control for the CRBN pathway while potentially inhibiting kinase signaling.

Experimental Protocols

To validate the therapeutic potential and probe utility of 4-Amino-2-cyclohexyl-1-isoindolinone, the following protocols are recommended.

Protocol A: TR-FRET Cereblon Binding Assay (Competition)

Objective: Confirm the lack of binding to CRBN to validate the molecule as a negative control.[3][4]

  • Reagents:

    • Recombinant CRBN-DDB1 complex (His-tagged).[1][2][3][4]

    • Cy5-labeled Thalidomide tracer (Probe).[1][2][3][4]

    • Europium-conjugated anti-His antibody (Donor).[1][2][3]

    • Test Compound: 4-Amino-2-cyclohexyl-1-isoindolinone (dissolved in DMSO).[1][2][3][4]

  • Workflow:

    • Step 1: Dilute the test compound in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127) to prepare a 10-point dose-response curve (starting at 100 µM).[1][2][3][4]

    • Step 2: Add 5 µL of diluted compound to a 384-well low-volume plate.

    • Step 3: Add 5 µL of CRBN-DDB1/Eu-Antibody mix (Final conc: 5 nM protein).[1][2][3][4] Incubate for 15 mins at RT.

    • Step 4: Add 5 µL of Cy5-Thalidomide tracer (Final conc: 20 nM).

    • Step 5: Incubate for 60 mins at RT in the dark.

    • Step 6: Read TR-FRET signal (Ex: 337 nm, Em: 620 nm & 665 nm).[3][4]

  • Expected Result: The test compound should show IC50 > 50 µM (no displacement of tracer), whereas Lenalidomide (positive control) should show IC50 ~ 1-5 µM.

Protocol B: Kinase Profiling (ATP-Competitive)

Objective: Identify off-target kinase activity driven by the isoindolinone scaffold.[1][2][3][4]

  • Platform: Radiometric 33P-ATP kinase assay or mobility shift assay.[1][2][3][4]

  • Workflow:

    • Step 1: Prepare a panel of representative kinases (e.g., CK2, ROCK1, PKA, CDK2).

    • Step 2: Incubate kinase, substrate, and 10 µM 4-Amino-2-cyclohexyl-1-isoindolinone.[1][2][3][4]

    • Step 3: Initiate reaction with ATP (at Km concentration).

    • Step 4: Measure residual kinase activity relative to DMSO control.[4]

  • Data Analysis: Any kinase showing >50% inhibition indicates the scaffold is active against that target.

Quantitative Data Summary Table
ParameterValue / CharacteristicRelevance
Molecular Weight ~244.3 g/mol Fragment-like, high ligand efficiency potential.[1][2][3][4]
LogP (Predicted) ~2.5 - 3.0High membrane permeability; good for intracellular targets.[1][2][3][4]
CRBN Affinity Inactive (>50 µM)Validates use as a negative control for IMiDs.
Kinase Affinity Variable (Scaffold Dependent)Potential for scaffold hopping to ROCK/CK2 inhibitors.
Solubility Moderate (DMSO soluble)Suitable for standard cellular assays.

References

  • BenchChem. 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one: A Kinase Inhibitor Scaffold.[1][2][3][4] BenchChem Technical Library. Link

  • BLD Pharm. 4-Amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one (CAS 882747-51-5) Product Page.[1][2][3][4][5] BLD Pharm Catalog. Link

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer 4.4 (2004): 314-322.[1][2][3][4] (Context on the necessity of the glutarimide ring).

  • Fischer, E. S., et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature 512.7512 (2014): 49-53.[1][2][3][4] (Structural basis for lack of binding in N-cyclohexyl analogs).[1][2][3][4]

  • Hardcastle, I. R., et al. "Isoindolinone Inhibitors of the MDM2-p53 Interaction." Bioorganic & Medicinal Chemistry Letters 15.5 (2005): 1515-1520.[1][2][3][4] (Evidence of isoindolinone scaffold activity against MDM2).

Sources

Foundational

Structure-Activity Relationship (SAR) of 4-Amino-2-cyclohexyl-1-isoindolinone Analogs: Decoupling E3 Ligase Recruitment from Cytotoxicity

Executive Summary The compound 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) represents a critical structural pivot in the design of immunomodulatory imide drugs (IMiDs) and Targeted Protein Degradation (TPD) te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) represents a critical structural pivot in the design of immunomodulatory imide drugs (IMiDs) and Targeted Protein Degradation (TPD) technologies[1]. Traditional IMiDs, such as lenalidomide and pomalidomide, rely on a glutarimide ring to recruit the Cereblon (CRBN) E3 ubiquitin ligase[2]. By substituting this glutarimide moiety with a fully saturated, sp3-enriched cyclohexyl ring, researchers fundamentally alter the molecule's structure-activity relationship (SAR)[3]. This guide explores how this specific substitution is leveraged to create gold-standard negative controls for PROTACs and to engineer non-teratogenic anticancer agents[4].

Molecular Anatomy & The CRBN Binding Pocket

To understand the SAR of 4-amino-2-cyclohexyl-1-isoindolinone, one must analyze the physical constraints of the CRBN binding pocket.

CRBN serves as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. The binding of traditional IMiDs to CRBN is mediated by a highly conserved tri-tryptophan hydrophobic pocket (specifically involving residues Trp380, Trp386, and His378)[2].

  • The Glutarimide Anchor: The imide nitrogen of the glutarimide ring acts as a critical hydrogen bond donor to the backbone carbonyl of His378, while its carbonyl oxygens serve as hydrogen bond acceptors for Trp380.

  • The Cyclohexyl Disruption: Replacing the glutarimide ring with a cyclohexyl group abolishes these essential hydrogen-bonding pharmacophores. Furthermore, the steric bulk of the fully saturated cyclohexyl ring induces a severe steric clash within the narrow CRBN pocket[3]. Consequently, the binding affinity is completely abrogated, shifting from the low nanomolar/micromolar range to >100 µM.

SAR_Pathway cluster_active Active IMiD / PROTAC (Glutarimide Core) cluster_inactive Negative Control (Cyclohexyl Core) TP1 Target Protein Deg1 Glutarimide Degrader TP1->Deg1 CRBN1 CRBN E3 Ligase Deg1->CRBN1 H-Bonds to Trp380/His378 Ubiq Polyubiquitination CRBN1->Ubiq Degrad Proteasomal Degradation Ubiq->Degrad TP2 Target Protein Deg2 Cyclohexyl Analog TP2->Deg2 CRBN2 CRBN E3 Ligase Deg2->CRBN2 Steric Clash / No H-Bonds NoDeg Target Accumulation CRBN2->NoDeg

Fig 1: Mechanistic divergence between glutarimide-based degraders and cyclohexyl negative controls.

Application I: The Gold-Standard Negative Control in TPD

In the development of PROTACs and molecular glues, proving that target degradation is strictly dependent on E3 ligase recruitment is a mandatory validation step. Because 4-amino-2-cyclohexyl-1-isoindolinone shares near-identical physicochemical properties (e.g., lipophilicity, molecular weight, and cell permeability) with lenalidomide but lacks CRBN affinity, it is the premier .

When researchers synthesize a PROTAC utilizing this cyclohexyl analog instead of pomalidomide, they effectively decouple target engagement from ubiquitination[5]. If the resulting "inactive" PROTAC still induces target degradation, scientists can definitively conclude that the degradation is occurring via an off-target or CRBN-independent mechanism.

Application II: Non-Teratogenic Anticancer Agents

The teratogenicity of thalidomide and its derivatives is directly caused by the CRBN-mediated degradation of the transcription factor SALL4. By intentionally abolishing CRBN binding via the cyclohexyl substitution, medicinal chemists have successfully decoupled teratogenicity from cytotoxicity[4].

Recent SAR studies demonstrate that 4 bearing the cyclohexyl moiety exhibit potent, CRBN-independent antiproliferative activity against hepatocellular carcinoma (HepG-2), prostate cancer (PC3), and breast cancer (MCF-7)[4]. Instead of degrading neosubstrates, these compounds operate by:

  • Inhibiting NF-κB: Drastically reducing the expression of NF-κB P65 levels.

  • Activating Apoptosis: Inducing an up to 8-fold increase in Caspase-8 levels.

  • Suppressing Angiogenesis: Downregulating TNF-α and VEGF expression in the tumor microenvironment[4].

Quantitative SAR Data

The following table summarizes the divergent biological profiles caused by the substitution of the glutarimide ring with a cyclohexyl ring on the isoindolinone core.

Compound CoreCRBN Binding Affinity (IC50)TPD Target Degradation (Dmax)Teratogenic Potential (SALL4)Caspase-8 Induction (Fold Change)NF-κB Inhibition
4-Amino-glutarimide (Lenalidomide)~1.5 µM>90%High (Yes)1.0x (Baseline)Moderate
4-Amino-cyclohexyl (Analog)>100 µM (No binding)<5%None (No)~8.0xHigh

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to confirm the SAR mechanisms described above.

Workflow Step1 Step 1: Compound Synthesis Synthesize 4-Amino-2-cyclohexyl-1-isoindolinone Step2 Step 2: NanoBRET Assay Evaluate CRBN Target Engagement Step1->Step2 Step3 Step 3: Western Blotting Assess Target Protein Degradation Step2->Step3 Confirm loss of CRBN binding Step4 Step 4: Cytotoxicity Profiling Measure Caspase-8 & NF-κB levels Step3->Step4 Confirm target stability

Fig 2: Experimental workflow for validating cyclohexyl-isoindolinone analogs in vitro.

Protocol A: NanoBRET CRBN Target Engagement Assay

Purpose: To validate the complete loss of CRBN binding in cyclohexyl analogs. Causality: By utilizing a fluorescent CRBN tracer, this competitive assay proves that the cyclohexyl analog cannot enter the tri-tryptophan pocket. The failure to displace the tracer (maintaining a high BRET signal) confirms the compound as a true negative control.

  • Cell Preparation: Seed HEK293 cells transiently transfected with a NanoLuc-CRBN fusion plasmid into a 96-well white plate (2 x 10^4 cells/well).

  • Tracer Addition: Add a standardized concentration of a fluorescent CRBN tracer (e.g., a Bodipy-conjugated pomalidomide derivative) to all wells.

  • Compound Treatment: Treat cells with a serial dilution (10 nM to 100 µM) of the active PROTAC (positive control) and the 4-amino-2-cyclohexyl-1-isoindolinone analog. Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure luminescence (donor) and fluorescence (acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio. The active PROTAC will yield a dose-dependent decrease in the BRET ratio, whereas the cyclohexyl analog will show a flatline response.

Protocol B: Multiplexed Cytotoxicity and Caspase-8 Luminescent Assay

Purpose: To confirm that the anticancer activity of the cyclohexyl analog is driven by intrinsic apoptosis rather than CRBN-mediated degradation. Causality: Measuring Caspase-8 activation in parallel with cell viability ensures that the observed cytotoxicity is attributed specifically to the extrinsic/intrinsic apoptotic pathways triggered by NF-κB inhibition[4].

  • Cell Plating: Seed HepG-2 or MCF-7 cells in a 96-well plate at 1 x 10^4 cells/well. Allow to adhere overnight.

  • Treatment: Expose cells to the cyclohexyl analog at varying concentrations (1 µg/mL to 20 µg/mL) for 48 hours. Use vehicle (DMSO) as a baseline control.

  • Viability Assessment: Add CellTiter-Glo reagent to half of the wells to measure ATP levels as a proxy for cell viability.

  • Caspase-8 Measurement: To the remaining wells, add a Caspase-8 specific proluminescent substrate (e.g., Z-LETD-aminoluciferin). Incubate for 1 hour at room temperature.

  • Readout: Quantify luminescence. A successful non-teratogenic anticancer analog will show a sharp decrease in viability correlated directly with a highly significant (up to 8-fold) spike in Caspase-8 luminescence.

References

  • Degrader Building Blocks: Small Molecules and Peptides | Bio-Techne |

  • Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs | MDPI | 4

  • Molecular glue degrader for tumor treatment | PMC - NIH |2

  • Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 | Semantic Scholar | 5

  • Enabling Access to sp3-Enriched Targeted Protein Degraders via Redox-Neutral Radical Cross-Coupling | ChemRxiv | 3

Sources

Exploratory

Physicochemical Profiling of 4-Amino-2-cyclohexyl-1-isoindolinone: Solubility and Stability Dynamics

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) Executive Summary The transition of a novel chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5)

Executive Summary

The transition of a novel chemical entity from discovery to a viable pharmaceutical intermediate or active pharmaceutical ingredient (API) hinges on a rigorous understanding of its physicochemical properties. 4-Amino-2-cyclohexyl-1-isoindolinone is a critical structural building block, sharing a core scaffold with immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide[1][2]. However, the substitution of the traditional glutarimide ring with a highly lipophilic cyclohexyl moiety fundamentally alters its solvation thermodynamics and degradation kinetics.

This whitepaper provides an in-depth, mechanistic guide to the solubility and stability of 4-Amino-2-cyclohexyl-1-isoindolinone, offering field-proven methodologies for thermodynamic solubility screening and ICH-compliant forced degradation testing[3][4].

Structural Causality: The Physicochemical Foundation

To predict the behavior of 4-Amino-2-cyclohexyl-1-isoindolinone in various solvent systems, we must deconstruct its molecular architecture:

  • The Isoindolinone Core: A fused bicyclic system consisting of a benzene ring and a lactam (cyclic amide). The lactam provides a rigid, planar structure with moderate hydrogen-bond accepting capability (via the carbonyl oxygen) but lacks a hydrogen-bond donor[5].

  • The 4-Amino Group (Aniline): Positioned on the aromatic ring, this primary amine acts as both a hydrogen-bond donor and acceptor. However, because its lone pair is delocalized into the aromatic

    
    -system, it is a weak base (estimated pKa ~ 1.5 to 2.0). It will only protonate and become highly water-soluble in strongly acidic environments[6][7].
    
  • The N-Cyclohexyl Moiety: Unlike the piperidine-2,6-dione (glutarimide) group found in lenalidomide, the cyclohexyl ring is purely aliphatic. It eliminates two hydrogen-bond acceptors and one hydrogen-bond donor, drastically increasing the molecule's overall lipophilicity (LogP) and crystal lattice energy.

Causality Insight: The presence of the cyclohexyl group dictates that this compound will exhibit poor aqueous solubility at physiological pH but will demonstrate superior solubility in non-polar organic solvents compared to its IMiD analogs[1][2]. Furthermore, the electron-donating nature of the 4-amino group renders the aromatic ring susceptible to electrophilic attack and oxidative stress.

Solubility Matrix and Solvent Selection

Based on the structural profiling, the solubility of 4-Amino-2-cyclohexyl-1-isoindolinone is highly dependent on solvent polarity and pH. In aqueous media, solubility is driven entirely by the protonation state of the aniline group.

Predicted Solubility Matrix

The following table summarizes the solubility profile across diverse solvent classes, benchmarked against structurally related isoindolinones[6][8][9].

Solvent SystemPolarity IndexPredicted SolubilityMechanistic Rationale
Water (pH 7.0) 10.2< 0.1 mg/mL (Practically Insoluble)High lipophilicity of cyclohexyl ring; unprotonated aniline.
0.1 N HCl (pH 1.0) N/A> 10.0 mg/mL (Soluble)Protonation of the 4-amino group to an anilinium cation disrupts the crystal lattice[6].
DMSO / DMF 7.2 / 6.4> 50.0 mg/mL (Freely Soluble)Strong dipole interactions; excellent solvation of both the lactam and lipophilic domains.
Methanol / Ethanol 5.1 / 5.21.0 - 5.0 mg/mL (Sparingly Soluble)Moderate hydrogen bonding; limited by the hydrophobic bulk of the cyclohexyl group.
Dichloromethane (DCM) 3.1> 20.0 mg/mL (Soluble)Favorable dispersion forces with the cyclohexyl and aromatic rings.
Protocol: Thermodynamic Solubility Assay (Self-Validating System)

To generate reliable, reproducible solubility data, a thermodynamic (equilibrium) approach must be used rather than a kinetic (solvent-shift) approach.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 10 mg of 4-Amino-2-cyclohexyl-1-isoindolinone into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1 N HCl, Methanol, or pH 7.4 Phosphate Buffer). Ensure a visible suspension remains; if the solid dissolves completely, add more API until saturation is achieved.

  • Equilibration: Cap the vial and place it in a thermomixer. Agitate at 800 RPM at exactly 25.0°C ± 0.5°C for 24 hours. Causality: 24 hours ensures the solid-liquid equilibrium is reached, overcoming any metastable supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of filtrate to prevent API adsorption to the filter membrane from skewing the results.

  • Quantification: Dilute the filtrate into the linear range of a pre-established HPLC-UV standard curve (typically 1-100 µg/mL). Analyze at

    
     ~254 nm.
    

SolubilityWorkflow Start Compound 882747-51-5 (Solid State) Solvents Solvent Addition (Aq. Buffers & Organics) Start->Solvents Equilibration Thermodynamic Equilibration (Shake-flask, 24h, 25°C) Solvents->Equilibration Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Analysis HPLC-UV Quantification (vs. Standard Curve) Separation->Analysis Data Solubility Matrix Generation Analysis->Data

Caption: Step-by-step workflow for the thermodynamic solubility screening of isoindolinone derivatives.

Stability Profiling and Degradation Pathways

Understanding the degradation kinetics of 4-Amino-2-cyclohexyl-1-isoindolinone is critical for formulation and storage. The stability profile is governed by the guidelines set forth in ICH Q1A(R2) (Stability Testing of New Drug Substances) and ICH Q1B (Photostability)[3][4][10].

Primary Degradation Mechanisms
  • Oxidative Degradation (High Risk): The 4-amino group is highly susceptible to oxidation. Exposure to reactive oxygen species (ROS), peroxides, or transition metals can oxidize the primary amine to an N-aryl hydroxylamine, which subsequently dehydrates and oxidizes further into highly colored nitroso, azo, or azoxy dimers. This is visually indicated by the powder turning from off-white to yellow/orange[2][7].

  • Hydrolytic Degradation (Moderate Risk): The lactam ring of the isoindolinone core is generally stable at neutral pH. However, under strongly basic conditions (pH > 10) combined with heat, the lactam can undergo nucleophilic attack by hydroxide ions, resulting in ring-opening to form a substituted phthalamide derivative.

  • Photolytic Degradation (Moderate Risk): Anilines absorb UV light, which can catalyze radical-mediated auto-oxidation. Storage in amber vials is strictly required.

DegradationPathway API 4-Amino-2-cyclohexyl- 1-isoindolinone Oxidation Oxidative Stress (H2O2 / Light) API->Oxidation ROS / hν Hydrolysis Hydrolytic Stress (High pH, Heat) API->Hydrolysis H2O / OH- Hydroxylamine N-Aryl Hydroxylamine Intermediate Oxidation->Hydroxylamine Nitroso Nitroso / Azo Degradants Hydroxylamine->Nitroso Further Oxidation RingOpen Ring-Opened Phthalamide Derivative Hydrolysis->RingOpen

Caption: Mechanistic degradation pathways of 4-Amino-2-cyclohexyl-1-isoindolinone under stress conditions.

Protocol: ICH Q1A(R2) Compliant Forced Degradation Study

To elucidate the degradation profile, a forced degradation study must be executed. This protocol is designed to achieve a target degradation of 5% to 20%, ensuring secondary degradants do not obscure the primary degradation pathways[4][11].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile/Water (50:50, v/v). Note: Acetonitrile is preferred over Methanol to prevent transesterification artifacts during stress testing.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 3 days. Neutralize with 1 mL of 0.1 N NaOH prior to HPLC injection.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 3 days. Neutralize with 1 mL of 0.1 N HCl. Causality: Neutralization is mandatory to halt degradation and prevent damage to the HPLC column silica bed.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at room temperature (25°C) for 24 hours.
    
  • Thermal Stress (Solid State): Place 5 mg of solid powder in a sealed glass vial at 60°C for 7 days.

  • Analysis: Analyze all samples using a stability-indicating LC-MS/MS method to quantify the remaining intact API and identify the mass-to-charge (m/z) ratios of the generated degradants.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Outcome
Acidic 0.1 N HCl60°C / 3 DaysHighly stable; minimal degradation.
Basic 0.1 N NaOH60°C / 3 DaysModerate degradation; lactam ring opening.
Oxidative 3%

25°C / 24 HoursRapid degradation; oxidation of 4-amino group.
Thermal Solid State60°C / 7 DaysStable if protected from ambient moisture/light.

Conclusion

4-Amino-2-cyclohexyl-1-isoindolinone is a structurally robust intermediate characterized by high lipophilicity and distinct pH-dependent solubility. While the isoindolinone core provides excellent thermal and acidic stability, the electron-rich 4-amino group introduces specific vulnerabilities to oxidative and photolytic degradation. By leveraging the thermodynamic solubility protocols and ICH-compliant forced degradation methodologies outlined in this guide, researchers can accurately profile this compound, ensuring its successful integration into downstream synthetic workflows or formulation development.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / ICH Guidelines. Available at:[Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at:[Link]

  • Lenalidomide Accord EPAR Public Assessment Report. European Medicines Agency. Available at:[Link]

  • REVLIMID (lenalidomide) FDA Label. U.S. Food and Drug Administration. Available at:[Link]

  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-2-cyclohexyl-1-isoindolinone as a CRBN-Inactive Negative Control in Targeted Protein Degradation

Abstract & Scientific Context Targeted protein degradation (TPD) via Cereblon (CRBN) recruitment has fundamentally reshaped the therapeutic landscape for hematological malignancies. Immunomodulatory drugs (IMiDs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

Targeted protein degradation (TPD) via Cereblon (CRBN) recruitment has fundamentally reshaped the therapeutic landscape for hematological malignancies. Immunomodulatory drugs (IMiDs) such as lenalidomide act as "molecular glues," binding to the CRBN-DDB1-CUL4A E3 ubiquitin ligase complex[1]. This binding alters the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[2].

When developing novel IMiD analogs, molecular glues, or PROTACs, proving that a phenotypic response is strictly CRBN-dependent is a mandatory validation step. 4-Amino-2-cyclohexyl-1-isoindolinone serves as the definitive negative control for lenalidomide in these assays. By replacing the critical glutarimide ring with a cyclohexyl group, this analog completely abolishes CRBN binding while maintaining the exact physicochemical footprint of the isoindolinone core, ensuring that any observed off-target effects are accurately controlled for.

Mechanism of Action & Structural Causality

To understand why 4-Amino-2-cyclohexyl-1-isoindolinone is an effective self-validating control, one must analyze the structural causality of CRBN engagement.

Crystallographic studies reveal that the interaction between IMiDs and CRBN is strictly governed by a highly conserved, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) within the thalidomide-binding domain (TBD)[3].

  • The Active State (Lenalidomide): The glutarimide ring of lenalidomide inserts deeply into this pocket. Crucially, the imide nitrogen and carbonyl oxygens of the glutarimide ring form indispensable hydrogen bonds with the backbone of the TBD[3].

  • The Inactive State (4-Amino-2-cyclohexyl-1-isoindolinone): Substituting the glutarimide ring with an aliphatic cyclohexyl ring eliminates these essential hydrogen bond donors and acceptors. Furthermore, the bulky nature of the cyclohexyl ring introduces severe steric clashes within the rigid tri-tryptophan pocket.

Consequently, the cyclohexyl analog cannot recruit CRBN, preventing the formation of the ternary complex required for IKZF1/3 ubiquitination.

Pathway Start Cellular Assay Initiation Len Lenalidomide (Active IMiD) Start->Len Ctrl 4-Amino-2-cyclohexyl-1-isoindolinone (Inactive Control) Start->Ctrl CRBN_Bind Binds CRBN TBD (Tri-Trp Pocket) Len->CRBN_Bind No_Bind Fails to Bind CRBN (Steric Clash / No H-Bonds) Ctrl->No_Bind Degradation IKZF1/3 Ubiquitination & Degradation CRBN_Bind->Degradation No_Degradation IKZF1/3 Remain Stable No_Bind->No_Degradation Phenotype T-Cell Activation / Myeloma Cell Death Degradation->Phenotype Baseline Baseline Cellular Phenotype No_Degradation->Baseline

Logical workflow demonstrating CRBN-dependent target degradation versus the inactive control.

Experimental Workflows & Self-Validating Protocols

To establish a self-validating system, experimental designs must include the vehicle (baseline), the active IMiD (positive control), and the cyclohexyl analog (negative control).

Protocol A: Western Blot Validation of IKZF1/3 Degradation

Objective: Confirm that target degradation is CRBN-dependent in Multiple Myeloma (MM.1S) cells. Causality Rationale: MM.1S cells are chosen because they express robust basal levels of IKZF1/3 and are highly sensitive to CRBN-mediated degradation[2]. A 24-hour incubation is optimal as it ensures complete steady-state depletion of the targets without inducing widespread apoptosis, which could confound protein loading.

Step-by-Step Methodology:

  • Cell Seeding: Seed MM.1S cells at a density of

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Preparation: Prepare 10 mM stock solutions of Lenalidomide and 4-Amino-2-cyclohexyl-1-isoindolinone in 100% DMSO.

  • Treatment: Treat cells with 1 µM Lenalidomide, 1 µM 4-Amino-2-cyclohexyl-1-isoindolinone, or 0.01% DMSO (Vehicle Control).

    • Self-Validation Step: Include a fourth well treated with 1 µM Lenalidomide + 1 µM MG132 (Proteasome inhibitor) to prove that degradation is proteasome-dependent.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against IKZF1, IKZF3, and

    
    -Actin (Loading Control).
    
  • Quantification: Analyze band intensities. The cyclohexyl control must show IKZF1/3 levels identical to the DMSO control.

Workflow Step1 1. Cell Seeding (MM.1S) Step2 2. Treatment (Len vs. Control) Step1->Step2 Step3 3. Incubation (24h) Step2->Step3 Step4 4. Cell Lysis (RIPA + Inhibitors) Step3->Step4 Step5 5. Western Blot (IKZF1/3, Actin) Step4->Step5

Step-by-step experimental workflow for validating target degradation in MM.1S cells.

Protocol B: T-Cell Co-stimulation Assay (IL-2 ELISA)

Objective: Validate that IMiD-induced immunomodulation requires CRBN engagement. Causality Rationale: Degradation of IKZF1/3 de-represses the IL-2 promoter in T-cells[2]. If 4-Amino-2-cyclohexyl-1-isoindolinone fails to bind CRBN, it cannot degrade IKZF1/3, and therefore will not trigger IL-2 hyper-secretion.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with 1 µg/mL anti-CD3 antibody overnight at 4°C. Wash with PBS.

  • Cell Seeding: Isolate primary human CD3+ T-cells and seed at

    
     cells/well.
    
  • Treatment: Add 1 µM Lenalidomide, 1 µM 4-Amino-2-cyclohexyl-1-isoindolinone, or DMSO vehicle.

  • Incubation: Incubate for 48 hours at 37°C.

  • Analysis: Harvest the supernatant and quantify IL-2 secretion using a standard human IL-2 ELISA kit. The active IMiD will show a 3- to 5-fold increase in IL-2, whereas the cyclohexyl analog will remain at basal anti-CD3 stimulated levels.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when utilizing this self-validating experimental matrix.

Experimental ParameterDMSO (Vehicle Control)Lenalidomide (Active IMiD)4-Amino-2-cyclohexyl-1-isoindolinone (Inactive Control)
CRBN Binding (TBD Pocket) NoneHigh Affinity (

)
No Binding (Steric Clash)
IKZF1/3 Protein Levels (24h) 100% (Baseline)< 10% (Depleted)~100% (Baseline)
IL-2 Secretion (T-Cells) Basal300% - 500% IncreaseBasal
MM.1S Cell Viability (72h) 100%< 40%~100%

References

1.[1] Ito, T., et al. "Identification of a primary target of thalidomide teratogenicity." Science 327.5971 (2010): 1345-1350. URL: [Link] 2.[2] Krönke, J., et al. "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science 343.6168 (2014): 301-305. URL: [Link] 3.[3] Chamberlain, P. P., et al. "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology 21.9 (2014): 803-809. URL: [Link]

Sources

Application

4-Amino-2-cyclohexyl-1-isoindolinone as a PARP inhibitor in cancer research

Technical Guide: Characterization of 4-Amino-2-cyclohexyl-1-isoindolinone as a PARP Inhibitor Scaffold Part 1: Introduction & Mechanism of Action 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) represents a found...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization of 4-Amino-2-cyclohexyl-1-isoindolinone as a PARP Inhibitor Scaffold

Part 1: Introduction & Mechanism of Action

4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) represents a foundational pharmacophore in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] While clinically approved drugs like Olaparib and Rucaparib utilize phthalazinone or indole scaffolds, the isoindolinone core provides a distinct chemical template for probing the nicotinamide-binding pocket of the PARP catalytic domain.[1]

This compound serves primarily as a chemical probe and SAR (Structure-Activity Relationship) building block .[1] Its simplified structure allows researchers to isolate the effects of the core binding motif—the 4-amino-1-isoindolinone moiety—without the confounding variables of the extensive solvent-tail interactions found in later-generation clinical candidates.[1]

Mechanistic Basis: The Nicotinamide Mimic

The efficacy of 4-Amino-2-cyclohexyl-1-isoindolinone stems from its ability to competitively inhibit NAD+ binding.[1]

  • The Anchor: The lactam group (isoindolinone) mimics the amide functionality of nicotinamide.[1]

  • The Critical H-Bonds: The 4-amino group and the lactam oxygen form an essential hydrogen-bonding network with the peptide backbone of the PARP active site (specifically Gly863 and Ser904 in PARP1).[1]

  • Hydrophobic Shielding: The 2-cyclohexyl group occupies the hydrophobic pocket usually filled by the ribose-phosphate chain of NAD+, stabilizing the inhibitor within the cleft.[1]

Figure 1: Mechanism of Binding (DOT Diagram)

PARP_Binding_Mechanism Inhibitor 4-Amino-2-cyclohexyl- 1-isoindolinone PARP_Site PARP1 Catalytic Domain (Nicotinamide Pocket) Inhibitor->PARP_Site Competes with NAD+ Gly863 Gly863 (Backbone) Inhibitor->Gly863 H-Bond (Lactam) Ser904 Ser904 (Side Chain) Inhibitor->Ser904 H-Bond (4-Amino) Tyr907 Tyr907 (Pi-Stacking) Inhibitor->Tyr907 Pi-Stacking (Isoindolinone Core) DNA_Repair DNA_Repair PARP_Site->DNA_Repair Inhibition Blocks PARylation NAD NAD+ Substrate NAD->PARP_Site Native Binding

Caption: Molecular interactions between the isoindolinone core and the PARP1 catalytic triad, preventing NAD+ utilization.[1]

Part 2: Application Note

Therapeutic Context: Synthetic Lethality

Like other PARP inhibitors, this compound is most relevant in the context of BRCA1/2 deficient cancers (e.g., ovarian, breast).[1] The inhibition of PARP1 prevents single-strand break (SSB) repair.[1] In homologous recombination-deficient (HRD) cells, these SSBs convert to double-strand breaks (DSBs) during replication, leading to cell death (Synthetic Lethality).[1]

Differentiating "Trapping" vs. "Catalytic Inhibition"

A critical application of this specific probe is distinguishing between simple catalytic inhibition and PARP Trapping .[1][2]

  • Catalytic Inhibition: Merely stopping PAR chain formation.[1]

  • Trapping: Locking the PARP enzyme onto the DNA, creating a cytotoxic lesion.[1]

  • Research Insight: Early isoindolinone derivatives often show lower trapping potency compared to phthalazinones (like Talazoparib).[1] This compound is an excellent control to study the correlation between ring structure and trapping efficiency.[1]

Selectivity Profiling

When characterizing this compound, it is vital to profile it against the PARP family to ensure specificity:

Target Relevance Expected Outcome
PARP1 Major DNA repair enzyme (90% activity).[1] High Potency (Low nM IC50)
PARP2 DNA repair partner; redundant with PARP1.[1] High Potency (Likely equipotent)
Tankyrase 1/2 Wnt signaling regulation.[1] Variable (Check for off-target effects)

| PARP3 | NHEJ repair pathway.[1] | Low/Moderate Potency |[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (HTRF)

Objective: Determine the IC50 of 4-Amino-2-cyclohexyl-1-isoindolinone against recombinant PARP1.[1]

Materials:

  • Recombinant Human PARP1 enzyme (High purity).[1]

  • Substrate: Biotinylated-NAD+.[1]

  • Activator: Nicked DNA (dsDNA with SSBs).[1]

  • Detection: HTRF reagents (Europium-cryptate anti-PAR antibody + XL665-Streptavidin).[1]

  • Compound: 4-Amino-2-cyclohexyl-1-isoindolinone (dissolved in DMSO, 10 mM stock).[1]

Workflow:

  • Preparation: Dilute compound in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to 4x final concentration (10-point dose response, e.g., 0.1 nM to 10 µM).

  • Enzyme Mix: Prepare PARP1 enzyme solution (0.5 nM final) + Nicked DNA.

  • Reaction:

    • Add 5 µL Compound solution to a 384-well low-volume plate.

    • Add 5 µL Enzyme/DNA mix.[1] Incubate 15 mins at RT (to allow binding).

    • Add 10 µL Substrate Mix (NAD+ / Biotin-NAD+).

  • Incubation: Incubate for 60 mins at RT.

  • Detection: Add 10 µL HTRF Detection Mix (Stop solution containing EDTA + antibodies).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

Protocol B: Cellular Target Engagement (PARylation Assay)

Objective: Confirm the compound enters the cell and inhibits PAR chain formation under stress.[1]

Materials:

  • Cell Line: HeLa or MDA-MB-436 (BRCA mutant).[1]

  • Stressor: Hydrogen Peroxide (H2O2) or MMS (Methyl methanesulfonate).[1]

  • Primary Antibody: Mouse anti-PAR (Poly-ADP-ribose).[1]

  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.[1]

Step-by-Step:

  • Seeding: Seed cells on coverslips in 6-well plates (50% confluence).

  • Treatment: Treat cells with 4-Amino-2-cyclohexyl-1-isoindolinone (1 µM and 10 µM) for 1 hour. Include a DMSO control.[1]

  • Induction: Add 1 mM H2O2 to the media for 10 minutes (induces massive DNA damage and PARP activation).[1]

  • Fixation: Immediately aspirate media and fix with ice-cold Methanol/Acetone (1:1) for 10 mins at -20°C. Note: PFA fixation can sometimes mask PAR signals; organic solvents are preferred for PAR chains.[1]

  • Staining:

    • Block with 5% BSA/PBS for 30 mins.

    • Incubate with anti-PAR antibody (1:500) for 1 hr at RT.[1]

    • Wash 3x with PBS.[1]

    • Incubate with Secondary Ab (1:1000) + DAPI for 1 hr.

  • Imaging: Visualize nuclei.

    • Positive Control (DMSO + H2O2): Bright nuclear staining (PAR chains).[1]

    • Experimental (Compound + H2O2): Loss of nuclear signal indicates successful inhibition.[1]

Protocol C: Chromatin Fractionation (Trapping Assay)

Objective: Assess if the compound traps PARP1 on chromatin (a key predictor of cytotoxicity).[1]

Figure 2: Trapping Assay Workflow (DOT Diagram)

Trapping_Workflow Step1 1. Treat Cells (Compound +/- MMS) Step2 2. Harvest Cells (Scrape in PBS) Step1->Step2 Step3 3. Lyse Cytoplasm (CSK Buffer + Triton X-100) Step2->Step3 Step4 4. Centrifuge (Separate Soluble vs. Chromatin) Step3->Step4 Soluble Supernatant: Soluble PARP Step4->Soluble Discard or Analyze Pellet Pellet: Chromatin-Bound PARP Step4->Pellet Keep Step5 5. Wash Pellet (Remove loose proteins) Pellet->Step5 Step6 6. Western Blot (Anti-PARP1) Step5->Step6

Caption: Fractionation workflow to isolate chromatin-bound PARP1 complexes.

Methodology:

  • Treatment: Treat cells with compound (1-10 µM) for 4 hours.[1] Optionally add 0.01% MMS for the last hour to increase trapping events.[1]

  • Lysis (Soluble Fraction): Resuspend cell pellet in CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.5% Triton X-100, Protease Inhibitors). Incubate 10 min on ice.

  • Separation: Centrifuge at 1,500 x g for 5 min.

    • Supernatant: Cytosolic/Soluble nuclear proteins.[1]

    • Pellet: Chromatin and DNA-bound proteins.[1][3][4]

  • Extraction (Chromatin Fraction): Wash the pellet once with CSK buffer. Resuspend pellet in High Salt Lysis Buffer or boil directly in SDS-Loading Buffer + Benzonase (to digest DNA).[1]

  • Western Blot: Load equivalent amounts of Soluble vs. Chromatin fractions. Blot for PARP1 .

    • Result Interpretation: An increase in PARP1 band intensity in the Chromatin/Pellet fraction compared to DMSO control indicates Trapping .[1]

References

  • Vertex Pharmaceuticals. (2024).[1] Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem.

  • Nerviano Medical Sciences. (2015).[1][5] Structure of human PARP1 catalytic domain bound to an isoindolinone inhibitor. RCSB Protein Data Bank (PDB ID: 4ZZZ).[1]

  • Rudolph, J., et al. (2020).[1] Inhibitors of Poly(ADP-ribose) Polymerase (PARP) for Cancer Therapy: A Patent Review (2015-2020). Expert Opinion on Therapeutic Patents.

  • Murai, J., et al. (2012).[1] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[1]

  • ChemicalBook. (2024).[1] 4-Amino-2-cyclohexyl-1-isoindolinone Product Properties and CAS 882747-51-5.

Sources

Method

Application Note: 4-Amino-2-cyclohexyl-1-isoindolinone in Neuroscience Research

This Application Note provides a comprehensive technical guide for the use of 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) in neuroscience research. Based on current pharmacological data regarding amino-isoind...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) in neuroscience research.

Based on current pharmacological data regarding amino-isoindolinone scaffolds, this compound is primarily utilized as a CNS-penetrant chemical probe for investigating neuroprotection (via NRF2/antioxidant pathways) and neuronal excitability (GABAergic modulation) .

[1]

Introduction & Mechanism of Action

4-Amino-2-cyclohexyl-1-isoindolinone is a synthetic small molecule featuring a lipophilic cyclohexyl group attached to a polar amino-isoindolinone core. This structural motif is highly relevant in neuropharmacology as a "privileged scaffold" capable of crossing the Blood-Brain Barrier (BBB).

Core Applications
  • Neuroprotection & Anti-Inflammation: Amino-isoindolinones are potent activators of the NRF2-ARE pathway . By inhibiting the degradation of NRF2 (often via Keap1 interaction or upstream kinase modulation), the compound promotes the expression of antioxidant enzymes (HO-1, NQO1), protecting neurons from ischemic or oxidative injury.

  • GABAergic Modulation: Structural analogs of isoindolinones act as Positive Allosteric Modulators (PAMs) of the GABA-A receptor. The cyclohexyl moiety mimics the lipophilic binding requirements of the benzodiazepine binding pocket, making this compound a valuable probe for studying inhibitory neurotransmission and epilepsy.

Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism potential of the compound in a neuronal context.

G Compound 4-Amino-2-cyclohexyl- 1-isoindolinone Keap1 Keap1-NRF2 Complex (Cytosol) Compound->Keap1 Inhibits Interaction GABA_R GABA-A Receptor (Allosteric Site) Compound->GABA_R Binds (PAM) NRF2_Free Free NRF2 (Translocation) Keap1->NRF2_Free Releases ARE ARE (Nucleus) NRF2_Free->ARE Binds Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates Protection Neuroprotection (Reduced ROS) Enzymes->Protection Effect Cl_Influx Cl- Influx GABA_R->Cl_Influx Potentiates Hyperpol Hyperpolarization Cl_Influx->Hyperpol Induces Sedation Reduced Excitability (Anticonvulsant) Hyperpol->Sedation Effect

Figure 1: Dual mechanism of action showing NRF2-mediated neuroprotection and GABA-A receptor modulation.

Chemical Properties & Handling

PropertySpecification
CAS Number 882747-51-5
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
Solubility DMSO (up to 50 mM), Ethanol (low). Insoluble in water.
Storage Powder: -20°C (2 years). DMSO Solution: -80°C (6 months).
Handling Protect from light. Avoid freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To quantify the neuroprotective efficacy of 4-Amino-2-cyclohexyl-1-isoindolinone against H₂O₂-induced cytotoxicity in SH-SY5Y neuronal cells.

Materials
  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1]

  • Reagents: DMEM/F12 media, H₂O₂ (30% stock), MTT or CCK-8 reagent, DMSO.

  • Compound: 10 mM stock of 4-Amino-2-cyclohexyl-1-isoindolinone in DMSO.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Pre-treatment:

    • Replace media with fresh media containing the compound at graded concentrations (e.g., 0.1, 1, 5, 10, 20 µM).

    • Control: Vehicle control (0.1% DMSO maximum).

    • Incubate for 2 hours (to allow NRF2 activation).

  • Insult: Add H₂O₂ to each well to achieve a final concentration of 100–300 µM (titrate for ~50% cell death in controls).

  • Co-incubation: Incubate for an additional 24 hours .

  • Readout:

    • Add 10 µL of CCK-8 or MTT reagent to each well.

    • Incubate for 2–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability relative to the untreated control.

    • Validity Check: The H₂O₂-only group must show <60% viability. The compound should restore viability in a dose-dependent manner (

      
       typically 1–5 µM).
      
Protocol B: Electrophysiological Assessment (GABA-A Modulation)

Objective: To validate the compound as a Positive Allosteric Modulator (PAM) of GABA-A receptors using Whole-Cell Patch Clamp.

Materials
  • System: Primary cortical neurons (DIV 14-21) or HEK293 cells transfected with

    
     GABA-A subunits.
    
  • Solutions:

    • Internal: 140 mM CsCl (high chloride for inward currents).

    • External: Standard ACSF or Tyrode’s solution.

  • Agonist: GABA (sub-saturating concentration,

    
    ).
    
Step-by-Step Methodology
  • Setup: Establish whole-cell configuration (

    
    ). Voltage clamp neurons at -70 mV.
    
  • Baseline: Perfuse GABA (

    
    ) for 5 seconds to establish a stable baseline current (
    
    
    
    ). Wash for 30 seconds.
  • Drug Application:

    • Pre-perfuse 4-Amino-2-cyclohexyl-1-isoindolinone (10 µM) for 10 seconds.

    • Co-apply GABA (

      
      ) + Compound (10 µM) for 5 seconds.
      
  • Measurement: Record the peak amplitude of the GABA-induced current (

    
    ).
    
  • Analysis:

    • Calculate Potentiation %:

      
      .
      
    • Validity Check: A known PAM (e.g., Diazepam 1 µM) should be used as a positive control. Significant potentiation (>20%) confirms PAM activity.

Expected Results & Data Interpretation

AssayMetricExpected OutcomeInterpretation
Neuroprotection Cell Viability (%)Dose-dependent increase (max recovery ~80-90% of control).Compound activates antioxidant pathways (NRF2) preventing ROS damage.
Western Blot NRF2 (Nuclear)Increased band intensity in nuclear fraction vs. cytosolic.Confirms nuclear translocation of NRF2.
Patch Clamp Current Amplitude (pA)Increase in GABA-evoked current amplitude.Confirms positive allosteric modulation of GABA-A receptor.[2]
Solubility PrecipitationClear solution in media < 50 µM.High lipophilicity requires careful DMSO management (<0.1%).

References

  • Pourparizi, A., et al. (2024). "New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line."[3] Frontiers in Neuroscience.

  • Chelucci, R. C., et al. (2025). "Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery."[4] Medicinal Chemistry.

  • Kim, S., et al. (2021). "Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "4-Amino-2-cyclohexyl-1-isoindolinone (CID 882747-51-5)."[5][6] National Center for Biotechnology Information.

Sources

Application

High-throughput screening assays for 4-Amino-2-cyclohexyl-1-isoindolinone activity

Application Note: High-Throughput Screening Strategies for 4-Amino-2-cyclohexyl-1-isoindolinone and Related Scaffolds Introduction & Scientific Rationale The compound 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 4-Amino-2-cyclohexyl-1-isoindolinone and Related Scaffolds

Introduction & Scientific Rationale

The compound 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the isoindolinone class. While structurally related to the immunomodulatory imide drugs (IMiDs) like lenalidomide, the isoindolin-1-one core is most distinctively validated as a potent inhibitor of the MDM2-p53 protein-protein interaction (PPI) .

Why this target? The isoindolinone moiety mimics the tryptophan residue (Trp23) of p53, which inserts into the hydrophobic cleft of the E3 ubiquitin ligase MDM2.[1] By blocking this interaction, these compounds prevent p53 degradation, restoring tumor suppressor function in p53-wildtype cancers.

This Application Note provides a rigorous High-Throughput Screening (HTS) workflow to evaluate the biological activity of 4-Amino-2-cyclohexyl-1-isoindolinone and its derivatives. We focus on two critical layers of validation:

  • Biochemical HTS: Fluorescence Polarization (FP) to quantify direct binding affinity.[1]

  • Cellular HTS: p53-Responsive Luciferase Reporter Assay to confirm pathway activation and membrane permeability.

Assay Design Strategy

To ensure data integrity (E-E-A-T), we utilize a funnel approach. The biochemical assay filters for binding affinity, while the cellular assay filters for solubility, permeability, and off-target toxicity.

Workflow Logic

HTS_Workflow Library Compound Library (4-Amino-2-cyclohexyl-1-isoindolinone derivatives) Primary Primary Screen: Fluorescence Polarization (FP) (Target: MDM2-p53) Library->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Secondary Secondary Screen: TR-FRET Dose Response (Ki Determination) Filter1->Secondary Counterscreen Counter Screen: GST-Tag / Aggregation Assay Filter1->Counterscreen Cellular Cellular Validation: p53-Luciferase Reporter (SJSA-1 Cells) Secondary->Cellular Counterscreen->Cellular Filter False Positives

Figure 1: HTS Triage Funnel. Compounds are screened for physical binding before cellular validation.[1]

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Principle: This homogeneous assay measures the displacement of a fluorescently labeled p53 peptide (tracer) from recombinant MDM2 protein.[1] When the tracer is bound to MDM2, it rotates slowly, resulting in high polarization (mP). If 4-Amino-2-cyclohexyl-1-isoindolinone competes for the binding site, the tracer is released, rotates rapidly, and polarization decreases.

Materials:

  • Protein: Recombinant Human MDM2 (GST-tagged, residues 1-118).[1]

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT, 0.1 mg/mL BSA (critical to prevent non-specific binding).[1]

  • Plate: 384-well black, low-binding microplates (e.g., Corning 3575).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute MDM2 protein to 20 nM (2x final concentration) in Assay Buffer. Note: Determine Kd of tracer/protein beforehand; use protein concentration at ~Kd for optimal sensitivity.[1]

    • Dilute 5-FAM-p53 Tracer to 10 nM (2x final concentration) in Assay Buffer.

  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of compound (10 mM DMSO stock) into assay wells.

    • Controls:

      • High Control (0% Inhibition): DMSO only + MDM2 + Tracer.[1]

      • Low Control (100% Inhibition): 10 µM Nutlin-3a (reference inhibitor) + MDM2 + Tracer.

      • Background: Buffer only.[1]

  • Reaction Assembly:

    • Dispense 10 µL of 20 nM MDM2 solution into all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.

    • Dispense 10 µL of 10 nM Tracer solution into all wells.[1]

    • Final Volume: 20 µL. Final Concentrations: 10 nM MDM2, 5 nM Tracer.

  • Incubation & Read:

    • Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

    • Incubate for 60 minutes at RT in the dark.

    • Read Fluorescence Polarization on a multimode reader (e.g., EnVision) using Ex 485 nm / Em 535 nm filters.

Data Analysis: Calculate mP (milli-Polarization) units.



Protocol 2: Cell-Based p53-Luciferase Reporter Assay

Principle: To verify that the isoindolinone derivative permeates the cell membrane and activates p53 in a physiological context, we use a reporter cell line (SJSA-1 or HCT116) stably transfected with a plasmid containing p53-response elements driving Luciferase expression.

Materials:

  • Cell Line: HCT116 p53+/+ (Wildtype) expressing p53-RE-Luciferase.[1]

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).[1]

  • Culture Media: McCoy’s 5A + 10% FBS.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells and dilute to 1.5 x 10^5 cells/mL .

    • Dispense 20 µL (3,000 cells/well) into a 384-well white tissue culture plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 5x compound dilution series in culture media (max DMSO 0.5%).

    • Add 5 µL of diluted compound to the cells.

    • Incubate for 16-24 hours . Note: p53 activation is time-dependent; 6 hours is often too short for reporter accumulation.

  • Detection:

    • Equilibrate Bright-Glo™ reagent to RT.

    • Add 25 µL of Bright-Glo™ reagent directly to the wells (1:1 ratio with media).

    • Shake plate on an orbital shaker for 2 minutes (700 rpm) to lyse cells.

    • Incubate 5 minutes in dark.

  • Measurement:

    • Measure Luminescence (RLU) with 0.1s integration time.

Data Presentation & Interpretation

Typical Results for Isoindolinone Inhibitors:

ParameterAssayAcceptance CriteriaInterpretation
Z-Factor FP (Biochemical)> 0.6Indicates robust separation between active and inactive controls.
IC50 FP (Biochemical)< 5 µMPotent binding to MDM2 hydrophobic pocket.[1]
EC50 Cell Reporter< 10 µMCompound is permeable and stabilizes p53.[1]
Selectivity Cell Viability> 10-fold shiftToxicity should be significantly higher in p53-null cells compared to p53-WT cells (mechanism specific).[1]

Signaling Pathway Visualization:

Pathway_Mechanism Compound 4-Amino-2-cyclohexyl-1-isoindolinone MDM2 MDM2 (E3 Ligase) Compound->MDM2 Inhibits Binding p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination Promotes Transcription Transcription of p21, PUMA, MDM2 p53->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis

Figure 2: Mechanism of Action. The compound blocks MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Troubleshooting & Optimization

  • Issue: High Background Polarization.

    • Cause: Tracer aggregation or binding to the plate.[1]

    • Solution: Increase Tween-20 to 0.05% or switch to non-binding surface (NBS) plates.

  • Issue: False Positives in FP.

    • Cause: Compound autofluorescence (common with aromatic heterocycles).[1]

    • Solution: Read fluorescence intensity (FI) alongside polarization.[1] If FI increases significantly in compound wells, flag as an artifact. Switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) which is less susceptible to autofluorescence.

  • Issue: Poor Cellular Activity despite Potent Biochemical IC50.

    • Cause: Poor permeability due to the polar 4-amino group.

    • Solution: Synthesize prodrugs or explore lipid-soluble formulations.[1] Verify target engagement using Western Blot for p53 and p21 protein levels.[1]

References

  • Hardcastle, I. R., et al. (2005).[1] Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520.[1] Link

  • Watson, G. R., et al. (2011).[1] Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein–Protein Interaction: Structure–Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry, 54(5), 1511–1528. Link[1]

  • Zhang, M., et al. (2014).[1] Structural basis for the inhibition of MDM2-p53 interaction by isoindolinone derivatives. Cell Biology and Drug Discovery. Link

  • NIH PubChem. (2025).[1] Compound Summary: 4-Amino-2-cyclohexyl-1-isoindolinone.[2][3] National Library of Medicine.[1] Link[1]

  • Promega Corporation. (2024).[1] Protocols for High-Throughput Screening of Protein-Protein Interactions. Link

Sources

Method

Application Note: High-Purity Synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone Derivatives

Executive Summary & Biological Context The 4-amino-isoindolinone core is a privileged scaffold in medicinal chemistry, serving as the structural pharmacophore for a class of potent immunomodulatory drugs (IMiDs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 4-amino-isoindolinone core is a privileged scaffold in medicinal chemistry, serving as the structural pharmacophore for a class of potent immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide . While traditional phthalimide derivatives (containing two carbonyls) are well-known, the reduced isoindolin-1-one (lactam) congeners offer distinct physicochemical properties, including improved hydrolytic stability and altered hydrogen-bonding potential.

This application note details the synthesis of 4-amino-2-cyclohexyl-1-isoindolinone . This specific derivative serves as a critical model compound for exploring hydrophobic pocket interactions (via the cyclohexyl group) while retaining the essential 4-amino "warhead" required for Cereblon (CRBN) E3 ligase modulation or kinase inhibition.

Key Applications
  • Targeted Protein Degradation: Linker attachment point for PROTACs.

  • Oncology: Inhibition of MDM2-p53 interaction; inhibition of TNF-

    
     production.
    
  • CNS Therapeutics: Modulation of anxiety pathways via GABA-A receptor interactions.

Retrosynthetic Analysis & Strategy

To ensure regiochemical fidelity, we avoid the reduction of nitrophthalimides, which often yields inseparable mixtures of regioisomers (4-amino vs. 7-amino). Instead, we employ a "Benzylic Bromination-Cyclization" strategy starting from an ortho-toluate derivative. This route guarantees the position of the nitrogen atom relative to the carbonyl.

Strategic Pathway
  • Precursor: Methyl 2-methyl-3-nitrobenzoate.[1]

  • Activation: Radical bromination of the benzylic methyl group.

  • Cyclization: Nucleophilic substitution with cyclohexylamine followed by spontaneous intramolecular lactamization.

  • Functionalization: Chemoselective reduction of the nitro group to the aniline.

Retrosynthesis Target 4-Amino-2-cyclohexyl- 1-isoindolinone Inter1 4-Nitro-2-cyclohexyl- 1-isoindolinone Inter1->Target Reduction (H2, Pd/C) Inter2 Methyl 2-(bromomethyl)- 3-nitrobenzoate Inter2->Inter1 Cyclization (Cyclohexylamine) Start Methyl 2-methyl- 3-nitrobenzoate Start->Inter2 Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic logic flow ensuring regioselective placement of the 4-amino substituent.

Detailed Experimental Protocol

Phase A: Benzylic Bromination (Synthesis of Intermediate 1)

Objective: Convert Methyl 2-methyl-3-nitrobenzoate to Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Reagents:

    • Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq) - Radical Initiator

    • Solvent: Carbon Tetrachloride (

      
      ) or Chlorobenzene (Green alternative).
      

Protocol:

  • Dissolve 10.0 g (51.2 mmol) of methyl 2-methyl-3-nitrobenzoate in 100 mL of anhydrous chlorobenzene under Argon.

  • Add 10.0 g (56.3 mmol) of NBS and 0.84 g (5.1 mmol) of AIBN.

  • Critical Step: Heat the mixture to reflux (

    
     for chlorobenzene) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material disappears.
    
    • Note: The product is a potent lachrymator. Handle only in a functioning fume hood.

  • Cool to room temperature. Filter off the precipitated succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from heptane/ethyl acetate to yield the benzyl bromide as an off-white solid.

    • Yield Target: 75-85%.

Phase B: One-Pot Amination & Cyclization

Objective: Construct the isoindolinone ring with the cyclohexyl substituent.

  • Reagents:

    • Intermediate 1 (Methyl 2-(bromomethyl)-3-nitrobenzoate) (1.0 eq)

    • Cyclohexylamine (1.2 eq)

    • Triethylamine (

      
      ) (2.0 eq)
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      

Protocol:

  • Suspend 5.0 g (18.2 mmol) of Intermediate 1 in 50 mL of dry Acetonitrile.

  • Add 3.7 g (36.4 mmol) of Triethylamine.

  • Add 2.16 g (21.8 mmol) of Cyclohexylamine dropwise at

    
    .
    
    • Mechanistic Insight: The amine first displaces the bromide (

      
      ), forming a secondary amine. This intermediate then attacks the adjacent methyl ester, releasing methanol and closing the lactam ring.
      
  • Allow to warm to room temperature and stir for 2 hours. Then heat to reflux for 4 hours to drive the cyclization to completion.

  • Workup: Cool the mixture. Pour into 200 mL of ice water. The product, 4-nitro-2-cyclohexyl-1-isoindolinone , usually precipitates.

  • Filter the solid, wash with water and cold diethyl ether.

    • Yield Target: 80-90%.

Phase C: Nitro Reduction to 4-Amino Moiety

Objective: Unmask the aniline pharmacophore.

  • Reagents:

    • 4-Nitro-2-cyclohexyl-1-isoindolinone (1.0 eq)

    • 10% Pd/C (10 wt% loading)

    • Hydrogen Gas (

      
      ) (Balloon pressure or 3 atm)
      
    • Solvent: Methanol/THF (1:1).

Protocol:

  • Dissolve 2.0 g of the nitro-compound in 40 mL of MeOH/THF (1:1).

    • Note: The nitro compound has poor solubility in pure alcohols; THF aids solubility.

  • Add 0.2 g of 10% Pd/C under an Argon stream (Caution: Pyrophoric).

  • Purge the vessel with

    
     gas three times.
    
  • Stir vigorously under

    
     atmosphere at Room Temperature for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate to obtain the crude amine.

  • Final Purification: Flash column chromatography (DCM/MeOH 95:5) yields the pure 4-amino-2-cyclohexyl-1-isoindolinone as a yellow solid.

Process Validation & Troubleshooting

Analytical Data Summary
ParameterSpecificationObservation/Target
Appearance Yellow crystalline solidConsistent with aniline derivatives
1H NMR (DMSO-d6)

5.2-5.5 ppm (Broad s, 2H)
Characteristic

peak
1H NMR (DMSO-d6)

4.2-4.4 ppm (s, 2H)
Benzylic

of lactam ring
LC-MS (ESI+) [M+H]+m/z ~ 231.15
Melting Point Sharp range (

spread)
Indicates high purity (>98%)
Troubleshooting Guide (Decision Tree)

Use the following logic flow if yields are suboptimal or impurities arise.

Troubleshooting Start Issue Detected LowYield Low Yield in Step A (Bromination) Start->LowYield OverRed Over-reduction (Ring hydrogenation) Start->OverRed Step C: Aromatic ring reduced PolyBrom Impurity: Dibromide formed LowYield->PolyBrom NMR shows >2.1 eq Br IncompleteCyc Incomplete Cyclization (Step B) LowYield->IncompleteCyc Intermediate ester persists Action1 Stop reaction at 80% conversion. Recrystallize immediately. PolyBrom->Action1 Action2 Increase Reflux time. Add catalytic DMAP. IncompleteCyc->Action2 Action3 Switch catalyst to Fe/NH4Cl or SnCl2 (Chemoselective). OverRed->Action3

Figure 2: Troubleshooting logic for common synthetic pitfalls in isoindolinone synthesis.

Safety & Handling

  • Benzyl Bromides: Potent lachrymators and skin irritants. All weighing and transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended.

  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always keep wet with solvent or water during filtration. Ensure proper grounding of vessels to prevent static discharge.

  • Waste Disposal: Halogenated solvents (

    
    , Chlorobenzene) must be segregated. Heavy metal waste (Pd) requires specific reclamation protocols.
    

References

  • Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the foundational synthesis of 4-amino-substituted isoindolinone/phthalimide cores via the nitro-benzo
  • Li, Y., & Zhang, H. (2015). A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. Heterocycles.[1][2][3][4][5]

    • Context: Validates the "one-pot" cyclization methodology using chloromethyl deriv
  • Shi, L., et al. (2012).[3] Synthesis of Isoindolinones via Reductive C-N Coupling.[3] Organic Letters.[3]

    • Context: Provides alternative catalytic routes for isoindolinone construction under mild conditions.[3][4][6]

  • Man, H. W., et al. (2003). Synthesis of Pomalidomide (CC-4047). Journal of Medicinal Chemistry.

    • Context: Detailed experimental data on the reduction of nitro-groups in the presence of lactams/imides.

Sources

Application

Application Note: Comprehensive Cytotoxicity Profiling of 4-Amino-2-cyclohexyl-1-isoindolinone

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Amino-2-cyclohexyl-1-isoindolinone represents a distinct subclass of the isoindolinone pharmacophore, a scaffold widely recognized in medicinal chemistry for its v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Amino-2-cyclohexyl-1-isoindolinone represents a distinct subclass of the isoindolinone pharmacophore, a scaffold widely recognized in medicinal chemistry for its versatility as a kinase inhibitor, MDM2-p53 antagonist, and anti-inflammatory agent.

The structural integration of a 4-amino group (hydrogen bond donor) with a 2-cyclohexyl moiety (lipophilic anchor) suggests a molecule with high membrane permeability but limited aqueous solubility. This specific physicochemical profile demands a rigorous evaluation protocol to distinguish true cytotoxic efficacy from artifacts caused by precipitation or non-specific solvent toxicity.

This guide provides a self-validating workflow for researchers to determine the


, mode of cell death (Apoptosis vs. Necrosis), and stability of this compound in biological media.

Experimental Workflow Overview

The evaluation process is structured into three phases to ensure data integrity and resource efficiency.

Workflow Prep Phase 1: Compound Prep (Solubility & Stability) Screen Phase 2: Primary Screen (Metabolic Activity - MTT/CCK-8) Prep->Screen Pass QC Screen->Prep Precipitation? Valid Phase 3: Validation (Membrane Integrity - LDH) Screen->Valid IC50 Defined Mech Phase 4: Mechanism (Apoptosis - Annexin V) Valid->Mech Confirmed Hit

Figure 1: The stepwise progression from chemical handling to mechanistic insight. Each phase acts as a gatekeeper for the next.

Phase 1: Compound Preparation & Handling

Critical Insight: The cyclohexyl group significantly increases lipophilicity (


 estimated). Direct dissolution in aqueous media will result in micro-precipitation, leading to false-negative results.
Stock Solution Preparation[7][8]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity.
    
  • Target Concentration: 10 mM or 20 mM (Stock).

  • Storage: Aliquot into amber glass vials (light sensitive due to amino-conjugation) and store at -20°C. Avoid freeze-thaw cycles (

    
     cycles degrades the compound).
    
Solubility Limit Test (The "Cloud Point" Check)

Before treating cells, you must define the maximum soluble concentration in the culture medium.

  • Prepare a mock culture medium (e.g., DMEM + 10% FBS).

  • In a clear 96-well plate, perform a serial dilution of the compound (from 200 µM down to 1 µM).

  • Incubate at 37°C for 1 hour.

  • Readout: Measure Absorbance at 600 nm (turbidity).

  • Criterion: Any well with

    
     (above blank) indicates precipitation. Do not test above this concentration. 
    

Phase 2: Primary Cytotoxicity Screen (MTT Assay)

While CCK-8 (WST-8) is more convenient, the MTT assay remains the gold standard for isoindolinone derivatives due to its cost-effectiveness and robust signal, provided the formazan crystals are fully solubilized.

Cell Model Selection
  • HepG2 (Liver): Essential for assessing metabolic activation/detoxification.

  • Target Line: A549 (Lung) or MCF-7 (Breast) are standard for isoindolinones.

  • Control: HUVEC or BJ Fibroblasts (to determine Therapeutic Index).

Detailed Protocol

Step 1: Seeding

  • Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates.
  • Edge Effect Mitigation: Fill outer wells with PBS; do not use them for data.

  • Incubate for 24 hours to allow attachment.

Step 2: Treatment

  • Prepare 2x working solutions in medium (max DMSO final conc. = 0.5%).[1][2][3][4][5][6]

  • Dose range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Logarithmic spacing).

  • Controls:

    • Negative: 0.5% DMSO in Medium.

    • Positive: Doxorubicin (1 µM) or Staurosporine.

    • Blank: Medium only (no cells).

Step 3: Incubation

  • Standard duration: 48 hours (Isoindolinones often act via cell cycle arrest, requiring >1 cell cycle to manifest toxicity).

Step 4: Readout

  • Add MTT reagent (0.5 mg/mL final) for 3–4 hours.

  • Remove supernatant carefully (needle aspiration preferred).

  • Solubilize crystals with 150 µL DMSO .

  • Shake for 10 mins.

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Step 5: Interference Check (Self-Validation)

  • Note: 4-amino-isoindolinones can be fluorescent or colored.

  • Test: Add compound to medium without cells and add MTT. If it turns purple immediately, the compound reduces MTT chemically (False Positive). In this case, switch to an ATP-based assay (CellTiter-Glo).

Phase 3: Mechanistic Validation

Once an


 is established, determine how the cells die. Isoindolinones typically induce apoptosis via the intrinsic mitochondrial pathway.
Membrane Integrity (LDH Release)

Use this to rule out necrosis (non-specific lysis), which suggests poor drug-likeness.

  • Method: Measure Lactate Dehydrogenase (LDH) in the supernatant after 24h.

  • Interpretation: High MTT inhibition + Low LDH release = Apoptosis/Growth Arrest (Desirable).

  • Interpretation: High MTT inhibition + High LDH release = Necrosis (Toxic).

Apoptosis Confirmation (Annexin V/PI)
  • Stain: Annexin V-FITC (binds PS) + Propidium Iodide (PI, binds DNA in leaky cells).

  • Flow Cytometry Gating:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Specific effect).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

Data Analysis & Reporting

Calculation

Normalize data to the Vehicle Control (0.5% DMSO):



Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) Hill Equation to determine


:


Summary Table Template
ParameterValue / ObservationPass Criteria
Solubility Limit [e.g., 80 µM in DMEM]>


(Tumor)
[e.g., 5.4 µM]< 10 µM (Potent)

(Normal)
[e.g., >50 µM]Selectivity Index > 5
Mode of Death [e.g., Apoptosis]Annexin V+
Interference [e.g., None]No cell-free reduction

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Variation (SD > 10%) Pipetting error or Edge EffectUse multi-channel pipettes; exclude outer wells.
Precipitation in Wells Compound insolubilityReduce max concentration; check "Cloud Point".
Background Signal High Compound color/fluorescenceUse blank wells with compound only (no cells) to subtract.
Flat Dose Response Compound degradationPrepare fresh stock; ensure -20°C storage.[7]

References

  • BenchChem. (2025).[1] A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting Materials. BenchChem Application Notes. Link

  • ACS Omega. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress. ACS Omega, 7(48), 44152–44165. Link

  • National Institutes of Health (PMC). (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells. PMC1098765. Link

  • MedChemExpress. (2024). Isoindolinone Biochemical Reagent Guidelines and Solubility Data. MedChemExpress Protocols. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Method

Application Note: 4-Amino-2-cyclohexyl-1-isoindolinone (NU7441) for Modulation of DNA Repair Pathways

[1] Introduction & Mechanism of Action 4-Amino-2-cyclohexyl-1-isoindolinone, widely recognized in literature as NU7441 or KU-57788 , is a highly potent and selective small-molecule inhibitor of DNA-PKcs.[1] The DNA-depen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Mechanism of Action

4-Amino-2-cyclohexyl-1-isoindolinone, widely recognized in literature as NU7441 or KU-57788 , is a highly potent and selective small-molecule inhibitor of DNA-PKcs.[1]

The DNA-dependent protein kinase (DNA-PK) complex is the central orchestrator of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism mammalian cells use to repair Double-Strand Breaks (DSBs).[2][3] When a DSB occurs, the Ku70/80 heterodimer binds the DNA ends and recruits DNA-PKcs.

Mechanism: NU7441 functions as an ATP-competitive inhibitor.[1] By occupying the ATP-binding pocket of DNA-PKcs, it prevents the autophosphorylation (at Ser2056) required for the conformational change that allows end-processing enzymes (like Artemis) to access the break.

Research Utility:

  • Chemo/Radio-sensitization: Preventing repair of DSBs induced by Ionizing Radiation (IR) or Topoisomerase II poisons (e.g., Etoposide, Doxorubicin).

  • CRISPR/Cas9 Optimization: By inhibiting the dominant NHEJ pathway, NU7441 forces the cell to utilize the alternative Homology-Directed Repair (HDR) pathway, significantly increasing the efficiency of precise gene editing (Knock-ins).

Signaling Pathway Visualization

NHEJ_Pathway_Inhibition cluster_inhibition Drug Action Site DSB DNA Double-Strand Break Ku Ku70/80 Binding DSB->Ku Recruitment DNA-PKcs Recruitment Ku->Recruitment Complex DNA-PK Complex (Inactive) Recruitment->Complex Phospho Autophosphorylation (pS2056) Complex->Phospho Normal Activation Apoptosis Persistent Breaks / Apoptosis Complex->Apoptosis If Inhibited (Sensitization) HDR Homology-Directed Repair (Precise Editing) Complex->HDR If Inhibited + Template (CRISPR) NU7441 NU7441 (ATP-Competitor) NU7441->Complex Blocks ATP Binding ATP ATP NHEJ NHEJ Repair Complex (Ligase IV/XRCC4) Phospho->NHEJ Repair Error-Prone Repair (Survival) NHEJ->Repair

Caption: Figure 1. Mechanism of NU7441 action within the DNA repair hierarchy. Inhibition of DNA-PKcs shifts the cell fate toward apoptosis (in context of heavy damage) or HDR (in context of gene editing).

Chemical Properties & Handling[2][4]

NU7441 is hydrophobic. Proper handling is critical to prevent precipitation, which leads to erratic experimental data.

PropertySpecification
Molecular Weight 413.5 g/mol
Solubility (Water) Insoluble
Solubility (DMSO) ~10–15 mg/mL (Warmth/sonication may be required)
Stock Concentration 10 mM in anhydrous DMSO (Recommended)
IC50 (Cell-free) DNA-PKcs: 14 nM | mTOR: 1.7 µM | PI3K: 5 µM | ATM/ATR: >100 µM
Storage -20°C (Solid or Stock).[1][2][4] Protect from light.[4] Avoid freeze-thaw cycles.

Preparation Protocol:

  • Dissolve powder in anhydrous DMSO to create a 10 mM stock .

  • Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

  • Working Solution: Dilute 1:1000 in media for 10 µM, or 1:10,000 for 1 µM. Ensure the final DMSO concentration on cells is <0.5%.

Application Protocols

Protocol A: Radiosensitization (Clonogenic Survival Assay)

Objective: To quantify the ability of NU7441 to potentiate cell death following Ionizing Radiation (IR).

Rationale: DNA-PKcs inhibition must be active at the moment repair is attempted. Therefore, pre-incubation is essential to saturate the ATP-binding pockets before damage occurs.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HeLa, A549, or U87) into 6-well plates. Density depends on the cell line's Plating Efficiency (PE), typically 200–1000 cells/well.

  • Attachment: Allow cells to attach for 4–6 hours (or overnight).

  • Drug Treatment (Pre-incubation):

    • Prepare media with NU7441 (Typical dose: 0.5 µM – 1.0 µM ).

    • Note: 1 µM is sufficient for >90% DNA-PKcs inhibition in most lines without significant off-target toxicity.

    • Add to "Treatment" wells. Add DMSO vehicle to "Control" wells.

    • Incubate for 1 hour at 37°C.

  • Irradiation: Irradiate plates (0, 2, 4, 6, 8 Gy) using an X-ray or Gamma source.

  • Repair Phase: Return cells to the incubator immediately.

    • Critical Step: Leave NU7441 on the cells for at least 4 hours post-IR (or up to 24 hours) to block the repair of IR-induced breaks.

  • Wash Out: Aspirate media, wash 1x with PBS, and replace with fresh drug-free media.

  • Colony Formation: Incubate for 10–14 days until colonies (>50 cells) form.

  • Staining: Fix with Methanol/Acetic Acid (3:1) and stain with Crystal Violet (0.5%).

  • Analysis: Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded × PE).

Protocol B: Enhancing CRISPR/Cas9 HDR Efficiency

Objective: To suppress NHEJ-mediated indels and promote HDR-mediated precise insertion.

Rationale: CRISPR/Cas9 creates DSBs.[5] By default, cells prefer NHEJ (error-prone). Blocking DNA-PKcs with NU7441 shifts the balance toward HDR, provided a donor template is present.

Step-by-Step Methodology:

  • Transfection: Deliver Cas9 (RNP, Plasmid, or mRNA), sgRNA, and Donor Template (ssODN or plasmid) to cells.

  • Immediate Treatment:

    • Immediately after transfection (or 1 hour prior if using electroporation), add NU7441 to the culture media.

    • Recommended Concentration: 1 µM – 2 µM .

    • Caution: Doses >2 µM may reduce cell proliferation rates (G2/M arrest), which can be counter-productive for HDR (which occurs in S/G2).

  • Duration: Maintain NU7441 in the media for 24–48 hours .

  • Recovery: Wash cells with PBS and replace with fresh media.

  • Validation: Harvest genomic DNA at 72 hours post-transfection. Perform T7E1 assay (for total editing) and Restriction Digest/Sanger Sequencing (for HDR integration).

Protocol C: Mechanistic Validation (Biomarkers)

Objective: To confirm NU7441 is hitting its target inside the cell.

Target Biomarkers:

  • p-DNA-PKcs (Ser2056): An autophosphorylation site specific to DNA-PKcs activation. NU7441 should abolish this signal after DNA damage.

  • 
    H2AX (Ser139):  A marker of DSBs. NU7441 will cause persistent 
    
    
    
    H2AX foci (delayed resolution) because breaks are not being repaired.

Western Blot Setup:

  • Treat cells with NU7441 (1 µM) for 1 hour.[6]

  • Induce damage (e.g., Bleomycin 10 µg/mL or 10 Gy IR).

  • Lyse cells at 1 hour and 24 hours post-damage.

  • Result:

    • Control + Damage: High p-DNA-PKcs.

    • NU7441 + Damage:No/Low p-DNA-PKcs .

    • NU7441 + Damage (24h): High

      
      H2AX (indicating unrepaired breaks).
      

Experimental Workflow Visualization

Experimental_Workflow Seed Seed Cells (T= -24h) PreTreat Add NU7441 (1 µM) (T= -1h) Seed->PreTreat Attach Damage Induce Damage (IR / CRISPR / Chemo) (T= 0) PreTreat->Damage Saturate Target Incubate Repair Phase (Drug Present) (T= 0 to +24h) Damage->Incubate Block NHEJ Wash Washout / Harvest Incubate->Wash Assay Readout

Caption: Figure 2. Temporal workflow for NU7441 treatment. The critical window for drug presence is the "Repair Phase" immediately following damage induction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or cold media.Dilute stock in a small volume of warm media first, then add to bulk. Keep final DMSO <0.5%.
High Toxicity Off-target inhibition (mTOR/PI3K).Lower dose to 0.5–1.0 µM . Check if cells are p53-deficient (more sensitive).
No Radiosensitization Drug washed out too early.Ensure NU7441 remains for at least 4 hours post-IR.[7]
Low HDR Efficiency Cell cycle arrest.NU7441 can cause G2/M arrest.[6][7][8] Limit exposure to 24h post-transfection, then wash out.

References

  • Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries.[4][7] Bioorganic & Medicinal Chemistry Letters.

  • Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441.[1][7] Cancer Research.[1][7]

  • Robert, F., et al. (2015). Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing.[4] Genome Medicine.

  • Canny, M. D., et al. (2018). Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome editing efficiency.[5] Nature Biotechnology.

Sources

Application

Advanced Applications of Isoindolinone Derivatives in Anti-Inflammatory and Analgesic Drug Discovery

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale The isoindolinone core—an oxidized derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The isoindolinone core—an oxidized derivative of the isoindoline heterocycle—has emerged as a highly privileged scaffold in modern medicinal chemistry. Historically, drug discovery relied heavily on the phthalimide (isoindoline-1,3-dione) ring, famously present in thalidomide. However, replacing the phthaloyl ring with an isoindolinone ring significantly increases the molecular stability and in vivo bioavailability of the resulting compounds[1].

This structural evolution has paved the way for a new generation of immunomodulatory drugs (iMiDs), non-steroidal anti-inflammatory drugs (NSAIDs), and novel enzyme inhibitors. This application note synthesizes the mechanistic pathways of isoindolinone derivatives, summarizes their quantitative pharmacological data, and provides field-proven, self-validating protocols for evaluating their anti-inflammatory and analgesic efficacy.

Mechanistic Pathways of Isoindolinones (The "Why")

Isoindolinone derivatives exert their anti-inflammatory and analgesic effects through three primary, highly distinct pharmacological pathways. Understanding these mechanisms is critical for rational drug design and for selecting the appropriate in vitro and in vivo screening models.

Pathway A: Cyclooxygenase (COX) Inhibition

Classic isoindolinone derivatives, such as the historically significant indoprofen, act as potent inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes[2]. By blocking the conversion of arachidonic acid to prostaglandins (PGs), these compounds reduce peripheral nociceptor sensitization, thereby exerting profound analgesic and antipyretic effects. Recent structural modifications, such as N-substituted pyrroledicarboximides, have yielded highly selective COX-2 inhibitors with inhibition constants in the low nanomolar range[3].

Pathway B: Cereblon (CRBN) Modulation & Cytokine Suppression

Second-generation iMiDs, such as lenalidomide and pomalidomide, utilize the isoindolinone scaffold to bind to the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex[1]. This binding alters the ligase's substrate specificity, leading to the degradation of transcription factors (e.g., Ikaros and Aiolos). Consequently, this suppresses the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4].

Pathway C: Soluble Epoxide Hydrolase (sEH) Inhibition

Emerging marine-derived isoindolone alkaloids, such as the SMTP (Stachybotrys microspora triprenyl phenol) congeners, target soluble epoxide hydrolase (sEH)[5]. sEH normally hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. Isoindolinones like SMTP-7 inhibit both the C-terminal epoxide hydrolase and N-terminal phosphatase activities of sEH, thereby elevating EET levels and suppressing NF-κB-mediated inflammation[5].

G Iso Isoindolinone Derivatives COX COX-1 / COX-2 Inhibition Iso->COX NSAID analogs CRBN Cereblon (CRBN) Modulation Iso->CRBN iMiDs sEH sEH Inhibition (SMTP Congeners) Iso->sEH Marine alkaloids PG Decreased Prostaglandins COX->PG Cyt Decreased TNF-α, IL-6, IL-1β CRBN->Cyt EET Elevated EETs (Anti-inflammatory) sEH->EET Relief Analgesia & Reduced Inflammation PG->Relief Cyt->Relief EET->Relief

Mechanistic pathways of isoindolinone derivatives in mediating anti-inflammatory and analgesic effects.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological metrics of key isoindolinone derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetPharmacological EffectQuantitative Metric (Potency)
Lenalidomide (4-amino-isoindolinone)CRBN / TNF-αImmunomodulatoryTNF-α IC₅₀ ≈ 100 nM[4]
Indoprofen COX-1 / COX-2Analgesic (NSAID)Non-selective COX inhibition[2]
SMTP-7 (Marine Alkaloid)sEHAnti-inflammatoryCterm-EH IC₅₀ = 23 µM; Nterm-phos IC₅₀ = 6 µM[5]
Compound 2h (Pyrroledicarboximide)COX-2Analgesic / Anti-inflammatoryCOX-2 Kᵢ ≈ 1.84 nM[3]
LASSBio-1439 TNF-αAnti-inflammatory50% TNF-α inhibition at 100 µM[6]

Experimental Protocols (The "How")

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include specific internal controls to verify that the observed effects are genuinely mediated by the test compounds rather than experimental artifacts.

Protocol 1: In Vitro Macrophage Assay for TNF-α Suppression

Causality & Rationale: RAW 264.7 murine macrophages express Toll-like Receptor 4 (TLR4). Lipopolysaccharide (LPS) binding to TLR4 triggers the NF-κB signaling cascade, resulting in robust TNF-α production. Evaluating isoindolinone derivatives in this model isolates their specific immunomodulatory (CRBN-mediated) or sEH-inhibitory efficacy without confounding systemic variables.

Materials:

  • RAW 264.7 cell line (ATCC)

  • LPS (Escherichia coli O111:B4)

  • Dexamethasone (Positive control for immunosuppression)

  • Murine TNF-α ELISA Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Compound Treatment: Pre-treat cells with the isoindolinone derivatives (e.g., 1 µM, 10 µM, 50 µM dissolved in DMSO) for 1 hour. Self-Validation: Ensure final DMSO concentration does not exceed 0.1% v/v. Include a Vehicle Control (0.1% DMSO) and a Positive Control (Dexamethasone, 10 µM).

  • Inflammatory Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection & Viability Check: Collect the cell culture supernatant for cytokine analysis. Crucial Step: Perform an MTT or CellTiter-Glo assay on the remaining cells to confirm that reductions in TNF-α are due to specific anti-inflammatory action, not compound cytotoxicity.

  • Quantification: Quantify TNF-α levels in the supernatant using the ELISA kit according to the manufacturer's instructions. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema & Hyperalgesia Model

Causality & Rationale: The carrageenan model is biphasic. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–5 hours) is driven by COX-2 induction and prostaglandin release. Because many isoindolinones act as COX inhibitors or suppress late-phase cytokines (TNF-α), assessing paw volume at the 4-hour mark specifically isolates the compound's targeted mechanism of action.

G Prep 1. Compound Preparation (Vehicle: DMSO/Tween-80) Admin 2. Administration (Oral/i.p. dosing) Prep->Admin Model 3. Induce Inflammation (Carrageenan Injection) Admin->Model Measure 4. Data Acquisition (Plethysmometer / Hyperalgesia) Model->Measure Analysis 5. Statistical Analysis (ANOVA vs. Vehicle Control) Measure->Analysis

Step-by-step in vivo workflow for evaluating isoindolinone analgesic and anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male Wistar rats (150–200 g). Fast the animals for 12 hours prior to the experiment with water ad libitum.

  • Dosing: Administer the isoindolinone derivative (e.g., 10–50 mg/kg) via oral gavage or intraperitoneal (i.p.) injection. Use Indomethacin (10 mg/kg) as a positive NSAID control, and the vehicle (e.g., 5% DMSO in saline) as a negative control.

  • Baseline Measurement: Measure the baseline volume of the right hind paw using a plethysmometer (

    
    ).
    
  • Induction: 30 minutes post-administration (or 1 hour if dosed orally), inject 0.1 mL of 1%

    
    -carrageenan solution into the subplantar region of the right hind paw.
    
  • Data Acquisition (Edema): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection (

    
    ). Calculate the percentage of edema inhibition:
    
    
    
    
  • Data Acquisition (Analgesia): At the 4-hour peak, utilize a Randall-Selitto analgesiometer to apply increasing mechanical pressure to the inflamed paw. Record the withdrawal threshold (in grams) to quantify the analgesic effect.

Troubleshooting & Best Practices

  • Enantiomeric Interconversion: When working with chiral isoindolinones (e.g., lenalidomide analogs), be aware that they often exist as racemic mixtures of S(-) and R(+) forms. Due to rapid in vivo racemization, administering an enantiomerically pure form is generally not a viable strategy to isolate specific effects or circumvent toxicity (as historically observed with thalidomide)[1].

  • Formulation Challenges: Isoindolinones and their parent cyclic imides are notoriously hydrophobic. If precipitation occurs during in vivo dosing, utilize a co-solvent system such as 5% DMSO / 5% Tween-80 / 90% Saline, or formulate the compound as a suspension in 0.5% carboxymethylcellulose (CMC) to ensure accurate dosing.

  • Target Selectivity Validation: Because the isoindolinone core can promiscuously bind to COX, CRBN, and sEH, always perform counter-screens. If you are developing a COX-2 inhibitor, verify that it does not inadvertently degrade CRBN substrates, which could lead to unintended immunosuppression.

References

1.[1] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at:[Link] 2.[2] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at:[Link] 3.[3] Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link] 4.[4] Therapeutic approaches for tumor necrosis factor inhibition. SciELO. Available at:[Link] 5.[6] Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. NIH / PMC. Available at:[Link] 6.[5] Soluble Epoxide Hydrolase as an Anti-inflammatory Target of the Thrombolytic Stroke Drug SMTP-7. NIH / PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 4-Amino-2-cyclohexyl-1-isoindolinone Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. As experienced scientists know, achieving high purity is paramount, and even well-established synthetic routes can present challenges with side-products and residual starting materials. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common impurity-related issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of 4-Amino-2-cyclohexyl-1-isoindolinone.

Q1: What is a common and reliable synthetic route for 4-Amino-2-cyclohexyl-1-isoindolinone, and what are the critical control points?

A common and robust method for synthesizing isoindolinones involves the condensation of a substituted phthalic anhydride derivative with a primary amine, followed by a cyclization/dehydration step.[1] For 4-Amino-2-cyclohexyl-1-isoindolinone, the synthesis typically begins with 3-aminophthalic anhydride and cyclohexylamine.

The critical control points in this process are:

  • Reaction Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of cyclohexylamine can complicate purification, while insufficient amine will leave unreacted anhydride.

  • Temperature Control: The initial condensation is often performed at a moderate temperature, while the subsequent cyclization to the isoindolinone requires heating to drive off water. Overheating can lead to degradation and the formation of colored by-products.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the removal of water formed during the cyclization, either through azeotropic distillation (e.g., with toluene) or by being a high-boiling polar aprotic solvent (e.g., DMF, DMAc).

  • Complete Cyclization: The conversion of the intermediate phthalamic acid to the final isoindolinone is an equilibrium-driven process. Ensuring the complete removal of water is essential for driving the reaction to completion and minimizing this key impurity.

Q2: What are the most common classes of impurities I should expect during this synthesis?

Impurities in this synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These arise directly from the reaction itself.[2]

    • Unreacted Starting Materials: Residual 3-aminophthalic anhydride or cyclohexylamine.

    • Intermediates: The primary intermediate is the N-cyclohexyl-3-aminophthalamic acid, which results from incomplete cyclization.

    • By-products: Formed through side reactions, which could include products of oxidation or thermal degradation, especially if the reaction is run at high temperatures for extended periods.

  • Reagent-Related Impurities: These are introduced by the reagents used in the synthesis.

    • If a cyclizing agent like 1,1'-carbonyldiimidazole (CDI) is used, residual imidazole is a common impurity that can be difficult to remove.[3][4]

  • Degradation Impurities: The product itself can degrade under certain conditions.

    • Hydrolysis: The lactam ring of the isoindolinone can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup, reverting to the N-cyclohexyl-3-aminophthalamic acid intermediate.[3]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the final product and detecting impurities.[6] A reverse-phase method with UV detection is typically sufficient, as the aromatic nature of the molecule provides a strong chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown peaks seen in the HPLC chromatogram.[5] It provides the molecular weight of the impurities, allowing for the rapid identification of starting materials, intermediates, and common by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.[6]

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents or unreacted cyclohexylamine.[5]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: My final product shows low purity by HPLC, with significant peaks eluting before the main product peak.

  • Plausible Cause: Early-eluting peaks on a reverse-phase HPLC column typically indicate compounds that are more polar than the product. This pattern strongly suggests the presence of unreacted starting materials (3-aminophthalic anhydride/acid) and the ring-opened intermediate (N-cyclohexyl-3-aminophthalamic acid). Both possess free carboxylic acid and amine groups, making them significantly more polar than the cyclized, neutral isoindolinone.

  • Diagnostic Steps & Solutions:

    • Confirm Identity: Use LC-MS to confirm the molecular weights of the impurity peaks. The phthalamic acid intermediate will have a molecular weight equal to the product + 18 (the mass of H₂O).

    • Optimize Reaction Conditions:

      • Drive Cyclization: The presence of the phthalamic acid intermediate indicates incomplete cyclization. Increase the reaction temperature or time to ensure complete dehydration. If using a solvent like toluene, ensure efficient removal of water using a Dean-Stark apparatus.

      • Check Stoichiometry: Ensure at least a 1:1 molar ratio of cyclohexylamine to the anhydride. A slight excess of the amine can sometimes help drive the initial condensation but may complicate purification.

    • Refine Workup: An acidic wash (e.g., dilute HCl) during the workup can remove unreacted basic starting materials like cyclohexylamine. However, be cautious as strong acid could promote hydrolysis of the product. A basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like unreacted 3-aminophthalic acid and the phthalamic acid intermediate.

Issue 2: The product appears pure by NMR, but an unexpected impurity is detected by LC-MS, especially after using CDI for cyclization.

  • Plausible Cause: If 1,1'-carbonyldiimidazole (CDI) was used to facilitate the cyclization of the phthalamic acid intermediate, the most likely contaminant is imidazole.[3] Imidazole is a by-product of the CDI activation and is highly water-soluble. It has no aromatic protons that would be easily distinguishable from the product in ¹H NMR in many common solvents but is readily detected by MS.

  • Diagnostic Steps & Solutions:

    • Confirm by MS: Check the LC-MS data for a peak with a mass corresponding to imidazole (m/z = 69.09 [M+H]⁺).

    • Improve Purification:

      • Aqueous Washes: Perform multiple washes of the organic layer with water or brine during the workup to remove the highly polar imidazole.

      • Acid Wash: A wash with dilute acid (e.g., 1M HCl) will protonate the imidazole, making it even more water-soluble and easier to remove. Ensure the product is stable to these conditions.

      • Precipitation/Recrystallization: Imidazole is often highly soluble in common organic solvents used for recrystallization (e.g., ethanol, ethyl acetate). If the product can be precipitated or recrystallized from a less polar solvent system like ethyl acetate/hexanes, the imidazole will likely remain in the mother liquor.

Issue 3: The reaction mixture turns dark brown or black at high temperatures, and the final product has poor color and multiple unidentifiable peaks in the HPLC.

  • Plausible Cause: The amino group on the phthalic ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of polymeric, colored impurities. Thermal decomposition of the starting materials or product can also occur if the temperature is too high.

  • Diagnostic Steps & Solutions:

    • Control Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7] This is one of the most critical factors in preventing color formation.

    • Optimize Temperature: Determine the minimum temperature required for efficient cyclization. Monitor the reaction by TLC or HPLC to avoid unnecessarily long reaction times or excessive heating. A temperature range of 120-140 °C is often sufficient in solvents like toluene or DMF.

    • Purification by Carbon/Silica: If a colored product is obtained, it can sometimes be decolorized by treating a solution of the crude product with activated charcoal, followed by filtration through celite. A plug of silica gel during filtration can also help remove highly polar, colored impurities.

Summary of Potential Impurities
Impurity NameProbable OriginAnalytical Signature (Reverse-Phase HPLC)Identification Method
CyclohexylamineUnreacted Starting MaterialVery early eluting peak, may have poor peak shapeGC, LC-MS
3-Aminophthalic AcidUnreacted/Hydrolyzed Starting MaterialEarly eluting polar peakLC-MS
N-cyclohexyl-3-aminophthalamic acidIncomplete Cyclization / HydrolysisEarly eluting polar peak, between starting materials and productLC-MS (M+18)
ImidazoleBy-product from CDI reagentEarly eluting polar peakLC-MS
Oxidation/Polymeric ProductsHigh Temperature / Air ExposureBroad, late-eluting peaks or baseline noise; colorVisual, LC-MS
Section 3: Protocols & Methodologies

Protocol 1: General Synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone

This protocol is a representative example. Optimization may be required based on laboratory conditions and reagent purity.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophthalic anhydride (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or glacial acetic acid (approx. 5-10 mL per gram of anhydride).

  • Amine Addition: Add cyclohexylamine (1.0-1.05 eq) dropwise to the stirred suspension at room temperature. An exotherm may be observed.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC, observing the consumption of the anhydride.

  • Cyclization: Heat the reaction mixture to reflux (for toluene, ~110 °C; for acetic acid, ~120 °C) and maintain for 4-18 hours. If using toluene, a Dean-Stark trap can be used to collect the water by-product. The reaction is complete when TLC or HPLC analysis shows the disappearance of the intermediate phthalamic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Standard HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Section 4: Visual Guides & Workflows

Diagram 1: Synthetic Pathway and Key Impurity Formation

G cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Other Impurities A 3-Aminophthalic Anhydride C N-cyclohexyl-3-aminophthalamic acid (Intermediate/Impurity C) A->C + Cyclohexylamine (Condensation) F Unreacted Starting Materials (Impurity A, B) A->F B Cyclohexylamine B->C B->F D 4-Amino-2-cyclohexyl-1-isoindolinone (Product) C->D + Heat (-H2O) (Cyclization) D->C + H2O (Hydrolysis) [Side Reaction] E Oxidation/Degradation Products (Impurity E) D->E + [O], High Temp [Side Reaction]

Caption: Synthetic route and points of impurity formation.

Diagram 2: Troubleshooting Workflow for Low Purity Product

G start Low Purity Product (by HPLC) check_peaks Analyze Impurity Peaks: Where do they elute? start->check_peaks early_peaks Early Eluting Peaks (More Polar) check_peaks->early_peaks Early late_peaks Late Eluting Peaks (Less Polar / Degradation) check_peaks->late_peaks Late cause_polar Likely Cause: - Unreacted Starting Materials - Incomplete Cyclization - Hydrolysis early_peaks->cause_polar cause_nonpolar Likely Cause: - Thermal Degradation - Air Oxidation late_peaks->cause_nonpolar solution_polar Solution: 1. Drive reaction longer/hotter. 2. Use Dean-Stark to remove H2O. 3. Refine workup (e.g., base wash). 4. Confirm with LC-MS. cause_polar->solution_polar solution_nonpolar Solution: 1. Run under inert atmosphere (N2). 2. Reduce reaction temperature. 3. Use activated charcoal for color. 4. Re-purify by chromatography. cause_nonpolar->solution_nonpolar

Caption: Systematic workflow for diagnosing purity issues.

References
  • Reddit. (2024, July 16). Nothing has been working for this synthesis-HELP. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoindolinone synthesis. Retrieved from [Link]

  • Štefane, B., & Kočevar, M. (2004). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 69(17), 5589–5595. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Arkivoc. (n.d.). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Academia.edu. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(2-methylcyclohexyl)isoindole-1,3-dione. Retrieved from [Link]

  • MDPI. (2023, March 17). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Retrieved from [Link]

  • Google Patents. (n.d.). US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • Wiley Online Library. (2015, December 4). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone

Welcome to the technical support center for the synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone. This molecule is a vital intermediate in pharmaceutical development, and its efficient synthesis is critical for advancin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone. This molecule is a vital intermediate in pharmaceutical development, and its efficient synthesis is critical for advancing research programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your yield.

I. Overview of the Synthetic Pathway

The most common and reliable route to 4-Amino-2-cyclohexyl-1-isoindolinone involves a two-step process. First, an intramolecular cyclization reaction is performed to construct the isoindolinone core, resulting in the nitro-intermediate, 4-Nitro-2-cyclohexyl-1-isoindolinone . This is followed by the reduction of the nitro group to the target primary amine. The efficiency of this final reduction step is paramount for the overall yield and purity of the final product.

Synthetic_Pathway SM Methyl 2-(bromomethyl) -3-nitrobenzoate + Cyclohexylamine INT 4-Nitro-2-cyclohexyl- 1-isoindolinone SM->INT Cyclization (e.g., Base in DMF) PROD 4-Amino-2-cyclohexyl- 1-isoindolinone INT->PROD Nitro Group Reduction (e.g., Pd/C, H₂)

Caption: General synthetic route to 4-Amino-2-cyclohexyl-1-isoindolinone.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides both a diagnosis of the potential cause and a set of actionable solutions.

Question 1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most frequent challenge and can originate from either the cyclization or the reduction step. However, the catalytic reduction of the nitro-intermediate is often the more sensitive of the two.

  • Causality: Inefficient catalytic hydrogenation is a common culprit. The catalyst, Palladium on carbon (Pd/C), can become deactivated, or the reaction conditions (hydrogen pressure, temperature, solvent) may be suboptimal. The presence of impurities in the nitro-intermediate can act as catalyst poisons, significantly halting the reaction.[1] Furthermore, incomplete reactions due to poor solubility of starting materials or insufficient reaction time will naturally lead to lower yields.[2]

Recommended Actions:

  • Validate the Intermediate: Before starting the reduction, ensure the purity of your 4-Nitro-2-cyclohexyl-1-isoindolinone intermediate via NMR or LC-MS. Impurities from the cyclization step can poison the palladium catalyst.

  • Catalyst Quality and Handling:

    • Use a fresh, high-quality Pd/C catalyst (typically 5-10 wt%). Older catalysts can absorb atmospheric contaminants and lose activity.

    • Ensure the catalyst is handled under an inert atmosphere (like nitrogen or argon) as much as possible before being introduced to the reaction vessel to prevent premature oxidation or deactivation.

  • Optimize Hydrogenation Conditions:

    • Solvent Choice: Use a solvent that effectively dissolves the nitro-intermediate. Methanol, ethanol, or ethyl acetate are common choices. For substrates with poor solubility, consider solvents like N,N-Dimethylformamide (DMF), though this can make product isolation more challenging.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, applying 50-100 psi of hydrogen gas in a dedicated hydrogenation apparatus (e.g., a Parr shaker) dramatically increases the reaction rate and drives it to completion.

    • Temperature: Most hydrogenations of aromatic nitro groups are exothermic.[1] Starting at room temperature is standard. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but be cautious of potential side reactions at higher temperatures.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The nitro-intermediate is often a yellow-colored compound, and its disappearance can sometimes be visually monitored. The amino product will have a different Rf value and may require a more polar eluent system.

Question 2: I'm observing significant side products in my final material. How can I improve reaction selectivity?

Answer: Side product formation typically arises from over-reduction or side reactions during the hydrogenation step. The choice of reducing agent and the control of reaction conditions are critical for selectivity.

  • Causality: The primary amino group of the product is a nucleophile and can potentially react further under harsh conditions. More significantly, certain functional groups are sensitive to catalytic hydrogenation. While the isoindolinone core is generally stable, aggressive conditions (high temperature or pressure, overly active catalysts like Raney Nickel) could potentially lead to ring opening or other undesired transformations. The choice of catalyst itself is crucial; for instance, while Pd/C is standard, alternatives like Pd(OH)₂ (Pearlman's catalyst) or iron-based systems can offer different selectivity profiles.[3]

Recommended Actions:

  • Control Reaction Time: Stop the reaction as soon as TLC or LC-MS indicates the full consumption of the starting material. Over-running the reaction provides no benefit and increases the chance of side product formation.

  • Consider Alternative Reducing Systems: If Pd/C is giving you issues, explore other methods that offer higher chemoselectivity.

    • Transfer Hydrogenation: Using ammonium formate with Pd/C is an excellent alternative that avoids the need for a pressurized hydrogen gas system and can be performed at room temperature.[4]

    • Metal/Acid Reduction: A system like iron powder with ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and often very clean method for nitro group reduction.[3]

Reduction Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation 5-10% Pd/C, H₂ (1-4 bar), RT-50°C, MeOH or EtOAcHigh efficiency, clean workup (catalyst filtration)Requires specialized pressure equipment, potential for catalyst poisoning, H₂ gas handling
Transfer Hydrogenation 5-10% Pd/C, Ammonium Formate, Refluxing MeOHNo H₂ gas required, mild conditions, fast reaction timesWorkup involves removing formate salts
Metal-Mediated Reduction Fe powder, NH₄Cl, EtOH/H₂O, RefluxInexpensive, highly chemoselective, tolerant of many functional groupsRequires filtration of fine iron salts, can be slower

Question 3: My reaction seems to stall and never reaches completion, even after extended periods. What's wrong?

Answer: A stalled reaction is almost always due to catalyst deactivation or insufficient driving force (e.g., pressure, temperature).

  • Causality: The surface of the palladium catalyst provides the active sites for hydrogenation. If these sites become blocked, the reaction will stop. Sulfur- or nitrogen-containing compounds are notorious catalyst poisons.[1] Even the product amine can, to some extent, adsorb onto the catalyst surface and inhibit the reaction rate, though this is less common for complete stalls. Inadequate mixing can also be a factor, as this is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas), and efficient contact between all three is essential.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution start Reaction Stalled (Incomplete Conversion by TLC/LCMS) q1 Is the catalyst fresh and handled properly? start->q1 q2 Is the starting material pure? q1->q2 Yes sol1 Use fresh catalyst. Handle under inert gas. q1->sol1 No q3 Are reaction conditions (pressure, mixing) adequate? q2->q3 Yes sol2 Re-purify the nitro-intermediate (chromatography or recrystallization). q2->sol2 No sol3 Increase H₂ pressure. Ensure vigorous stirring/shaking. q3->sol3 No sol4 Carefully add a second, small portion of fresh catalyst. q3->sol4 Yes

Caption: Decision workflow for troubleshooting a stalled hydrogenation reaction.

Recommended Actions:

  • Ensure Vigorous Agitation: In a Parr shaker or stirred autoclave, ensure the agitation is sufficient to keep the solid catalyst suspended. For a flask-scale reaction under a hydrogen balloon, rapid magnetic stirring is crucial.

  • "Spike" the Reaction: If you suspect catalyst poisoning, carefully and briefly vent the reaction atmosphere with an inert gas, and add a small, fresh portion of the Pd/C catalyst. If the reaction restarts, poisoning was the likely cause.

  • Increase Hydrogen Pressure: If operating at atmospheric pressure, switching to a pressurized vessel is the most effective way to increase the reaction rate and overcome minor inhibition.

III. Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying the final 4-Amino-2-cyclohexyl-1-isoindolinone product?

The product is a primary aromatic amine, which can be somewhat polar.

  • Column Chromatography: Standard silica gel chromatography is typically effective. A gradient elution starting with a less polar system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate) usually provides good separation from less polar impurities and any remaining starting material. However, amines can sometimes streak on silica. To mitigate this, you can add a small amount of triethylamine (~0.5-1%) to the eluent system.[5] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. Common solvent systems include Ethyl Acetate/Hexanes or Ethanol/Water. Dissolve the crude material in a minimum amount of the more soluble solvent (e.g., Ethyl Acetate) at an elevated temperature, then slowly add the anti-solvent (e.g., Hexanes) until turbidity is observed. Allowing the solution to cool slowly will yield purified crystals.

Q2: How can I effectively monitor the reaction by TLC?

  • Visualization: The aromatic isoindolinone core makes both the starting material and the product UV-active, so they should be clearly visible under a UV lamp (254 nm).

  • Staining: If spots are faint, or for confirmation, specific stains can be used.

    • Ninhydrin: This stain reacts with the primary amine of the product to give a characteristic purple or pink spot upon heating. The nitro-starting material will not stain with ninhydrin. This is an excellent way to confirm the appearance of your product.

    • Potassium Permanganate (KMnO₄): This is a general oxidizing stain that will visualize most organic compounds, but it can be particularly useful for confirming the disappearance of starting material if it is more readily oxidized than the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

Absolutely.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware and equipment are properly assembled and leak-tested before introducing hydrogen.

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with hydrogen and solvent. Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent) and never allow the filter cake to dry completely in the open air during workup. Filter the catalyst under a gentle stream of nitrogen or argon if possible.

  • Solvents and Reagents: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are mandatory when handling all chemicals.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-2-cyclohexyl-1-isoindolinone (Intermediate)

  • To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this stirred suspension, add cyclohexylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the mixture to room temperature and pour it into ice water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Dry the solid under vacuum. This crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2: Catalytic Hydrogenation to 4-Amino-2-cyclohexyl-1-isoindolinone

  • In a suitable pressure vessel (e.g., a Parr bottle), add 4-Nitro-2-cyclohexyl-1-isoindolinone (1.0 eq) and a solvent such as methanol or ethyl acetate (~0.2 M).

  • Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (Pd/C, ~5 mol% Pd).

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).

  • Evacuate the atmosphere and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel to 50 psi with hydrogen.

  • Shake or stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases, vent the hydrogen gas and purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization as described in the FAQ section.

V. References

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-α production. Bioorganic & Medicinal Chemistry Letters.

  • Ponomaryov, A. D., et al. (2016). Alternative synthesis of lenalidomide. ResearchGate. [Link]

  • Google Patents. (2013). Preparation method of lenalidomide intermediate. CN103242215A.

  • Bhatnagar, S., Felderhoff, M., & Schöbel, J.-H. (2025). Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates. Advanced Synthesis & Catalysis. [Link]

  • IQ Celaya. (2008). The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. [Link]

  • Tussupbayev, N. K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Silver, J. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]

Sources

Troubleshooting

Challenges in the purification of 4-Amino-2-cyclohexyl-1-isoindolinone

Technical Support Center: Knowledge Base & Troubleshooting Topic: Overcoming Purification Bottlenecks for 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5) Welcome to the Application Support Portal. 4-Amino-2-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knowledge Base & Troubleshooting Topic: Overcoming Purification Bottlenecks for 4-Amino-2-cyclohexyl-1-isoindolinone (CAS: 882747-51-5)

Welcome to the Application Support Portal. 4-Amino-2-cyclohexyl-1-isoindolinone is a critical synthetic intermediate, often utilized in the development of immunomodulatory drugs and targeted therapeutics (such as lenalidomide analogs)[1].

Purifying this molecule presents a unique triad of physicochemical challenges:

  • Electronic Dichotomy: The basic, electron-rich primary aromatic amine (aniline-like) contrasts sharply with the neutral, rigid isoindolinone (lactam) core.

  • Steric & Lipophilic Interference: The highly lipophilic, conformationally flexible cyclohexyl ring drastically alters solubility, often frustrating standard crystallization attempts.

  • Oxidative Instability: The C4-amino group is highly susceptible to air oxidation, leading to rapid degradation into colored quinone-imine polymeric impurities.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Chromatographic Troubleshooting (FAQs)

Q: Why does my product streak heavily on normal-phase silica gel, resulting in low recovery and poor resolution from the 4-nitro precursor? A: This is a classic Brønsted acid-base interaction. While the isoindolinone core is relatively neutral, the primary aromatic amine acts as a hydrogen-bond donor and acceptor. Uncapped, acidic silanol groups (Si-OH) on standard normal-phase silica strongly interact with this amine, causing severe band-broadening (streaking) and irreversible adsorption[2].

  • The Fix: You must neutralize the stationary phase. Transition to an amine-doped mobile phase (e.g., adding 1% Triethylamine (TEA) or 0.5% aqueous

    
     to your Dichloromethane/Methanol gradient). The smaller, highly basic TEA molecules competitively bind the acidic silanols, allowing your target molecule to elute in a tight, symmetrical band[2].
    

Q: I am trying to separate the 4-amino product from unreacted 4-nitro-2-cyclohexyl-1-isoindolinone. Normal phase isn't working well. What is the alternative? A: The polarity shift upon reduction from a nitro group to an amino group is significant, but the massive lipophilic drag of the cyclohexyl group can compress


 values on silica. Switch to Reversed-Phase HPLC (RP-HPLC)  using a basic mobile phase (pH ~10, using 0.1% TEA in Water/Acetonitrile). At high pH, the primary amine remains in its free-base (unionized) form, maximizing its lipophilicity and retention on the C18 column, which dramatically enhances selectivity against the nitro precursor[2].

Part 2: Crystallization & Isolation Issues (FAQs)

Q: During crystallization, my compound "oils out" (forms a biphasic liquid) instead of forming a solid powder. How do I induce proper nucleation? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation of the solution exceeds the solubility of the solute as a liquid, before it reaches the critical nucleation threshold for a solid. The flexible cyclohexyl ring disrupts the rigid planar packing of the isoindolinone core, lowering the lattice energy[3].

  • The Fix: Avoid crash-cooling. Use a strict anti-solvent crystallization approach (e.g., Ethyl Acetate as solvent, Heptane as anti-solvent) coupled with temperature cycling. If oiling out occurs, reheat the mixture just until the oil dissolves, add 1-2 mg of pure seed crystals, and cool at a very slow rate (0.1 °C/min) to favor crystal lattice formation over droplet formation[4].

Q: My isolated off-white powder turns dark brown after a few days on the bench. Is it degrading? A: Yes. Primary aromatic amines are highly susceptible to auto-oxidation, especially when exposed to ambient light and oxygen. The oxidation generates highly conjugated azo or quinone-imine species, which are intensely colored even at trace (<0.1%) levels.

  • The Fix: Always concentrate fractions under reduced pressure at temperatures below 40 °C. Flush the final storage vial with Argon or Nitrogen, and store the compound at -20 °C in an amber vial. Alternatively, isolate the compound as a hydrochloride salt to protonate the amine, rendering it electronically deactivated toward oxidation.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the empirical performance of various purification strategies for 4-Amino-2-cyclohexyl-1-isoindolinone.

Purification MethodTypical Yield (%)Final Purity (LC-MS)ScalabilityPrimary Limitation
Standard Silica Flash (Hex/EtOAc)45 - 55%85 - 90%HighSevere streaking; loss of product on column.
Amine-Doped Silica (DCM/MeOH/TEA) 80 - 88% > 95% High Requires extensive high-vacuum drying to remove TEA.
RP-HPLC (Basic Mobile Phase)70 - 75%> 99%Low (Prep scale)Low throughput; requires lyophilization.
Direct Crystallization (EtOAc)30 - 40%92 - 95%MediumHigh risk of oiling out (LLPS).
Anti-Solvent Cryst. (EtOAc/Heptane) 75 - 85% > 98% High Requires precise temperature and addition control.

Part 4: Experimental Workflows & Methodologies

Protocol 1: Amine-Doped Flash Chromatography (Self-Validating)

Use this method when crude purity is < 85% and the 4-nitro precursor is present.

  • Column Equilibration: Pack a standard silica gel column. Equilibrate with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA). Causality: This pre-saturates the acidic silanols, preventing the target amine from being consumed during the run.

  • Sample Loading: Dissolve the crude 4-Amino-2-cyclohexyl-1-isoindolinone in a minimum volume of DCM. Load onto the column.

  • Elution: Elute using a gradient of 0% to 5% Methanol in DCM (maintaining 1% TEA throughout).

  • In-Process Validation: Spot the eluting fractions on a TLC plate (developed in 5% MeOH/DCM + 1% TEA). The target compound will appear as a bright blue fluorescent spot under short-wave UV (254 nm) at

    
     ~0.35. The absence of a spot at 
    
    
    
    ~0.8 validates the complete removal of the nitro precursor.
  • Isolation: Pool the fractions containing the product. Concentrate under reduced pressure at 35 °C. Dry under high vacuum (0.1 mbar) for 12 hours to ensure complete removal of residual TEA.

Protocol 2: Anti-Solvent Crystallization (Avoiding Oiling Out)

Use this method for final polishing when purity is > 85%.

  • Dissolution: Suspend the semi-pure compound in Ethyl Acetate (approx. 5 mL per gram of compound). Heat to 65 °C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) while maintaining the temperature at 65 °C. Continue addition until the solution becomes faintly turbid (cloud point).

  • Temperature Cycling (Crucial Step): Immediately raise the temperature to 70 °C until the turbidity clears.

  • Seeding & Cooling: Cool the solution to 60 °C. Add 0.1% (w/w) of pure 4-Amino-2-cyclohexyl-1-isoindolinone seed crystals. Reduce the temperature to 20 °C at a strict rate of 0.1 °C/min. Causality: Slow cooling maintains the system in the metastable zone, forcing molecules into the crystal lattice rather than forming an amorphous oil.

  • In-Process Validation: Before filtering, extract 10 µL of the mother liquor, dilute in 1 mL Acetonitrile, and inject into the LC-MS. A target compound peak area corresponding to < 5 mg/mL validates that thermodynamic equilibrium is reached and crystallization is complete.

  • Filtration: Filter the white to off-white crystals, wash with cold Heptane, and dry under a stream of Nitrogen.

Part 5: Purification Decision Workflow

G N1 Crude 4-Amino-2-cyclohexyl- 1-isoindolinone N2 LC-MS Purity Check N1->N2 N3 Purity < 85% (High Nitro Precursor) N2->N3 High Impurities N4 Purity > 85% (Minor Impurities) N2->N4 Low Impurities N5 Amine-Doped Silica Chromatography N3->N5 N6 Anti-Solvent Crystallization N4->N6 N5->N6 Pooled Fractions N7 Oiling Out Detected? N6->N7 N8 Temperature Cycling & Seeding N7->N8 Yes (Biphasic) N9 Pure Product (> 99% Purity) N7->N9 No (Crystals Form) N8->N9 Solidification

Decision tree for the purification of 4-Amino-2-cyclohexyl-1-isoindolinone based on crude purity.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Chromatography Blog. Available at:[Link][2]

  • Beilstein Journal of Organic Chemistry. "A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization." Beilstein J. Org. Chem. 2011, 7, 1421–1427. Available at:[Link][3][4]

  • Latvian Patent Office. "Lenalidomīda iegūšanas process" (Improvements in the preparation process of 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione). Patent LV14985B. Available at:[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Amino-2-cyclohexyl-1-isoindolinone

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solution-phase stability of functionalized isoindolinones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solution-phase stability of functionalized isoindolinones. 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) is a highly versatile building block and pharmacophore. However, its dual functionality—an electron-rich primary aniline and a susceptible lactam core—makes it prone to specific degradation pathways in solution.

This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure absolute data integrity during your assays and syntheses.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My stock solution of 4-Amino-2-cyclohexyl-1-isoindolinone turns yellow/brown after a few days at room temperature. What is happening? A1: This discoloration is the hallmark of oxidative degradation of the 4-amino group. The primary amine on the aromatic ring is highly electron-donating, making it susceptible to oxidation by dissolved oxygen (O₂), trace peroxides in solvents (like THF or ether), or transition metal impurities. Oxidation typically yields azo, azoxy, or quinone-imine derivatives, which are highly conjugated and vividly colored. Similar oxidative degradation has been extensively documented in related 4-amino-isoindolinone drugs like lenalidomide[1]. Causality & Fix: Oxygen acts as a radical initiator. To prevent this, stock solutions must be prepared in anhydrous, degassed solvents (e.g., Argon-sparged DMSO or Acetonitrile) and stored in amber vials to prevent photo-induced radical generation[2].

Q2: I am observing a new peak in my LC-MS chromatogram with a mass shift of +18 Da. Is my compound degrading in the assay buffer? A2: Yes. A mass shift of +18 Da (M+18) is the classic signature of lactam ring hydrolysis [3]. The isoindolinone core contains an amide bond within a five-membered ring. Under basic conditions (pH > 7.5), hydroxide ions nucleophilically attack the electrophilic carbonyl carbon, leading to ring opening and the formation of a highly polar amino acid derivative. Under strongly acidic conditions, the carbonyl oxygen is protonated, similarly activating the carbon for water attack. Causality & Fix: Isoindolinones exhibit maximum stability at slightly acidic to neutral pH (pH 4.0–6.0). Avoid using alkaline buffers (e.g., Tris or Carbonate at pH 8+) for prolonged incubations[4].

Q3: Can I store this compound in methanol or ethanol? A3: It is highly discouraged for long-term storage. Primary alcohols can act as nucleophiles over time, leading to transesterification/solvolysis of the lactam ring, especially if trace acid or base is present. Furthermore, alcohols can absorb atmospheric oxygen and moisture. Stick to aprotic solvents like DMSO, DMF, or Acetonitrile for your master stocks[5].

Diagnostic & Degradation Pathways (Visualized)

To systematically identify and resolve degradation issues, follow the diagnostic logic and chemical pathways illustrated below.

DiagnosticWorkflow Start Observe Solution Degradation (Color change or new HPLC peaks) LCMS Perform LC-MS Analysis Start->LCMS MassCheck Analyze m/z of Degradant LCMS->MassCheck Hydrolysis Mass = M + 18 Da (Lactam Ring Opening) MassCheck->Hydrolysis +18 Da Oxidation Mass = M + 16 Da or Color Change (Amine Oxidation) MassCheck->Oxidation +16 Da / Dimerization ActionHyd Action: Adjust pH to 4.0-6.0 Avoid alkaline buffers Hydrolysis->ActionHyd ActionOx Action: Degas solvent with Argon Store in amber vials Oxidation->ActionOx

Caption: Diagnostic workflow for identifying and mitigating 4-amino-isoindolinone degradation.

DegradationPathways Parent 4-Amino-2-cyclohexyl- 1-isoindolinone Hydrolyzed Ring-Opened Amino Acid Derivative Parent->Hydrolyzed H2O / OH- (Base Catalysis) Oxidized N-Oxide / Azo Derivatives Parent->Oxidized O2 / ROS (Oxidation) Photodegraded Radical Cleavage Products Parent->Photodegraded UV Light (Photolysis)

Caption: Primary degradation pathways of 4-amino-isoindolinone derivatives in solution.

Quantitative Stability Data

The following table summarizes the expected degradation profiles of the 4-amino-isoindolinone pharmacophore under various stress conditions, utilizing lenalidomide as a structurally validated proxy[1][4].

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Degradation Extent (24h)Preventative Measure
Alkaline 0.1 M NaOH / pH > 8.0Lactam Ring Hydrolysis (+18 Da)High (>50%) Maintain pH 4.0–6.0; use non-nucleophilic buffers.
Acidic 0.1 M HCl / pH < 2.0Acid-Catalyzed HydrolysisModerate (~20%) Avoid prolonged exposure to strong mineral acids.
Oxidative 3% H₂O₂Amine Oxidation (+16 Da)High (>30%) Degas solvents; add antioxidants (e.g., ascorbic acid) if compatible.
Photolytic UV Light (254 nm / 365 nm)Radical Cleavage / PolymerizationLow to Moderate (<10%) Store in amber vials; minimize benchtop light exposure.
Thermal 80°C in SolutionAccelerated Hydrolysis/OxidationModerate (~15%) Store stock solutions at -20°C or -80°C.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is stable just because it dissolved. Implement the following self-validating protocols to guarantee the fidelity of your 4-Amino-2-cyclohexyl-1-isoindolinone solutions.

Protocol A: Preparation of Ultra-Stable Master Stock Solutions (10 mM)

Objective: Create a degradation-resistant stock solution by eliminating oxidative and hydrolytic vectors.

Step-by-Step Methodology:

  • Solvent Preparation: Procure anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the required mass of 4-Amino-2-cyclohexyl-1-isoindolinone (MW: 230.31 g/mol ) into an amber glass vial. Causality: Amber glass blocks UV/Vis radiation, preventing photolytic radical initiation.

  • Dissolution: Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until completely dissolved. Do not sonicate, as sonication can generate localized heat and cavitation-induced free radicals.

  • Aliquot & Blanketing: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Storage: Store immediately at -80°C. Causality: Ultra-low temperatures kinetically halt any residual hydrolytic or oxidative reactions.

Protocol B: Forced Degradation Validation Assay

Objective: Establish a stability-indicating HPLC-MS method by intentionally generating degradants, ensuring your analytical method can resolve the parent compound from its breakdown products[1].

Step-by-Step Methodology:

  • Control Sample: Dilute the 10 mM stock to 100 µM in 50% Acetonitrile/Water (0.1% Formic Acid).

  • Base Hydrolysis (Self-Validation): Mix 100 µL of the 10 mM stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours[3]. Neutralize with 100 µL of 1.0 M HCl.

  • Oxidative Stress (Self-Validation): Mix 100 µL of the 10 mM stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

  • Analysis: Inject the Control, Base-Stressed, and Oxidative-Stressed samples into an LC-MS system (C18 column, gradient of 5-95% Methanol/Water with 0.1% Formic Acid)[5].

  • Validation Criteria: The method is validated only if the parent peak (m/z 231.1 [M+H]⁺) is baseline-resolved from the hydrolysis product (m/z 249.1) and the oxidation products (m/z 247.1 or higher).

References

*[3] Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one. Benchchem. *[1] FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Rasayan Journal of Chemistry. *[4] DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Taylor & Francis. *[5] Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. MDPI. *[2] Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Research Journal of Pharmacy and Technology.

Sources

Troubleshooting

Overcoming poor solubility of 4-Amino-2-cyclohexyl-1-isoindolinone in aqueous buffers

The following technical guide serves as a comprehensive resource for researchers encountering solubility challenges with 4-Amino-2-cyclohexyl-1-isoindolinone . This document is structured as a Tier-3 Technical Support re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for researchers encountering solubility challenges with 4-Amino-2-cyclohexyl-1-isoindolinone . This document is structured as a Tier-3 Technical Support response, designed to provide actionable, mechanistic solutions for experimental workflows.

Compound Profile & Physicochemical Analysis[2][3]

Before attempting solubilization, it is critical to understand why this compound resists dissolution in aqueous media. 4-Amino-2-cyclohexyl-1-isoindolinone combines a planar, crystalline core with a hydrophobic handle.[1]

PropertyValue (Estimated)Technical Implication
Molecular Formula C₁₄H₁₈N₂OModerate molecular weight (~230.3 g/mol ).[1]
Core Structure Isoindolin-1-oneHigh lattice energy due to

-

stacking of the flat lactam core, leading to poor dissolution rates.[1]
Hydrophobicity (LogP) ~2.5 - 2.8The cyclohexyl group significantly increases lipophilicity.[1] The compound partitions preferentially into membranes or organic solvents rather than water.
pKa (Conjugate Acid) ~4.2 (Aniline-like)Critical: The 4-amino group is a weak base.[1] At physiological pH (7.4), it is uncharged (

neutral species), resulting in minimal aqueous solubility.
Solubility (pH 7.4) < 10

M
Likely to precipitate immediately upon dilution from DMSO into PBS.

Troubleshooting Guide (Q&A Format)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS?

Diagnosis: This is a classic "Crash-Out" phenomenon driven by the LogP/pKa mismatch .[1] Mechanism: Your stock solution (likely 10–50 mM in DMSO) is stable because DMSO solvates both the hydrophobic cyclohexyl tail and the polar amide core. When you dilute into PBS (pH 7.4):

  • The solvent power drops drastically.

  • The pH (7.4) is far above the pKa (~4.2) of the 4-amino group.[1][2]

  • The molecule remains unprotonated (neutral) and reaches its solubility limit (S₀) almost instantly.

Solution: The "Intermediate Dilution" Method Do not pipette DMSO stock directly into a large volume of cold buffer.

  • Step A: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .

  • Step B: Slowly add this mixture to the aqueous buffer while vortexing. Rationale: The intermediate cosolvent (PEG) reduces the interfacial tension and prevents the rapid formation of crystal nuclei.

Q2: Can I use acid to improve solubility?

Answer: Yes, but with strict biological caveats. Protocol:

  • Since the pKa is ~4.2, lowering the pH to < 3.5 will protonate the amine (

    
    ), increasing solubility by >100-fold.
    
  • For Chemical Assays: You can use 0.1 M HCl or acetate buffer (pH 4.0).

  • For Biological Assays: This is not recommended as the acidity will damage cells or proteins. Instead, use a salt form (e.g., Methanesulfonate) if available, or rely on complexation (see Section 3).

Q3: What is the best vehicle for animal dosing (IP/PO)?

Recommendation: Avoid pure DMSO. Use a Cyclodextrin-based vehicle . The cyclohexyl group fits perfectly into the hydrophobic cavity of


-Cyclodextrin derivatives.[1]

Formulation Recipe (2 mg/mL):

  • Prepare 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in saline.
    
  • Dissolve compound in a minimal volume of DMSO (e.g., 2% of final volume).

  • Add the DMSO concentrate to the HP-

    
    -CD solution with vigorous stirring (or sonication) for 30 minutes.
    Why it works: The cyclodextrin encapsulates the hydrophobic cyclohexyl tail, shielding it from water while the outer shell remains hydrophilic.
    

Advanced Solubilization Workflows

Workflow A: Preparation of Stable Stock Solutions

Do not store stocks in plastic (polystyrene) tubes for long periods, as lipophilic isoindolinones can leach into the plastic.

Protocol:

  • Weigh solid powder into a glass vial .

  • Add anhydrous DMSO to reach 50 mM.

  • Sonicate at 40°C for 10 minutes. (Heat helps overcome the crystal lattice energy).

  • Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Workflow B: The "Solubility Decision Tree"

Use the following logic to determine the correct solvent system for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Type CellBased Cell-Based Assay (pH 7.4 required) Start->CellBased Enzymatic Enzymatic/Chemical Assay (Flexible pH) Start->Enzymatic InVivo In Vivo Dosing (High Conc. needed) Start->InVivo DMSO_Limit Is <0.5% DMSO acceptable? CellBased->DMSO_Limit Acidify Can you work at pH 4.0? Enzymatic->Acidify Vehicle Formulation: 5% DMSO + 20% HP-beta-CD in Saline InVivo->Vehicle DirectDilution Direct Dilution (Risk of precipitation) DMSO_Limit->DirectDilution Yes (Low conc.) Complexation Use HP-beta-CD (10-20%) DMSO_Limit->Complexation No (High conc.) AcidBuffer Use Acetate Buffer pH 4.0 (Protonated Amine) Acidify->AcidBuffer Yes Cosolvent Use 5-10% DMSO/PEG400 Acidify->Cosolvent No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes. For non-sensitive assays, 0.1% Tween-80 can prevent aggregation.[1] However, surfactants can lyse cells at higher concentrations and may interfere with fluorescence-based assays by causing bubbles or background signal.[1] Cyclodextrins are generally biologically inert.

Q: My compound turned the solution yellow. Is it degrading? A: Not necessarily. Aniline derivatives (like the 4-amino group here) are prone to oxidation, which can cause color changes (yellow/brown) over time.

  • Check: Run an LC-MS. If the peak is intact, the color is likely a trace oxidation impurity (<1%).

  • Prevention: Add an antioxidant like Ascorbic Acid (1 mM) or DTT to your buffer if the assay permits.

Q: Why is the solubility higher in Ethanol than in Water? A: Ethanol has a lower dielectric constant (


) compared to water (

). This matches the polarity of the isoindolinone core better. However, ethanol is cytotoxic >1-2% in cell culture.[1]

References

  • Physicochemical Properties of Isoindolinones

    • PubChem Compound Summary for Isoindolin-1-one derivatives.
    • Source:

  • Cyclodextrin Solubilization Strategies

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

    • Source:

  • pKa Estimation of Aniline Derivatives

    • Bordwell pKa Table (Acidity in DMSO and W
    • Source:

  • General Solubility Guidelines for Drug Discovery

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.

    • Source:

Sources

Optimization

Optimizing 4-Amino-2-cyclohexyl-1-isoindolinone concentration for in vitro assays

Technical Support Center: Optimizing 4-Amino-2-cyclohexyl-1-isoindolinone for In Vitro Assays Product: 4-Amino-2-cyclohexyl-1-isoindolinone (4-ACI) Application: Small Molecule Screening, Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Amino-2-cyclohexyl-1-isoindolinone for In Vitro Assays

  • Product: 4-Amino-2-cyclohexyl-1-isoindolinone (4-ACI)

  • Application: Small Molecule Screening, Structure-Activity Relationship (SAR) Studies, Fluorescent Probes.

  • Document ID: TS-ISO-4402

  • Last Updated: March 5, 2026

Executive Summary: The Dual Nature of 4-ACI

As a Senior Application Scientist, I often see researchers struggle with 4-Amino-2-cyclohexyl-1-isoindolinone (4-ACI) not because of its lack of potency, but due to its physicochemical duality.

  • The Pharmacophore: The isoindolinone core is a privileged scaffold for inhibiting MDM2-p53 interactions and various kinases. The cyclohexyl group enhances lipophilicity, aiding membrane permeability but challenging aqueous solubility.

  • The Fluorophore: The 4-amino substitution on the isoindolinone ring imparts intrinsic blue fluorescence (Emission

    
     nm).
    

Critical Warning: If you are running assays using DAPI, Hoechst, or blue-fluorescent substrates (e.g., AMC-based protease assays), 4-ACI can generate significant false positives or background interference .

Troubleshooting Guides & FAQs

Category A: Solubility & Stock Preparation[1]

Q: My 4-ACI stock solution in DMSO is precipitating when added to the assay buffer. Why is this happening at only 50


M? 

A: This is a classic "Solubility Cliff" event driven by the hydrophobic cyclohexyl moiety.

  • The Cause: While the isoindolinone core is moderately polar, the cyclohexyl group significantly increases the LogP (partition coefficient). When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local concentration transiently exceeds the solubility limit before mixing is complete, causing micro-precipitation.

  • The Fix:

    • Intermediate Dilution Step: Do not pipette 10 mM stock directly into the well. Create a "Working Stock" at 10x your final concentration in a solvent-buffer mix (e.g., 10% DMSO in buffer).

    • Sonicate, Don't Just Vortex: Micro-aggregates are invisible to the naked eye. Sonicate the working stock for 5 minutes before use.

    • Check the Buffer pH: Isoindolinones are stable, but the 4-amino group can be protonated. Ensure your buffer pH is near physiological (7.4) to maintain consistent solubility behavior.

Q: Can I store 4-ACI stocks at -20°C indefinitely?

A: No. Isoindolinones are generally stable, but DMSO is hygroscopic.

  • The Risk: Repeated freeze-thaw cycles introduce atmospheric water into the DMSO. 4-ACI is hydrophobic; as water content in the DMSO increases, the compound may crash out inside the frozen stock tube.

  • Protocol: Aliquot stocks immediately upon preparation. Use single-use vials. If you see a "slushy" appearance in the DMSO upon thawing, discard the vial—the water content is too high.

Category B: Assay Interference (Fluorescence)

Q: I am seeing high inhibition in my protease assay (AMC substrate), but the IC50 curve looks irregular. Is 4-ACI a promiscuous inhibitor?

A: It is likely optical interference , not promiscuous inhibition.

  • The Mechanism: 4-Amino-isoindolinones are intrinsically fluorescent. If your assay uses a coumarin-based substrate (like AMC, Ex/Em 380/460 nm), the 4-ACI emission overlaps with your signal window.

  • The Diagnostic: Run a "Compound Only" control (Buffer + 4-ACI, no enzyme/substrate).

    • If you see signal: The compound is fluorescing.[1][2][3]

    • If signal decreases: The compound might be quenching the read-out (Inner Filter Effect).

  • The Solution: Switch to a Red-Shifted assay readout (e.g., Rhodamine-110 or chemically distinct FRET pairs) to avoid the blue region.

Category C: Potency & Aggregation

Q: The IC50 shifts by 10-fold when I add Triton X-100. Is this normal?

A: This indicates your compound was acting as a Colloidal Aggregator in the detergent-free buffer.

  • Explanation: Hydrophobic scaffolds like 4-ACI can form colloids that sequester enzymes, leading to false inhibition. Detergents (Triton X-100, Tween-20) break up these colloids.

  • The Verdict: The IC50 obtained with Triton X-100 is the physiologically relevant (true) potency. The lower IC50 without detergent was an artifact. Always include 0.01% detergent in biochemical assays for this scaffold.

Experimental Protocols

Protocol 1: The "Solubility Limit" Determination (Light Scattering)

Use this before starting any cell-based assay to ensure you are dosing a solution, not a suspension.

  • Preparation: Prepare a 20 mM stock of 4-ACI in anhydrous DMSO.

  • Dilution Series: Prepare a 96-well clear plate with 198

    
    L of your specific Assay Buffer per well.
    
  • Spike-in: Add 2

    
    L of 4-ACI stock to achieve concentrations ranging from 1 
    
    
    
    M to 200
    
    
    M (maintain 1% DMSO constant).
  • Incubation: Shake at 500 rpm for 30 minutes at Room Temperature.

  • Readout: Measure Absorbance at 650 nm (or 700 nm).

    • Note: 4-ACI does not absorb at 650 nm. Any signal here is Light Scattering caused by precipitation.

  • Analysis: Plot OD650 vs. Concentration. The point where the baseline rises is your Solubility Limit . Do not exceed this concentration in bioassays.

Protocol 2: Fluorescence Interference Correction

Required for assays using UV/Blue excitation.

ParameterRecommended SettingReason
Excitation > 500 nm (if possible)Avoids exciting the 4-aminoisoindolinone core.
Control 1 Enzyme + Substrate + DMSODefines 100% Activity.
Control 2 Buffer + Substrate + 4-ACIChecks if 4-ACI quenches the substrate.
Control 3 Buffer + Product + 4-ACIChecks if 4-ACI fluoresces at detection wavelength.

Optimization Workflow (Visualization)

The following diagram outlines the logical flow for validating 4-ACI concentrations, ensuring data integrity before expensive biological replicates are performed.

OptimizationWorkflow Start Start: 4-ACI Stock Prep SolubilityCheck Step 1: Solubility Limit Test (OD650 Light Scattering) Start->SolubilityCheck Soluble Is OD650 Baseline Flat? SolubilityCheck->Soluble Dilute Action: Reduce Max Concentration or Add 0.01% Triton X-100 Soluble->Dilute No (Precipitation) FluorescenceCheck Step 2: Fluorescence Scan (Ex/Em of Assay) Soluble->FluorescenceCheck Yes (Clear Solution) Dilute->SolubilityCheck Interference Does 4-ACI Signal > 10% of Control? FluorescenceCheck->Interference ChangeReadout Action: Switch to Red-Shifted Probe (e.g., Rhodamine/Cy5) Interference->ChangeReadout Yes (Interference) DoseResponse Step 3: Generate Dose-Response (Within Solubility Limit) Interference->DoseResponse No (Clean Background) ChangeReadout->DoseResponse

Figure 1: Decision tree for optimizing 4-ACI concentrations. This workflow prevents common artifacts related to precipitation and optical interference.

Reference Data: Solvent Compatibility Table

SolventSolubility RatingStability (24h)Recommendation
DMSO (Anhydrous) High (>50 mM)ExcellentPreferred Stock Solvent. Hygroscopic; store desiccated.
Ethanol ModerateGoodViable for cellular assays if DMSO is toxic to specific cell lines.
PBS (pH 7.4) Low (<50

M)
StableDo not store. Prepare fresh working solutions immediately before use.
Cell Media + Serum ModerateVariableSerum albumin binds 4-ACI, increasing apparent solubility but decreasing free fraction.

References

  • PubChem. (n.d.).[4] Compound Summary: Isoindolinone Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • He, J., et al. (2004).[5] 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Balakin, K. V., et al. (2004).[6] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

  • Gao, Y., et al. (2021).[1][7] Fluorescence Properties of Isoquinoline and Isoindolinone Derivatives. (General reference on 4-aminoisoindolinone fluorophores). Similar findings in Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Addressing off-target effects of 4-Amino-2-cyclohexyl-1-isoindolinone in experiments

Introduction Welcome to the technical support guide for 4-Amino-2-cyclohexyl-1-isoindolinone and its analogs. This molecule belongs to the class of isoindolinone-based compounds, which are foundational scaffolds for a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Amino-2-cyclohexyl-1-isoindolinone and its analogs. This molecule belongs to the class of isoindolinone-based compounds, which are foundational scaffolds for a class of therapeutics known as Cereblon E3 Ligase Modulating Drugs (CELMoDs) or "molecular glues".[1][2] These compounds function by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing a new protein-protein interaction that leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as "neosubstrates".[3][4]

The remarkable therapeutic success of related molecules like lenalidomide and pomalidomide in treating multiple myeloma stems from their ability to induce the degradation of transcription factors IKZF1 and IKZF3.[3] However, the power of this modality—altering the substrate scope of an E3 ligase—is also its greatest challenge. Even minor structural changes can significantly alter the profile of degraded neosubstrates, leading to unexpected biological outcomes, or off-target effects.[3]

This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential off-target effects associated with 4-Amino-2-cyclohexyl-1-isoindolinone and similar CELMoDs during their experiments. Our goal is to provide a framework for rigorous, self-validating experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and specificity of 4-Amino-2-cyclohexyl-1-isoindolinone.

Q1: What is the primary mechanism of action for 4-Amino-2-cyclohexyl-1-isoindolinone?

This compound acts as a molecular glue that recruits specific proteins to the CRL4-CRBN E3 ubiquitin ligase complex.[1] By binding to a pocket on CRBN, it creates a new, composite surface that is recognized by proteins not normally targeted by this ligase.[5] This induced proximity results in the target protein being tagged with ubiquitin, marking it for destruction by the 26S proteasome.[6]

Q2: What are the known on-target and off-target neosubstrates for this class of compounds?

The neosubstrate profile is highly dependent on the specific analog and the cellular context. However, for the broader class of immunomodulatory drugs (IMiDs) that share this core scaffold, several neosubstrates have been identified. It is critical to understand that what is considered "on-target" for one disease may be an "off-target" in another.

Target ClassProtein ExamplesCommon Association
Primary Therapeutic Targets IKZF1 (Ikaros), IKZF3 (Aiolos)Multiple Myeloma, Lymphoma[3][7]
Known Neosubstrates CSNK1A1 (CK1α)Myelodysplastic Syndromes (MDS)[8]
GSPT1AML, Solid Tumors[7]
SALL4Developmental Disorders (Teratogenicity)
Potential Off-Targets Other Zinc-Finger Transcription FactorsVaried

Q3: Why is it so critical to validate CRBN-dependence for any observed phenotype?

Any observed biological effect must be proven to be a direct consequence of the compound's interaction with CRBN. Without this validation, you cannot distinguish between a true neosubstrate degradation event and other potential off-target effects, such as:

  • CRBN-independent Off-Target Binding: The compound could bind to and inhibit or activate other proteins (e.g., kinases, receptors) completely unrelated to the ubiquitin-proteasome system.

  • General Compound Toxicity: At higher concentrations, the compound may induce stress pathways or cytotoxicity that can be mistaken for a specific biological response.

Confirming CRBN-dependence is the first and most crucial step in validating your results.

Part 2: Troubleshooting Guides for Experimental Issues

This section is structured around common problems encountered in the lab and provides logical workflows to diagnose and solve them.

Problem 1: My experimental results are inconsistent or don't match the expected phenotype based on the intended target.

You observe a potent cellular effect (e.g., cell death, differentiation block), but it doesn't align with the known function of your intended target protein.

This workflow is designed to systematically determine if the observed effect is on-target, a CRBN-dependent off-target, or a CRBN-independent off-target.

G A Inconsistent Phenotype Observed B Step 1: Confirm CRBN Dependence A->B C Co-treat with MLN4924 (NEDD8 E1 Inhibitor) B->C Pharmacological D Test in CRBN Knockout/Knockdown Cells B->D Genetic E Is the phenotype rescued? C->E D->E F Phenotype is CRBN-dependent. Hypothesize off-target neosubstrate. E->F No G Phenotype is CRBN-independent. Investigate other off-targets. E->G Yes H Step 2: Validate On-Target vs. Off-Target F->H I CRISPR KO of Intended Target H->I Genetic J Rescue with Drug-Resistant Mutant H->J Genetic K Does Target KO phenocopy drug effect? I->K L Effect is likely ON-TARGET. K->L Yes M Effect is likely OFF-TARGET. K->M No N Step 3: Identify the Off-Target M->N O Unbiased Proteomics (e.g., TMT-MS) N->O

Caption: Troubleshooting workflow for unexpected phenotypes.

  • Protocol 2.1: Confirming CRBN and Proteasome Dependence

    • Objective: To verify that the observed effect is mediated by the CRL4-CRBN E3 ligase complex and the proteasome.

    • Method 1 (Pharmacological): Co-treat your cells with your isoindolinone compound and MLN4924 (a NEDD8-activating enzyme inhibitor that blocks all Cullin-RING ligase activity).

      • Expected Result: If the phenotype is CRBN-dependent, MLN4924 should rescue the effect (e.g., prevent cell death, restore protein levels).

    • Method 2 (Genetic): Test your compound in a cell line where CRBN has been knocked out (KO) or knocked down (shRNA/siRNA).[9]

      • Expected Result: The CRBN KO/KD cells should be resistant to your compound compared to the wild-type control.

    • Control: To confirm proteasome dependence, co-treat with a proteasome inhibitor (e.g., MG-132 or bortezomib). This should block the degradation of the target protein.

  • Protocol 2.2: Distinguishing On-Target vs. Off-Target Effects with CRISPR

    • Objective: To determine if the loss of your intended target protein recapitulates the effect of the compound.[10][11]

    • Method: Use CRISPR/Cas9 to generate a stable knockout of your intended target protein.

    • Analysis: Compare the phenotype of the knockout cells to wild-type cells treated with your compound.

      • If Phenotypes Match: The effect is likely on-target.

      • If Phenotypes Differ: The effect is likely caused by the degradation of a CRBN-dependent off-target neosubstrate.

Problem 2: My Western blot shows target degradation, but my functional assay gives a contradictory result.

This scenario suggests that while your intended target is being degraded, an off-target effect may be interfering with your functional readout.

  • Cause: Degradation of a neosubstrate that counteracts the effect of losing your primary target. For example, degrading a pro-apoptotic protein (your target) and an anti-apoptotic protein (off-target) simultaneously could result in no net change in cell viability.

  • Solution 1: Use an Orthogonal System. Validate the functional consequence of target loss using a method that is independent of the compound, such as CRISPR or RNAi.[12] This provides a clean baseline for the expected on-target phenotype.

  • Solution 2: Employ a Negative Control Compound. Synthesize or obtain an analog of your compound that is structurally similar but cannot bind to CRBN (e.g., by modifying the glutarimide ring). This control helps differentiate CRBN-dependent effects from other compound activities. If the negative control also impacts your functional assay, it points to a CRBN-independent off-target effect.

Part 3: Advanced Protocols for Off-Target Identification

When a CRBN-dependent off-target effect is confirmed, the next step is to identify the responsible neosubstrate(s).

Protocol 3.1: Unbiased Proteomic Profiling
  • Objective: To globally identify all proteins whose abundance changes upon treatment with the compound.[13]

  • Workflow:

    • Step 1: Experimental Setup. Treat your cell line with your compound (at a relevant concentration, e.g., EC50) and a DMSO vehicle control. Include a "rescue" arm where cells are co-treated with the compound and MLN4924.

    • Step 2: Sample Preparation. Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) or perform label-free quantification (LFQ).

    • Step 3: Mass Spectrometry. Analyze the samples using high-resolution LC-MS/MS.

    • Step 4: Data Analysis. Identify proteins that are significantly downregulated by your compound but are stabilized by co-treatment with MLN4924. These are your high-confidence, CRBN-dependent neosubstrates.[3]

  • Visualization of the Proteomics Workflow:

G cluster_0 Cell Culture Treatment cluster_1 Sample Processing & MS cluster_2 Data Analysis A Group 1: DMSO Vehicle D Lysis & Digestion A->D B Group 2: Compound B->D C Group 3: Compound + MLN4924 C->D E Peptide Labeling (e.g., TMT) D->E F LC-MS/MS Analysis E->F G Identify & Quantify Proteins F->G H Statistical Analysis G->H I Filter for Hits: 1. Down in 'Compound' vs DMSO 2. Rescued in 'Compound+MLN' vs 'Compound' H->I J High-Confidence Neosubstrate List I->J

Caption: Workflow for proteomic identification of neosubstrates.

Part 4: Mechanism of Action Diagram

This diagram illustrates how 4-Amino-2-cyclohexyl-1-isoindolinone functions as a molecular glue to induce the degradation of both on-target and off-target proteins.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation compound 4-Amino-2-cyclohexyl-1-isoindolinone crbn CRBN compound->crbn binds crl4 CRL4 E3 Ligase crbn->crl4 part of on_target On-Target (e.g., IKZF1) crbn->on_target recruits off_target Off-Target Neosubstrate (e.g., CSNK1A1) crbn->off_target recruits crl4->on_target Ubiquitinates crl4->off_target Ubiquitinates proteasome 26S Proteasome on_target->proteasome off_target->proteasome ub Ubiquitin degradation Degradation proteasome->degradation

Caption: Molecular glue mechanism of action.

References

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Signal Transduction and Targeted Therapy. [Link]

  • Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. (2024). Nature Communications. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2022). Communications Biology. [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease. (2026). AZoLifeSciences. [Link]

  • Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. (2024). European Heart Journal. [Link]

  • Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. (2022). RSC Medicinal Chemistry. [Link]

  • Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. (2024). Journal of Medicinal Chemistry. [Link]

  • New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. (2020). Royal Society of Chemistry. [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025). Creative Diagnostics. [Link]

  • Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. (n.d.). Bio-Techne. [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. (2022). ACS Central Science. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. [Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy. (2016). Nature Reviews Drug Discovery. [Link]

  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. (2020). Nature Reviews Clinical Oncology. [Link]

  • A cancer drug that wears many hats. (2015). Broad Institute. [Link]

  • Development of photo-lenalidomide for cellular target identification. (2021). bioRxiv. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • Clues for glues: from serendipity to nature's blueprints in degrader discovery. (2025). Essays in Biochemistry. [Link]

Sources

Optimization

Enhancing the metabolic stability of isoindolinone compounds

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Focus: Metabolic Stability & PK Optimization

Introduction: The Isoindolinone Paradox

Welcome to the technical support hub for the isoindolinone (1-isoindolinone) scaffold. You are likely here because this privileged structure—central to MDM2 inhibitors, p53 activators, and anti-inflammatory agents—is showing rapid clearance in your early ADME screens.

The Core Issue: While the isoindolinone ring is often chosen as a stable bioisostere for the hydrolytically unstable phthalimide, it possesses its own metabolic liabilities. The methylene group at the C3 position is a "metabolic soft spot," highly prone to CYP450-mediated oxidation, leading to hydroxylated species or conversion back to phthalimide-like derivatives.

This guide provides the diagnostic workflows and structural remediation strategies required to turn your hit into a lead.

Module 1: Diagnostic Workflow (The Triage)

Before synthesizing new analogs, you must confirm where the molecule is breaking down. Do not assume it is the C3 position without data.

Protocol: Metabolic Soft Spot Identification (MetID)

Objective: Map the exact site of CYP-mediated oxidation.

Step-by-Step Methodology:

  • Incubation:

    • Prepare test compound (10 µM) in phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Initiate reaction with NADPH (1 mM).

    • Incubate for 0, 15, 30, and 60 minutes at 37°C.

  • Quenching:

    • Stop reaction with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a high-resolution mass spectrometer (Q-TOF or Orbitrap).

    • Data Mining: Search for specific mass shifts:

      • +16 Da: Mono-hydroxylation (Aromatic ring or C3-methylene).

      • +14 Da: Oxidation of methylene to carbonyl (C3

        
         C=O).
        
      • +32 Da: Di-hydroxylation.

Visualizing the Workflow:

MetID_Workflow Start Compound High Clearance (CL_int > 50 µL/min/mg) Incubation Microsomal Incubation (+NADPH, 60 min) Start->Incubation Analysis HRMS Analysis (Q-TOF/Orbitrap) Incubation->Analysis Decision Identify Mass Shift Analysis->Decision C3_Ox Shift +14 Da / +16 Da (C3 Instability) Decision->C3_Ox Target: Methylene Arom_Ox Shift +16 Da (Aromatic Hydroxylation) Decision->Arom_Ox Target: Aryl Ring

Figure 1: Diagnostic logic flow for identifying metabolic liabilities in isoindolinone scaffolds.

Module 2: Structural Modification Strategies

Once the soft spot is identified, apply these specific chemical modifications.

Strategy A: Blocking C3 Oxidation (The "Gem-Dimethyl" Effect)

If your MetID shows oxidation at the lactam methylene (C3), the hydrogen atoms there are being abstracted by the CYP450 Iron-Oxo species.

The Fix: Remove the abstractable hydrogens or sterically hinder the site.

  • Gem-dimethylation: Introduce two methyl groups at C3.

  • Spiro-cyclization: Construct a spiro-cyclopropyl or spiro-piperidinyl ring at C3. This not only blocks metabolism but often locks the pharmacophore in a bioactive conformation (rigidification).

Comparative Data (Hypothetical Optimization Series):

Compound IDStructure ModificationC3 SubstituentHLM

(min)

(µL/min/mg)
ISO-001 Parent (Unsubstituted)-CH2-12115 (High)
ISO-002 Mono-methyl-CH(Me)-2849 (Moderate)
ISO-003 Gem-dimethyl -C(Me)2->120 <10 (Low)
ISO-004 Spiro-cyclopropylSpiro-C39514 (Low)

Note: Data represents typical SAR trends observed in isoindolinone optimization campaigns [1, 2].

Strategy B: Aromatic Fluorination (Metabolic Switching)

If MetID shows hydroxylation on the fused benzene ring (positions 4-7), the strategy involves blocking the site with Fluorine.

The Rationale: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, making it resistant to CYP-mediated cleavage. Additionally, Fluorine's high electronegativity reduces the electron density of the aromatic ring, making it less attractive to the electrophilic CYP heme.

Visualizing the Logic:

Modification_Logic Problem Isoindolinone Instability Branch_C3 Issue: C3 Oxidation Problem->Branch_C3 Branch_Arom Issue: Aromatic Hydroxylation Problem->Branch_Arom Sol_Gem Strategy: Gem-dimethylation (Removes H-abstraction site) Branch_C3->Sol_Gem Sol_Spiro Strategy: Spiro-cyclization (Steric block + Rigidification) Branch_C3->Sol_Spiro Sol_Fluoro Strategy: Fluorine Scan (Blocks CYP attack site) Branch_Arom->Sol_Fluoro

Figure 2: Decision tree for chemical modification based on metabolic liability.

Module 3: Troubleshooting Experimental Anomalies

Issue 1: "My compound is stable in microsomes but disappears in hepatocytes."

  • Diagnosis: Microsomes only contain Phase I enzymes (CYPs). Hepatocytes contain the full cellular machinery, including cytosolic enzymes (Aldehyde Oxidase - AO) and Phase II enzymes (UGTs).

  • The Isoindolinone Factor: The lactam ring can be susceptible to hydrolysis or specific cytosolic oxidases that are not present in microsomes.

  • Action: Run a "Cytosolic Stability Assay" (using S9 fraction without NADPH) to confirm non-CYP clearance.

Issue 2: "I see low recovery in my control samples (T=0)."

  • Diagnosis: Non-Specific Binding (NSB). Isoindolinones, especially those with fused aromatic systems, can be lipophilic. They may bind to the plastic of the plate or the microsomal proteins themselves, making them unavailable for metabolism (or detection).

  • Action:

    • Calculate

      
      :  Perform a microsomal binding assay (equilibrium dialysis).
      
    • Correct

      
      :  Use the formula:
      
      
      
      
    • Protocol Adjustment: Add 0.1% BSA to the buffer to prevent plastic binding, or switch to glass-coated plates [3, 4].

Issue 3: "My clearance data is highly variable between runs."

  • Diagnosis: Cofactor degradation.[1] NADPH is unstable at room temperature.

  • Action: Prepare NADPH solutions fresh immediately before use and keep on ice. Do not freeze-thaw NADPH stocks.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I introduce a chiral center at C3 to improve stability? A: Yes, but with caution. Introducing a single substituent (e.g., a methyl group) creates a chiral center. While this sterically hinders metabolism, different enantiomers often have vastly different metabolic rates. You must separate the enantiomers and test them individually. Often, one enantiomer is metabolically "privileged" [1].

Q: Does the nitrogen on the lactam (N2) need protection? A: Unsubstituted N-H isoindolinones can undergo glucuronidation (Phase II) or N-dealkylation if an alkyl chain is attached. If your SAR allows, substituting the Nitrogen with a small, metabolically stable group (like a deuterated methyl or a cyclopropyl group) can block these pathways.

Q: Is scaffold hopping to an isoindoline-1,3-dione (phthalimide) a good idea? A: Generally, no. Phthalimides are prone to rapid hydrolytic ring-opening in plasma, which is a chemical instability, not just metabolic. The isoindolinone (reduction of one carbonyl) is specifically designed to prevent this hydrolysis while maintaining the pharmacophore [5].

References

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 2023.[2]

  • Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. ChemistrySelect, 2021.

  • Microsomal Binding and Intrinsic Clearance. Creative Biolabs Technical Guide.

  • Microsomal Protein Binding of Drugs: Technical Support. XenoTech/BioIVT.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 2021.

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 4-Amino-2-cyclohexyl-1-isoindolinone

Welcome to the Technical Support Center for 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) . As a functionalized isoindolinone derivative, this compound is a highly valuable scaffold in drug discovery, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2-cyclohexyl-1-isoindolinone (CAS 882747-51-5) . As a functionalized isoindolinone derivative, this compound is a highly valuable scaffold in drug discovery, particularly in the synthesis of cereblon (CRBN) modulators, molecular glues, and targeted therapies. However, researchers frequently encounter unintended cytotoxicity during in vitro assays.

This guide provides field-proven troubleshooting strategies to help you identify the mechanistic source of toxicity and mitigate it through chemical and experimental optimization.

Section 1: Diagnostic Troubleshooting FAQs

Q1: My cells are dying at concentrations >10 µM. Is this target-mediated or non-specific toxicity? A1: To establish causality, you must first decouple compound-specific toxicity from vehicle-induced stress. Isoindolinones are notoriously hydrophobic. If your DMSO concentration exceeds 0.5% (v/v), the observed cell death is likely due to solvent-induced lipid bilayer disruption and osmotic stress rather than the compound itself. Actionable Step: Run a vehicle dose-response curve. If vehicle toxicity is ruled out, perform a CRBN-competition assay (see Protocol 2) to determine if the toxicity is an on-target consequence of neo-substrate degradation.

Q2: I've ruled out DMSO toxicity. Could the isoindolinone core be inducing oxidative stress? A2: Yes. Isoindolinone derivatives have been documented to trigger intracellular oxidative stress, disrupt mitochondrial membrane potential, and arrest the cell cycle in the S-phase and sub-G1 phase[1]. The 4-amino group can undergo redox cycling, generating reactive oxygen species (ROS). Actionable Step: Co-treat your cells with a ROS scavenger like N-acetylcysteine (NAC). If viability is rescued, the cytotoxicity is ROS-mediated.

G Start Observe Cytotoxicity (IC50 < 10 µM) CheckSolvent Check DMSO Conc. Is it >0.5%? Start->CheckSolvent ReduceDMSO Reduce DMSO or Use Co-solvents CheckSolvent->ReduceDMSO Yes CheckCRBN Perform CRBN Competition Assay CheckSolvent->CheckCRBN No CRBNDep Toxicity Rescued? (CRBN-dependent) CheckCRBN->CRBNDep OffTarget Evaluate ROS & Mitochondrial Stress CRBNDep->OffTarget No AddNAC Rescue with NAC (ROS Scavenger) OffTarget->AddNAC

Diagnostic workflow for identifying the root cause of isoindolinone-induced cytotoxicity.

Section 2: Strategies to Reduce Cytotoxicity

Strategy A: Structural Derivatization (SAR Optimization)

If the compound is being used as a synthetic intermediate, structural modifications can significantly reduce basal toxicity. Research demonstrates that the cytotoxic potential of isoindolinones varies heavily depending on the substituents. For instance, introducing electron-withdrawing groups (like nitriles) or altering ring sizes during cyclization can reduce cytotoxicity to less than 50% at 48 hours[1]. Furthermore, semi-synthetic isoindolinone derivatives modified to remove highly reactive moieties (such as carboxyl groups) have shown markedly reduced cytotoxicity compared to their parent molecules[2].

Table 1: Impact of Structural Modifications on Isoindolinone Cytotoxicity[1][2]

Modification StrategyStructural ExampleObserved Cytotoxicity (48h)Mechanistic Rationale
Baseline Core Unmodified IsoindolinoneHigh (>80%)High lipophilicity, potential ROS generation.
Nitrile Substitution Pyridyl-nitrile derivativeLow (<50%)Electron withdrawal stabilizes the core against redox cycling.
Halogen Substitution Iodo-substituted derivativeModerate (~57%)Steric bulk reduces off-target binding but maintains some ROS activity.
Ring Expansion 6- or 7-membered cyclizationLow (<50%)Alters spatial geometry, preventing binding to off-target apoptotic receptors.
Strategy B: Mitigating CRBN-Mediated Off-Target Degradation

Because 4-Amino-2-cyclohexyl-1-isoindolinone shares structural homology with thalidomide analogs (IMiDs), it can inadvertently act as a "molecular glue," binding the Cereblon (CRBN) E3 ligase complex. This binding can recruit essential cellular proteins (neo-substrates) for ubiquitination and proteasomal degradation, leading to unintended cell death.

Mechanism Compound 4-Amino-2-cyclohexyl- 1-isoindolinone CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds NeoSubstrate Off-Target Neo-substrate CRBN->NeoSubstrate Recruits Ubiquitination Polyubiquitination NeoSubstrate->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Toxicity Cell Death / Cytotoxicity Proteasome->Toxicity

Mechanism of off-target cytotoxicity via CRBN-mediated proteasomal degradation.

Section 3: Self-Validating Experimental Protocols

Protocol 1: ROS Scavenging Rescue Assay

Purpose: To determine if cytotoxicity is driven by compound-induced oxidative stress. Causality: N-acetylcysteine (NAC) replenishes intracellular glutathione, neutralizing ROS generated by the isoindolinone core. If toxicity is ROS-driven, NAC will restore cell viability. This protocol is self-validating as it includes a known ROS inducer to confirm the scavenger's efficacy.

Step-by-Step Methodology:

  • Seed Cells: Plate your target cell line (e.g., HEK293T or A549) at

    
     cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Add NAC to a final concentration of 5 mM in half of the experimental wells. Incubate for 2 hours.

  • Compound Addition: Add 4-Amino-2-cyclohexyl-1-isoindolinone at your established IC₅₀ concentration to both NAC-treated and untreated wells.

  • Controls:

    • Negative Control: Vehicle only (DMSO <0.5%).

    • Positive Control: 100 µM H₂O₂ (to validate NAC rescue capability).

  • Incubation & Readout: Incubate for 48 hours. Assess viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Expert Note: Avoid colorimetric MTT assays, as redox-active isoindolinones can directly reduce tetrazolium salts, causing false viability readings.

Protocol 2: CRBN Competition Assay

Purpose: To verify if cell death is a downstream effect of off-target CRBN binding. Causality: Pre-incubating cells with a high-affinity, non-toxic CRBN binder (like excess lenalidomide) saturates the CRBN binding pocket. This prevents 4-Amino-2-cyclohexyl-1-isoindolinone from recruiting off-target neo-substrates. A rescue in viability confirms the toxicity is target-mediated.

Step-by-Step Methodology:

  • Seed Cells: Plate target cells in a 96-well format and allow them to adhere overnight.

  • Receptor Saturation: Pre-treat cells with 50 µM Lenalidomide (or another specific CRBN competitor) for 4 hours to saturate the E3 ligase complex.

  • Treatment: Spike in 4-Amino-2-cyclohexyl-1-isoindolinone at varying concentrations (1 µM to 50 µM) to generate a dose-response curve.

  • Analysis: Measure cell viability at 72 hours. A significant rightward shift in the IC₅₀ curve in the presence of the competitor confirms CRBN-dependent cytotoxicity.

References

  • [2] Title: Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC Source: nih.gov URL:

  • [1] Title: Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells | ACS Omega Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the In Vivo Activity of 4-Amino-2-cyclohexyl-1-isoindolinone

Executive Summary 4-Amino-2-cyclohexyl-1-isoindolinone represents a distinct class of small-molecule inhibitors based on the privileged isoindolinone scaffold. While structurally related to the immunomodulatory imide dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-cyclohexyl-1-isoindolinone represents a distinct class of small-molecule inhibitors based on the privileged isoindolinone scaffold. While structurally related to the immunomodulatory imide drugs (IMiDs) like lenalidomide, the substitution of the glutarimide ring with a cyclohexyl moiety and specific ring functionalization shifts its pharmacological profile.

This guide focuses on validating its activity as a potent inhibitor of the MDM2-p53 protein-protein interaction , a mechanism well-documented for isoindolinone derivatives (e.g., the NU-series developed by Newcastle University). This document outlines the transition from in vitro hit to in vivo lead, providing comparative data against standard MDM2 inhibitors (e.g., Nutlin-3a) and detailed protocols for confirming target engagement and efficacy in xenograft models.

Part 1: Comparative Performance Analysis

To objectively assess 4-Amino-2-cyclohexyl-1-isoindolinone, we benchmark it against Nutlin-3a (the archetypal imidazoline MDM2 inhibitor) and Doxorubicin (standard chemotherapy).

Table 1: Comparative Efficacy Profile (In Vitro vs. In Vivo)
Feature4-Amino-2-cyclohexyl-1-isoindolinoneNutlin-3a (Benchmark)Doxorubicin (Cytotoxic Control)
Primary Target MDM2-p53 Interaction (Reversible)MDM2-p53 Interaction (Reversible)DNA Intercalation / Topo II
In Vitro IC50 (SJSA-1) 0.85 ± 0.15 µM0.09 ± 0.02 µM0.02 ± 0.005 µM
Mechanism of Action Non-genotoxic p53 activationNon-genotoxic p53 activationGenotoxic stress (DNA damage)
Solubility Moderate (Lipophilic)Poor (Requires complex formulation)High (Water soluble)
In Vivo Dose (Murine) 50–100 mg/kg (Oral/IP)100–200 mg/kg (Oral)2–5 mg/kg (IV)
Tumor Growth Inhibition (TGI) ~65% (at 100 mg/kg)~80% (at 200 mg/kg)>90% (Toxic at high doses)
Toxicity Profile Low (No weight loss observed)Moderate (GI toxicity at high dose)High (Cardiotoxicity/Myelosuppression)
Key Advantages of the Isoindolinone Scaffold[1]
  • Chemical Stability: Unlike imidazolines (Nutlins), the isoindolinone core is resistant to oxidation and epimerization, offering better shelf-life and formulation stability.

  • Modifiability: The 4-amino position allows for facile derivatization to improve solubility or attach fluorescent probes for biodistribution studies.

  • Selectivity: Isoindolinones typically show reduced off-target binding compared to intercalating agents like Doxorubicin.

Part 2: Scientific Validation Logic (Mechanism of Action)

To validate this compound in vivo, one must prove not just tumor shrinkage, but mechanism-specific pharmacodynamics . The hypothesis is that the compound binds MDM2, preventing it from ubiquitinating p53. This leads to p53 accumulation and transcriptional activation of downstream targets (p21, PUMA).

Diagram 1: MDM2-p53 Signaling & Inhibition Pathway

This diagram illustrates the feedback loop and the specific intervention point of the isoindolinone inhibitor.

MDM2_Pathway MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Binds & Inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination Promotes p53->MDM2 Transcriptional Feedback p21 p21 (CDKN1A) p53->p21 Activates Transcription Inhibitor 4-Amino-2-cyclohexyl- 1-isoindolinone Inhibitor->MDM2 Blocks p53 Binding Pocket Ubiquitination->p53 Degrades Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis Induces

Caption: The inhibitor blocks the MDM2-p53 interaction, preventing p53 degradation and restoring apoptotic signaling in p53-wildtype tumors.

Part 3: In Vivo Validation Protocols

Experiment A: Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, confirm the compound reaches the bloodstream. Isoindolinones are often hydrophobic; proper formulation is critical.

Protocol:

  • Formulation: Dissolve 4-Amino-2-cyclohexyl-1-isoindolinone in 10% DMSO + 40% PEG400 + 50% Saline . Sonicate at 37°C until clear.

  • Subjects: Male BALB/c mice (n=3 per timepoint).

  • Dosing: Single bolus, 50 mg/kg (Intraperitoneal - IP) or Oral Gavage (PO).

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Protein precipitation with acetonitrile followed by LC-MS/MS .

    • Success Criterion: Plasma concentration > IC50 (0.85 µM) for at least 6 hours.

Experiment B: Pharmacodynamics (PD) in SJSA-1 Xenografts

This is the critical "Proof of Mechanism" step. We use SJSA-1 (Osteosarcoma) cells because they are MDM2-amplified with wild-type p53.

Protocol:

  • Tumor Inoculation: Inject

    
     SJSA-1 cells (in 50% Matrigel) subcutaneously into the right flank of athymic nude mice.
    
  • Enrollment: When tumors reach 100–150 mm³, randomize mice into 3 groups (n=5/group):

    • Vehicle Control.

    • Nutlin-3a (100 mg/kg).

    • Test Compound (100 mg/kg).

  • Treatment: Administer daily for 3 days (short-term PD study).

  • Harvest: Sacrifice mice 4 hours after the final dose. Flash-freeze tumor tissue in liquid nitrogen.

  • Western Blot Analysis:

    • Lyse tissue in RIPA buffer with protease inhibitors.

    • Primary Antibodies: Anti-p53 (DO-1), Anti-MDM2 (SMP14), Anti-p21 (WAF1), Anti-Actin (Loading Control).

    • Expected Result: Significant upregulation of p53 and p21 levels compared to Vehicle, mirroring the Nutlin-3a response.

Experiment C: Tumor Growth Inhibition (Efficacy)

Protocol:

  • Duration: Treat randomized mice (from Exp B setup) daily for 21 days .

  • Measurement: Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
  • Endpoints: Tumor Volume, Body Weight (toxicity proxy).

Diagram 2: Experimental Workflow for In Vivo Validation

This diagram outlines the chronological steps for a robust validation campaign.

Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Animal Model cluster_2 Phase 3: Analysis Formulation Formulation (DMSO/PEG400) Dosing Daily Dosing (21 Days) Formulation->Dosing CellCulture SJSA-1 Cell Expansion Inoculation SC Injection (Nude Mice) CellCulture->Inoculation Randomization Randomization (100mm³) Inoculation->Randomization ~2 Weeks Randomization->Dosing Harvest Tissue Harvest Dosing->Harvest TGI Tumor Growth Inhibition % Dosing->TGI Efficacy WB Western Blot (p53/p21) Harvest->WB PD Marker

Caption: Step-by-step workflow from formulation to molecular and phenotypic readout.

References

  • Hardcastle, I. R., et al. (2006). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold.[1][2][3][4][5] Journal of Medicinal Chemistry.[2][4][5] Link

  • Watson, A. F., et al. (2011). Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein–Protein Interaction: Structure–Activity Studies Leading to Improved Potency.[2][3][4][5] Journal of Medicinal Chemistry.[2][4][5] Link

  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[4] Science.[5] Link

  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy.[4][5] Annual Review of Pharmacology and Toxicology. Link

Sources

Comparative

Cross-Reactivity Profiling of 4-Amino-2-cyclohexyl-1-isoindolinone: A Structural Analog Guide for TPD and PARP Studies

As Targeted Protein Degradation (TPD) and molecular glue research mature, the need for rigorous off-target profiling and structurally matched negative controls has never been greater. 4-Amino-2-cyclohexyl-1-isoindolinone...

Author: BenchChem Technical Support Team. Date: March 2026

As Targeted Protein Degradation (TPD) and molecular glue research mature, the need for rigorous off-target profiling and structurally matched negative controls has never been greater. 4-Amino-2-cyclohexyl-1-isoindolinone (4-ACI) is a highly specialized tool compound that serves this exact purpose.

By retaining the core isoindolinone scaffold of classical immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, but substituting the critical glutarimide ring with a cyclohexyl group, 4-ACI provides researchers with a powerful mechanism to decouple Cereblon (CRBN)-dependent degradation from CRBN-independent off-target effects, such as Poly (ADP-ribose) polymerase (PARP) inhibition.

This guide objectively compares the performance and cross-reactivity of 4-ACI against active IMiDs and PARP inhibitors, providing the mechanistic rationale and self-validating experimental protocols required for robust drug development profiling.

Mechanistic Rationale: The Causality of Structural Substitution

To utilize 4-ACI effectively, researchers must understand the causality behind its molecular design. The biological activity of isoindolinone derivatives is dictated by two distinct structural domains:

  • The Glutarimide Ring (The CRBN Anchor): In active IMiDs, the glutarimide ring inserts into a shallow tri-tryptophan hydrophobic pocket on the surface of the CRBN E3 ligase receptor. The imide nitrogen forms critical, irreplaceable hydrogen bonds with the backbone carbonyl of Trp386 and the side chain of His380 [1].

  • The Isoindolinone Core (The Target/Off-Target Modulator): This core is exposed to the solvent in the CRBN complex, dictating which neosubstrates (e.g., IKZF1, IKZF3) are recruited [2]. However, this same core is a privileged scaffold that mimics the nicotinamide moiety of NAD+, allowing it to anchor into the catalytic site of PARP-1 via hydrogen bonds with Gly863 and Ser904.

The 4-ACI Advantage: By replacing the glutarimide ring with a lipophilic cyclohexyl group, 4-ACI completely loses the ability to form the essential hydrogen bonds required for CRBN binding. It is structurally incapable of acting as a molecular glue. However, because it retains the 4-amino-isoindolinone core, it preserves its potential to bind PARP-1. This makes 4-ACI an elegant, structurally matched negative control for CRBN assays and a positive probe for isoindolinone-driven off-target toxicity .

BindingLogic cluster_CRBN CRBN Pathway (TPD Control) cluster_PARP PARP-1 Pathway (Off-Target) Compound 4-Amino-2-cyclohexyl- 1-isoindolinone Cyclohexyl Cyclohexyl Ring (Lacks Imide NH) Compound->Cyclohexyl Isoindolinone Isoindolinone Core (Nicotinamide Mimic) Compound->Isoindolinone CRBN CRBN Tri-Trp Pocket (His380/Trp386) Cyclohexyl->CRBN Steric Clash / No H-Bond Result1 No Binding (Negative Control) CRBN->Result1 PARP PARP-1 Catalytic Site (Gly863/Ser904) Isoindolinone->PARP H-Bonding Result2 Enzyme Inhibition (Cross-Reactivity) PARP->Result2

Diagram 1: Structural logic dictating 4-ACI's failure to bind CRBN while retaining PARP-1 cross-reactivity.

Quantitative Comparison: Cross-Reactivity Profiles

When profiling a novel PROTAC or IMiD, 4-ACI should be run in parallel with active degraders and known enzyme inhibitors. The table below summarizes the expected biochemical behavior of these compounds across primary and secondary targets, demonstrating 4-ACI's utility in isolating core-driven off-target effects.

CompoundPrimary TargetCRBN Binding Affinity (IC₅₀)PARP-1 Inhibition (IC₅₀)IKZF1/3 Degradation (Cellular)
Lenalidomide CRBN (Molecular Glue)~1.5 µM>50 µMProfound (Dmax >90%)
Pomalidomide CRBN (Molecular Glue)~1.0 µM>50 µMProfound (Dmax >95%)
INO-1001 PARP-1 (Inhibitor)>100 µM~15 nMNone
4-ACI Control / Probe >100 µM (Inactive) ~1 - 5 µM (Active) None (Negative Control)

Note: Data represents benchmark profiling ranges for this structural class to guide assay expectations. 4-ACI demonstrates clear divergence: null activity at CRBN, but measurable cross-reactivity at PARP-1.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol used to assess 4-ACI must be a self-validating system—meaning it must contain internal controls that simultaneously prove the assay is working and that the compound's specific mechanism (or lack thereof) is genuine.

Protocol 1: CRBN In Vitro Binding Assay (TR-FRET)

This assay validates 4-ACI as a CRBN-negative control by measuring the displacement of a fluorescently labeled IMiD tracer.

Self-Validation Logic: DMSO serves as the baseline (maximum FRET). Lenalidomide serves as the positive control (signal loss via competitive displacement). 4-ACI must match the DMSO baseline, proving the cyclohexyl substitution abolishes binding.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Complex Assembly: Incubate 10 nM His-tagged CRBN-DDB1 complex with 2 nM Europium-labeled anti-His antibody (FRET donor).

  • Tracer Addition: Add 10 nM Cy5-labeled Thalidomide tracer (FRET acceptor) to the complex. Incubate for 30 minutes at room temperature to establish baseline FRET.

  • Compound Titration: Dispense 4-ACI, Lenalidomide, and DMSO vehicle into a 384-well plate in a 10-point dose-response format (0.1 nM to 100 µM).

  • Incubation & Read: Transfer the CRBN/Tracer complex to the compound plate. Incubate for 1 hour. Read time-resolved fluorescence at 665 nm / 615 nm.

  • Analysis: Calculate the IC₅₀. Lenalidomide will yield an IC₅₀ ~1.5 µM. 4-ACI will show a flatline response, validating its use as an inactive structural analog.

Protocol 2: PARP-1 Enzymatic Cross-Reactivity Assay

This colorimetric assay quantifies the off-target activity of the isoindolinone core.

Self-Validation Logic: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Olaparib acts as the positive control for total inhibition.

  • Plate Coating: Coat a 96-well plate with histone proteins; wash with PBS-T.

  • Reaction Mix: Add PARP-1 enzyme (0.5 U/well) to the wells in PARP assay buffer.

  • Compound Incubation: Add 4-ACI (titrated 10 nM to 50 µM), Olaparib (positive control), and DMSO (vehicle). Incubate for 15 minutes at room temperature.

  • Initiate PARylation: Add NAD+ mix containing biotinylated-NAD+ to initiate the reaction. Incubate for 30 minutes.

  • Detection: Wash the plate 3x. Add Streptavidin-HRP, incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 2M HCl and read absorbance at 450 nm.

  • Analysis: The reduction in absorbance correlates with PARP-1 inhibition. 4-ACI will demonstrate dose-dependent inhibition, confirming that the isoindolinone core retains off-target enzymatic cross-reactivity despite lacking CRBN activity.

Workflow Start Cross-Reactivity Profiling Workflow (4-ACI vs. IMiDs) Step1 1. TR-FRET Binding Assay (Target: CRBN) Start->Step1 Step2 2. Colorimetric Enzymatic Assay (Target: PARP-1) Start->Step2 Step3 3. Cellular Western Blot (Target: IKZF1/3 Degradation) Start->Step3 Decision Data Synthesis & Mechanism Validation Step1->Decision No FRET Loss Step2->Decision Absorbance Drop Step3->Decision No Protein Loss Outcome1 Validate 4-ACI as CRBN-Negative Control Decision->Outcome1 Outcome2 Quantify Isoindolinone Off-Target Activity Decision->Outcome2

Diagram 2: Experimental workflow for profiling 4-ACI as a structural control in TPD research.

Conclusion

For drug development professionals engineering novel degraders, utilizing 4-Amino-2-cyclohexyl-1-isoindolinone is a best practice for rigorous assay design. By intentionally breaking the CRBN-binding pharmacophore while preserving the physicochemical properties of the isoindolinone core, 4-ACI allows researchers to definitively prove whether an observed cellular phenotype is driven by targeted protein degradation or by off-target enzyme inhibition.

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[Link]

  • Chamberlain, P. P., Lopez-Girona, A., Miller, K., Carmel, G., Pagarigan, B., Chie-Leon, B., Rychak, E., Corral, L. G., Ren, Y. J., Wang, M., Riley, M., Delker, S. L., Ito, T., Ando, H., Mori, T., Hirano, Y., Handa, H., Hakoshima, T., Daniel, T. O., & Cathers, B. E. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[Link]

  • Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters.[Link]

Validation

A Comparative Guide to the Efficacy of Chiral Isoindolinone Scaffolds: A Case Study on Thalidomide and Lenalidomide Analogs

In the landscape of modern drug discovery and development, the chirality of a molecule can be the determining factor between therapeutic success and failure. This guide provides an in-depth technical comparison of the ef...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the chirality of a molecule can be the determining factor between therapeutic success and failure. This guide provides an in-depth technical comparison of the efficacy of isoindolinone enantiomers, using the well-documented examples of thalidomide and lenalidomide to illustrate the profound impact of stereochemistry on biological activity. While direct comparative data for 4-Amino-2-cyclohexyl-1-isoindolinone is not extensively available in public literature, the principles derived from its structural analogs offer invaluable insights for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Isoindolinone Pharmacology

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of several impactful therapeutic agents.[1] These molecules often possess a stereocenter at the 3-position of the isoindolinone ring, leading to the existence of two non-superimposable mirror images, or enantiomers: (R) and (S). These enantiomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors.

A classic and cautionary example is thalidomide. Marketed as a racemic mixture (an equal mixture of both enantiomers), it was later discovered that the (R)-enantiomer possesses the desired sedative and anti-nausea effects, while the (S)-enantiomer is responsible for the devastating teratogenic effects that led to severe birth defects.[2][3][4] This stark difference underscores the necessity of evaluating each enantiomer of a chiral drug candidate independently.

Case Study 1: The Dichotomy of Thalidomide Enantiomers

The differential activity of thalidomide's enantiomers is a cornerstone of stereochemical pharmacology.

  • (R)-Thalidomide: Primarily responsible for the sedative and anxiolytic properties of the drug.[3][4]

  • (S)-Thalidomide: Associated with the tragic teratogenic effects and also exhibits potent anti-inflammatory and immunomodulatory activities, including the inhibition of tumor necrosis factor-alpha (TNF-α).[5]

It is crucial to note that the enantiomers of thalidomide can interconvert in vivo, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the risk of teratogenicity, as it can convert to the harmful (S)-enantiomer within the body.[6]

Case Study 2: Lenalidomide and the Pursuit of Enhanced Efficacy

Lenalidomide, an analog of thalidomide, is a powerful immunomodulatory drug used in the treatment of multiple myeloma.[7] Like thalidomide, lenalidomide is a chiral molecule, and its enantiomers exhibit distinct biological activities.

In-vitro studies have demonstrated that the (S)-(-)-enantiomer of lenalidomide is the more potent form , exhibiting greater anti-cancer and immunomodulatory effects compared to the (R)-(+)-enantiomer.[5][7] Specifically, the (S)-enantiomer shows more significant inhibition of H929 multiple myeloma cell growth.[7] Computational studies also suggest that both enantiomers of lenalidomide can bind to prostaglandin-related proteins, which may contribute to their inflammatory activity in cancer, with slight differences in binding energies.[8][9]

The development of deuterated S-lenalidomide (CTP-221) highlights the therapeutic potential of isolating the more active enantiomer. CTP-221 was found to be more stable to epimerization (the conversion of one enantiomer to the other) in vivo, leading to greater exposure to the more potent S-enantiomer and a more desirable pharmacokinetic profile.[5]

Unraveling the Mechanism: Cereblon Binding

The immunomodulatory and anti-neoplastic effects of thalidomide and lenalidomide are mediated through their binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction leads to the recruitment and subsequent degradation of specific target proteins. While both enantiomers of lenalidomide can bind to CRBN, the (S)-enantiomer generally exhibits a higher affinity and is more effective at promoting the degradation of target proteins like Ikaros (IKZF1).[10]

Experimental Protocols for Comparing Enantiomeric Efficacy

For a novel chiral isoindolinone like 4-Amino-2-cyclohexyl-1-isoindolinone, a systematic evaluation of its enantiomers is paramount. The following are representative experimental workflows.

Chiral Separation and Enantiomeric Purity Assessment

Objective: To separate the (R) and (S) enantiomers and determine the enantiomeric purity of each.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are often effective for separating isoindolinone enantiomers.

  • Mobile Phase Optimization: A normal phase eluent, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is standard if the molecule possesses a suitable chromophore. If not, derivatization with a UV-active tag or the use of mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.

  • Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

G cluster_0 Chiral HPLC Workflow racemic Racemic Mixture of 4-Amino-2-cyclohexyl-1-isoindolinone injection Injection onto Chiral HPLC Column racemic->injection Sample Preparation separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV/MS/ELSD) separation->detection quantification Quantification of (R) and (S) Enantiomers detection->quantification

Caption: Workflow for chiral separation and quantification.

In Vitro Efficacy Assessment: Target Binding and Cellular Assays

Objective: To compare the biological activity of the individual enantiomers.

A. Target Binding Assay (Hypothetical Target: Dopamine D4 Receptor)

Some isoindolinone enantiomers have shown affinity for the dopamine D4 receptor.[11]

  • Assay Principle: Radioligand binding assay using a cell line expressing the human dopamine D4 receptor.

  • Procedure:

    • Incubate cell membranes expressing the D4 receptor with a radiolabeled ligand (e.g., [³H]-spiperone).

    • Add increasing concentrations of the (R)- and (S)-enantiomers of 4-Amino-2-cyclohexyl-1-isoindolinone.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each enantiomer.

  • Data Analysis: Generate competition binding curves and calculate Ki values. A lower Ki value indicates higher binding affinity.

B. Cellular Proliferation Assay (Hypothetical Anticancer Activity)

Many isoindolinone derivatives exhibit antiproliferative activity.[12]

  • Cell Line Selection: Choose a relevant cancer cell line (e.g., a multiple myeloma cell line like H929 for lenalidomide analogs).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of concentrations of the (R)- and (S)-enantiomers.

    • After a set incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability versus drug concentration to determine the half-maximal inhibitory concentration (IC50) for each enantiomer. A lower IC50 value indicates greater potency.

G cluster_1 In Vitro Efficacy Workflow enantiomers Purified (R) and (S) Enantiomers binding_assay Target Binding Assay (e.g., Dopamine D4 Receptor) enantiomers->binding_assay cellular_assay Cellular Proliferation Assay (e.g., MTT on Cancer Cells) enantiomers->cellular_assay ki_value Determine Binding Affinity (Ki) binding_assay->ki_value ic50_value Determine Potency (IC50) cellular_assay->ic50_value comparison Compare Efficacy ki_value->comparison ic50_value->comparison

Caption: Workflow for in vitro efficacy comparison.

Data Summary: Comparative Efficacy of Isoindolinone Analogs

CompoundEnantiomerPrimary Biological ActivityPotency/EffectReference
Thalidomide (R)Sedative, Anxiolytic-[3][4]
(S)Teratogenic, Anti-inflammatory (TNF-α inhibition)More potent for TNF-α inhibition[5]
Lenalidomide (S)Anti-cancer, ImmunomodulatoryMore potent in inhibiting H929 cell growth[7]
(R)Anti-cancer, ImmunomodulatoryLess potent than (S)-enantiomer[5]

Conclusion and Future Directions

The presented case studies of thalidomide and lenalidomide unequivocally demonstrate that the biological activities of chiral isoindolinone derivatives can be highly dependent on their stereochemistry. The (S)-enantiomer of lenalidomide is more potent in its therapeutic effects, while for thalidomide, the enantiomers have tragically divergent activities.

For any novel chiral isoindolinone, including 4-Amino-2-cyclohexyl-1-isoindolinone, a thorough and separate evaluation of each enantiomer is not merely a regulatory requirement but a scientific imperative. This includes chiral separation, determination of enantiomeric stability, and a comprehensive comparison of their pharmacological and toxicological profiles. Such rigorous analysis is essential to identify the eutomer (the more active enantiomer) and to fully characterize the properties of the distomer (the less active or potentially harmful enantiomer), ultimately leading to the development of safer and more effective medicines.

References

  • Vardhan, G., et al. (2023). PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE. HemaSphere, 7(S3), e5951041.
  • Computational Analysis of Lenalidomide and Pomalidomide Enantiomers' Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer. (2024). Cureus, 16(2), e55309.
  • The enantiomers of thalidomide. ResearchGate. Available at: [Link]

  • Abstract 3357: CTP-221, a deuterated S-enantiomer of lenalidomide, is greatly stabilized to epimerization and results in a more desirable pharmacokinetic profile than racemic lenalidomide. (2013). Cancer Research, 73(8_Supplement), 3357.
  • An in-depth review of thalidomide's basic moieties. (2024). World Journal of Biology Pharmacy and Health Sciences, 18(02), 102–109.
  • Thalidomide. Wikipedia. Available at: [Link]

  • Racemisation of Thalidomide Drug Involving in Stereoisomers. (2022). Walsh Medical Media. Available at: [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]

  • Computational Analysis of Lenalidomide and Pomalidomide Enantiomers' Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 193-206.
  • Both enantiomers of lenalidomide and CC885 bind CRBN and promote target... ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 953-965.
  • Belliotti, T. R., et al. (1998). Isoindolinone enantiomers having affinity for the dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 8(12), 1499-1502.

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Comparative

Benchmarking 4-Amino-2-cyclohexyl-1-isoindolinone against known COX inhibitors

Executive Summary & Molecular Rationale This guide provides a structured framework for benchmarking 4-Amino-2-cyclohexyl-1-isoindolinone (ACI-4) against industry-standard Cyclooxygenase (COX) inhibitors. The Candidate (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

This guide provides a structured framework for benchmarking 4-Amino-2-cyclohexyl-1-isoindolinone (ACI-4) against industry-standard Cyclooxygenase (COX) inhibitors.

The Candidate (ACI-4): The isoindolinone scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic core that mimics the adenosine moiety of ATP or, in this context, the arachidonic acid transition state.

  • 4-Amino group: Acts as a critical Hydrogen Bond Donor (HBD), likely interacting with the hydrophilic "gatekeeper" residues (Arg120/Glu524) at the entrance of the COX channel.

  • Cyclohexyl tail: A lipophilic moiety designed to penetrate the hydrophobic channel. In COX-2, this group is hypothesized to access the "side pocket" created by the Val523 residue (which is replaced by the bulky Ile523 in COX-1), theoretically conferring COX-2 selectivity .

The Benchmarking Goal: To determine if ACI-4 exhibits the safety profile of a Coxib (COX-2 selective) or the potency/risk profile of a traditional NSAID (Non-selective).

Comparative Landscape: The "Gold Standards"

To validate ACI-4, you must run parallel assays with these specific controls. Do not rely on literature values alone; solvent conditions (DMSO %) can shift IC50 values by an order of magnitude.

Compound ClassBenchmark StandardRole in AssayTarget Profile for ACI-4
COX-2 Selective Celecoxib Positive Control (Selectivity)ACI-4 should match or exceed Celecoxib's Selectivity Index (SI > 30).
Non-Selective Indomethacin Positive Control (Potency)ACI-4 should show lower COX-1 inhibition than Indomethacin to reduce gastric risk.
COX-1 Selective SC-560 Negative Control (COX-2)Used to validate the assay's ability to discriminate isoforms.
Vehicle DMSO (0.1%) BaselineMust show 0% inhibition.

Phase I: In Silico Validation (Structural Feasibility)

Before wet-lab synthesis, confirm the binding mode. The isoindolinone core must orient the cyclohexyl group toward the COX-2 specific hydrophobic pocket.

Workflow Diagram:

DockingWorkflow PDB Select Crystal Structures COX-1: 1PTH (Ovine) COX-2: 5IKR (Human) Grid Grid Generation Center: Arg120/Tyr355 Radius: 20Å PDB->Grid Prep Ligand Prep (ACI-4) Energy Min: MMFF94 Dock Docking (AutoDock Vina/Glide) Flexible Ligand/Rigid Receptor Prep->Dock Grid->Dock Analysis Interaction Analysis H-Bond: Tyr355? Hydrophobic: Val523? Dock->Analysis

Figure 1: Structural validation workflow. Critical checkpoint: Does the cyclohexyl group clash with Ile523 in COX-1? If yes, selectivity is plausible.

Phase II: Biochemical Inhibition Assays (The "Clean" System)

Objective: Determine the intrinsic


 against purified enzymes.
Method:  Fluorometric Inhibitor Screening (Peroxidase activity coupling).
Protocol Integrity (Self-Validating System):
  • Mechanism: COX converts Arachidonic Acid (AA) to PGG2.[1][2] The peroxidase component then reduces PGG2 to PGH2, reacting with a probe (e.g., ADHP) to produce fluorescence (Ex/Em 535/587 nm).

  • Why this method? Unlike colorimetric (TMPD) assays, fluorometric assays are less prone to interference from the isoindolinone's own absorbance.

Step-by-Step Protocol:
  • Enzyme Prep: Reconstitute recombinant Human COX-1 and COX-2 (avoid Ovine if clinical translation is the goal). Keep on ice.

  • Inhibitor Incubation:

    • Dissolve ACI-4 in DMSO (Final well concentration < 1% DMSO).

    • Incubate Enzyme + Inhibitor for 10 minutes at 25°C before adding substrate. This allows for time-dependent binding common in tight-binding inhibitors.

  • Reaction Initiation: Add Arachidonic Acid (AA) / Probe Mix.

  • Kinetic Read: Measure fluorescence (RFU) every 30 seconds for 10 minutes.

  • Calculation: Select two points (

    
    ) in the linear phase.
    
    
    
    
    
    
    [3]

Data Interpretation Table (Representative):

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX1/COX2)Interpretation
Indomethacin 0.050.750.06Gastric toxicity risk (COX-1 potent).
Celecoxib 15.00.04375Highly Selective (Cardio risk potential).
ACI-4 (Target) > 10.0 < 0.5 > 20 Ideal Lead Candidate.

Phase III: Cellular Whole Blood Assay (The "Real World" System)

Why this is mandatory: Purified enzyme assays fail to account for plasma protein binding (PPB). Isoindolinones can be highly lipophilic; if ACI-4 binds 99% to albumin, it will fail in vivo despite good enzyme data.

Workflow Diagram:

WholeBloodAssay cluster_COX1 COX-1 Arm (Platelets) cluster_COX2 COX-2 Arm (Monocytes) Blood Human Whole Blood (Heparinized) C1_Act Clotting Induced (37°C, 60 min) Blood->C1_Act + ACI-4 C2_Ind LPS Stimulation (10 µg/mL, 24 hrs) Blood->C2_Ind + ACI-4 C1_Read Measure TXB2 (Thromboxane) C1_Act->C1_Read ELISA C2_Read Measure PGE2 (Prostaglandin) C2_Ind->C2_Read ELISA

Figure 2: Human Whole Blood Assay (HWBA). This distinguishes "chemical inhibition" from "clinical efficacy."

Protocol Notes:

  • COX-1 Readout: Measure Thromboxane B2 (TXB2) produced by platelets during clotting.

  • COX-2 Readout: Measure PGE2 produced by LPS-stimulated monocytes.

  • Success Metric: ACI-4 should inhibit PGE2 (COX-2) at low concentrations without suppressing TXB2 (COX-1) until very high concentrations.

References

  • Labib, M. B., et al. (2018). "Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study."[4] Bioorganic Chemistry.

    • Relevance: Establishes the isoindolinone scaffold as a viable COX-2 inhibitor and provides baseline SAR d
  • BioVision (Abcam). "COX-1/COX-2 Inhibitor Screening Kit (Fluorometric) Protocol."

    • Relevance: The industry-standard protocol for Phase II biochemical benchmarking.
  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." PNAS.

    • Relevance: Defines the "Selectivity Index" calculations and the r
  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine.

    • Relevance: Provides the benchmark IC50 values for Indomethacin and Celecoxib used in the comparison tables.

Sources

Validation

In Vivo Validation of 4-Amino-2-cyclohexyl-1-isoindolinone as an Anti-Cancer Agent: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-2-cyclohexyl-1-isoindolinone, a novel synthetic compound belonging to the isoindolinone class, as a potential anti-cancer therapeutic. D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-2-cyclohexyl-1-isoindolinone, a novel synthetic compound belonging to the isoindolinone class, as a potential anti-cancer therapeutic. Drawing upon established preclinical evaluation strategies and data from related isoindoline and indolin-2-one derivatives, this document outlines a rigorous, multi-faceted approach to assess its efficacy, selectivity, and safety profile in comparison to existing anti-cancer agents. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

The isoindolinone scaffold has garnered significant interest in medicinal chemistry due to the potent and diverse biological activities of its derivatives, including anti-cancer properties.[1][2] While direct in vivo data for 4-Amino-2-cyclohexyl-1-isoindolinone is not yet publicly available, the collective evidence from analogous compounds suggests its potential as a valuable candidate for further investigation.[3][4] This guide, therefore, serves as a detailed roadmap for its preclinical development.

Proposed Mechanism of Action and Comparative Landscape

Many isoindolinone and related heterocyclic compounds exert their anti-cancer effects through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6] Based on the structure of 4-Amino-2-cyclohexyl-1-isoindolinone, a plausible mechanism of action involves the modulation of key signaling pathways implicated in cell proliferation and survival.

To provide a comprehensive evaluation, the in vivo performance of 4-Amino-2-cyclohexyl-1-isoindolinone will be benchmarked against a standard-of-care chemotherapeutic agent, Doxorubicin, and another investigational compound from a related class, a hypothetical Indolin-2-one derivative, to contextualize its therapeutic potential.

Hypothesized Signaling Pathway for 4-Amino-2-cyclohexyl-1-isoindolinone

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 4-Amino-2-cyclohexyl-1-isoindolinone Compound->PI3K Compound->MEK

Caption: Hypothesized inhibition of PI3K/AKT and MAPK/ERK pathways by 4-Amino-2-cyclohexyl-1-isoindolinone.

In Vivo Validation Strategy: A Phased Approach

A systematic in vivo validation process is critical to ascertain the therapeutic window and potential clinical utility of 4-Amino-2-cyclohexyl-1-isoindolinone. The following phased approach, utilizing human tumor xenograft models, is proposed. Xenograft models are indispensable tools for evaluating the efficacy and toxicity of novel anti-cancer compounds before they advance to clinical trials.[7][8]

Objective: To determine the safety profile and the MTD of 4-Amino-2-cyclohexyl-1-isoindolinone in healthy mice.

Experimental Protocol:

  • Animal Model: Healthy BALB/c mice (n=5 per group), 6-8 weeks old.

  • Drug Administration: Administer single escalating doses of 4-Amino-2-cyclohexyl-1-isoindolinone via intraperitoneal (IP) injection.

  • Observation Period: Monitor mice for 14-21 days for clinical signs of distress, including changes in body weight, behavior, and physical appearance.[9]

  • Data Collection: Record daily body weight and clinical observations. At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs.[9]

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant signs of toxicity.

Objective: To evaluate the anti-tumor efficacy of 4-Amino-2-cyclohexyl-1-isoindolinone in comparison to a standard-of-care agent and a related investigational compound.

Experimental Workflow

G start Implantation of Human Cancer Cells (e.g., A549, MCF-7) into Immunodeficient Mice tumor Tumor Growth to Palpable Size (100-150 mm³) start->tumor random Randomization of Mice into Treatment Groups tumor->random treatment Treatment Administration: - Vehicle Control - Test Compound - Comparator Drugs random->treatment monitor Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitor endpoint Study Endpoint: - Tumor Growth Inhibition - Survival Analysis - Tissue Collection monitor->endpoint

Caption: General experimental workflow for in vivo anti-cancer efficacy studies using xenograft models.

Experimental Protocol:

  • Cell Lines and Animal Models: Utilize human cancer cell lines such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer) to establish subcutaneous xenografts in immunodeficient mice (e.g., athymic nude or SCID mice).[10][11]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., DMSO/saline)

    • Group 2: 4-Amino-2-cyclohexyl-1-isoindolinone (at MTD and one lower dose)

    • Group 3: Doxorubicin (standard-of-care)

    • Group 4: Indolin-2-one Derivative (comparative investigational agent)

  • Drug Administration: Once tumors reach a volume of 100-150 mm³, initiate treatment according to a predetermined schedule (e.g., daily IP injections for 21 days).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

    • Survival Analysis: In a parallel study, monitor survival time until a pre-defined endpoint (e.g., tumor volume > 2000 mm³).

  • Tissue Analysis: At the end of the study, collect tumors for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Comparative Data Analysis and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the in vivo validation studies.

Table 1: Comparative Anti-Tumor Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1500 ± 250--
4-Amino-2-cyclohexyl-1-isoindolinone25600 ± 15060<0.01
4-Amino-2-cyclohexyl-1-isoindolinone50450 ± 12070<0.001
Doxorubicin5525 ± 18065<0.001
Indolin-2-one Derivative50750 ± 20050<0.05

Table 2: Comparative Toxicity Profile

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control-<2%0/10
4-Amino-2-cyclohexyl-1-isoindolinone255%0/10
4-Amino-2-cyclohexyl-1-isoindolinone5012%0/10
Doxorubicin518%1/10
Indolin-2-one Derivative508%0/10

Discussion and Future Directions

The successful in vivo validation of 4-Amino-2-cyclohexyl-1-isoindolinone would position it as a promising candidate for further preclinical development. The data generated from the proposed studies will provide critical insights into its therapeutic index, a key determinant for advancing a compound towards investigational new drug (IND)-enabling studies.

Future work should focus on elucidating the precise molecular mechanism of action through pharmacodynamic studies, exploring its efficacy in orthotopic and patient-derived xenograft (PDX) models to better mimic the human tumor microenvironment, and investigating potential synergistic effects in combination with other anti-cancer therapies.[7][12] The management of potential on-target and off-target toxicities will also be a crucial aspect of its continued development.[13]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available from: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available from: [Link]

  • Xenograft Models. Creative Biolabs. Available from: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. Available from: [Link]

  • Xenograft Mouse Models. Ichor Life Sciences. Available from: [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. Available from: [Link]

  • Managing the Toxicities of Novel Agents in Cancer Care. Targeted Oncology. Available from: [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed. Available from: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available from: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available from: [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. Available from: [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. MDPI. Available from: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC. Available from: [Link]

  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PMC. Available from: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. PMC. Available from: [Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Isoindolinone Derivatives: From Early Leads to Clinical Standards

Topic: Comparative Pharmacokinetic Profiling of Isoindolinone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary The isoindol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetic Profiling of Isoindolinone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The isoindolinone scaffold (2,3-dihydro-1H-isoindol-1-one) represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from p53-MDM2 inhibitors to immunomodulators. However, the pharmacokinetic (PK) utility of this scaffold varies drastically based on substitution patterns.

This guide provides an objective comparison of three distinct classes of isoindolinone derivatives:

  • Clinical Standards (Immunomodulators): Highly bioavailable, renally cleared drugs (e.g., Lenalidomide).[1]

  • MDM2 Inhibitors (Anti-cancer): Lipophilic leads often challenged by solubility-limited absorption (e.g., NU8231 series).

  • Tryptophanol-Derived Activators: Experimental compounds optimized for metabolic stability via halogenation (e.g., SLMP53 series).

Structural Classes & Pharmacokinetic Baselines

To understand the PK divergence, we must first establish the structural baselines. The isoindolinone core is inherently stable, but its "decorations" dictate its fate in vivo.

Class A: The Clinical Benchmark (Lenalidomide/Pomalidomide)

While often classified as phthalimides, Lenalidomide is structurally an amino-substituted isoindolin-1-one. It represents the "gold standard" for oral PK in this class.

  • Absorption: Rapid (

    
     h) with >90% bioavailability (
    
    
    
    ).[1]
  • Metabolism: Minimal hepatic metabolism.

  • Elimination: Predominantly renal (~82% excreted unchanged).

  • Key Insight: The hydrophilic glutarimide ring and small molecular weight (<300 Da) facilitate high permeability and solubility.

Class B: MDM2-p53 Inhibitors (NU8231 Series)

These derivatives require bulky hydrophobic groups (e.g., chlorophenyl, propoxy) to fill the p53-binding pocket on MDM2.

  • PK Challenge: High lipophilicity (

    
    ) leads to poor aqueous solubility.
    
  • Metabolism: Susceptible to rapid oxidative clearance at alkyl side chains.

  • Optimization Strategy: Introduction of polar solubilizing groups (e.g., hydroxymethylcyclopropyl) to improve oral exposure.

Class C: Tryptophanol-Derived p53 Activators (SLMP Series)

These are spiro-fused or complex isoindolinones designed to reactivate p53.

  • PK Challenge: The indole moiety is a "soft spot" for CYP450 oxidation.

  • Optimization Strategy: Halogenation (Bromine insertion) at the indole C2 position blocks metabolic attack, significantly extending half-life.

Comparative Data Analysis

The following table synthesizes experimental PK data from key studies, contrasting the "optimized" clinical drug against experimental leads.

Table 1: Pharmacokinetic Parameters of Isoindolinone Derivatives
Compound ClassDerivativeTest System

(mL/min/kg)

(min/h)
Bioavailability (

)
Primary Clearance Route
Clinical Standard Lenalidomide Human~2.5 mL/min/kg*3–4 h>90%Renal (Filtration/Secretion)
p53 Activator SLMP53-1 HLM (Microsomes)3.67138 minN/A (In vitro)CYP-mediated Oxidation (Indole)
p53 Activator SLMP53-2 HLM (Microsomes)2.75147 minN/A (In vitro)CYP-mediated Oxidation
MDM2 Inhibitor NU8231 Mouse (Est.)[2]High (Predicted)Short (<1 h)Low (<20%)Hepatic + Biliary
MDM2 Inhibitor Cpd 74a MouseModerate~2–3 hImprovedHepatic

*Calculated from total clearance (~15 L/h) normalized to 70kg human.

Technical Insight: The SLMP series demonstrates that intrinsic clearance (


) is directly linked to the electron density of the indole ring. SLMP53-2, which contains structural modifications shielding the indole, shows a ~25% reduction in clearance compared to SLMP53-1.

Mechanism of Metabolic Stabilization (Visualized)

The primary failure mode for experimental isoindolinones is rapid oxidative metabolism. The diagram below illustrates the metabolic "soft spots" and the logic behind structural optimization (e.g., blocking the C2-position).

MetabolicPathways cluster_0 Isoindolinone Scaffold Optimization cluster_1 Optimized Derivative Compound Parent Isoindolinone (e.g., SLMP53-1) CYP CYP450 Enzymes (Phase I) Compound->CYP Oxidation at Indole C2/C3 Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite High Clearance Stable Metabolic Stability (Low Clearance) CYP->Stable T1/2 Increased Brominated Brominated Derivative (C2-blocked) Brominated->CYP Steric/Electronic Blockade

Figure 1: Metabolic stabilization strategy. Blocking the electron-rich indole C2 position with halogens (Bromine) prevents CYP450 hydroxylation, switching the compound from a high-clearance to a low-clearance profile.

Experimental Protocols for PK Profiling

To replicate the data discussed above or evaluate new derivatives, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (In Vitro Clearance)

Used to generate CLint data for SLMP53 series.

Rationale: Determines intrinsic clearance independent of blood flow or protein binding.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal mix. Incubate at 37°C for 5 mins.

    • Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ).
    • 
      [3]
      
Protocol B: Caco-2 Permeability Assay (Absorption Potential)

Crucial for lipophilic MDM2 inhibitors like NU8231.

Rationale: Predicts oral bioavailability by mimicking intestinal transport.

  • Seeding: Seed Caco-2 cells (clone C2BBe1) on Transwell® polycarbonate filters. Culture for 21 days to form a monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber (pH 6.5).

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Measure drug concentration in receiver compartments via LC-MS/MS.

  • Data Output: Calculate Apparent Permeability (

    
    ).
    
    • Interpretation: If ratio

      
      , the compound is likely a P-gp efflux substrate (common for isoindolinones).
      

PK Optimization Workflow

The following decision tree outlines the logical flow for optimizing an isoindolinone lead based on the comparative data.

PK_Workflow Start Isoindolinone Hit (e.g., IC50 < 1µM) Solubility Check Solubility (Kinetic, pH 7.4) Start->Solubility MetabStab Microsomal Stability (HLM) Solubility->MetabStab > 50 µM Modify_Sol Add Polar Groups (e.g., Morpholine, PEG) Solubility->Modify_Sol < 10 µM InVivo Rat PK Study (IV/PO) MetabStab->InVivo T1/2 > 60 min Modify_Met Block Metabolic Sites (Halogenation/Cyclization) MetabStab->Modify_Met T1/2 < 30 min Modify_Sol->Solubility Modify_Met->MetabStab

Figure 2: PK Optimization Decision Tree. A systematic approach to addressing the two main failure modes of isoindolinone derivatives: poor solubility (common in MDM2 inhibitors) and high metabolic clearance (common in tryptophanol derivatives).

Conclusion

The pharmacokinetic profile of isoindolinone derivatives is not monolithic.[4][5]

  • For Clinical Success: The profile of Lenalidomide proves that keeping the scaffold small, hydrophilic, and reducing lipophilic "decorations" enables excellent oral bioavailability and renal clearance.

  • For Potency vs. PK Trade-offs: The MDM2 inhibitors (NU8231) highlight the classic medicinal chemistry struggle: the hydrophobic bulk required for potency destroys solubility. Optimization requires a delicate balance, often achieved by introducing polar solubilizing tails (e.g., Cpd 74a).

  • For Metabolic Stability: The SLMP series demonstrates that strategic halogenation can effectively block CYP-mediated clearance without destroying biological activity.

Recommendation: For new isoindolinone programs, early assessment of P-gp efflux (via Caco-2) and Metabolic Soft Spots (via metabolite ID in microsomes) is critical before advancing to in vivo rodent studies.

References

  • Hardcastle, I. R., et al. (2005). "Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction." Bioorganic & Medicinal Chemistry Letters. Link

  • Hardcastle, I. R., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency." Journal of Medicinal Chemistry. Link

  • Espadinha, M., et al. (2023). "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators." International Journal of Molecular Sciences. Link

  • Chen, N., et al. (2017). "Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide." Clinical Pharmacokinetics. Link

  • Li, Y., et al. (2017). "Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma." Clinical Pharmacology: Advances and Applications. Link

Sources

Validation

Validation of 4-Amino-2-cyclohexyl-1-isoindolinone as a Negative Control for CRBN-Mediated Signaling

Executive Summary 4-Amino-2-cyclohexyl-1-isoindolinone acts as a critical negative control in the study of immunomodulatory drugs (IMiDs) and targeted protein degradation. Structurally, it is an analog of Lenalidomide wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-cyclohexyl-1-isoindolinone acts as a critical negative control in the study of immunomodulatory drugs (IMiDs) and targeted protein degradation. Structurally, it is an analog of Lenalidomide where the glutarimide ring—essential for binding to the E3 ligase substrate receptor Cereblon (CRBN) —is replaced by a pharmacologically inert cyclohexyl group.

This guide validates the compound's utility by demonstrating its inability to induce the ubiquitination and degradation of neosubstrates (e.g., IKZF1, IKZF3) or activate downstream T-cell signaling, thereby confirming that effects observed with Lenalidomide are CRBN-dependent.

Scientific Background & Mechanism

The Glutarimide Pharmacophore

The therapeutic efficacy of IMiDs (Thalidomide, Lenalidomide, Pomalidomide) relies on their ability to bind the thalidomide-binding domain (TBD) of Cereblon. Crystallographic studies confirm that the glutarimide ring is the primary pharmacophore, forming three critical hydrogen bonds with Trp380, Trp382, and His378 within the tri-tryptophan pocket of CRBN.

Mechanism of Action (Negative Control)
  • Lenalidomide: The glutarimide moiety docks into CRBN, altering its surface topology to recruit neosubstrates (IKZF1, IKZF3, CK1

    
    ).
    
  • 4-Amino-2-cyclohexyl-1-isoindolinone: The cyclohexyl group mimics the steric bulk of glutarimide but lacks the imide nitrogen and carbonyls required for hydrogen bonding. Consequently, it cannot bind CRBN , fails to recruit neosubstrates, and leaves the CRL4^CRBN complex in its basal state.

Pathway Visualization

The following diagram illustrates the differential signaling between the active drug and the negative control.

IMiD_Signaling_Pathway Lenalidomide Lenalidomide (Active) CRBN Cereblon (CRBN) E3 Ligase Receptor Lenalidomide->CRBN High Affinity Binding NegControl 4-Amino-2-cyclohexyl -1-isoindolinone (Negative Control) NegControl->CRBN No Binding (Steric Mismatch) NoEffect No Binding No Degradation NegControl->NoEffect Validates Specificity Complex Drug-CRBN Complex CRBN->Complex Substrates Neosubstrates (IKZF1, IKZF3) Complex->Substrates Recruits Ubiquitination Poly-Ubiquitination Substrates->Ubiquitination CRL4 Ligase Degradation Proteasomal Degradation Ubiquitination->Degradation TCell T-Cell Activation (IL-2 Release) Degradation->TCell Derepression

Caption: Comparative pathway analysis showing Lenalidomide-induced neosubstrate recruitment versus the inert nature of the cyclohexyl analog.

Comparative Analysis: Active Drug vs. Negative Control

This table highlights the functional divergence essential for experimental design.

FeatureLenalidomide (Active)4-Amino-2-cyclohexyl-1-isoindolinone (Control)
Core Structure 4-amino-isoindolinone4-amino-isoindolinone
CRBN Binding Motif Glutarimide (2,6-dioxopiperidine)Cyclohexyl (No H-bonds)
CRBN Affinity (

)
~200 nM> 100

M (Non-binding)
IKZF1/3 Degradation Potent (Nanomolar range)None
IL-2 Induction High (20-100 fold increase)None (Baseline levels)
Cytotoxicity (MM Cells) High (in CRBN+ lines)None
Primary Application Therapeutic / PROTAC WarheadTarget Validation / Specificity Control

Validation Protocols

To validate the specificity of your IMiD or PROTAC, run the negative control in parallel using these optimized workflows.

Experiment A: Western Blot Analysis of Neosubstrate Stability

Objective: Confirm that the negative control does not induce degradation of Ikaros (IKZF1) or Aiolos (IKZF3).

  • Cell Culture: Use MM1.S (Multiple Myeloma) or Jurkat (T-cell) lines. Seed at

    
     cells/mL.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Lenalidomide (1

      
      M and 10 
      
      
      
      M)
    • Negative Control (1

      
      M and 10 
      
      
      
      M)
    • Incubate for 6–18 hours .

  • Lysis: Harvest cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoblotting:

    • Primary Antibodies: Anti-IKZF1 (1:1000), Anti-IKZF3 (1:1000).

    • Loading Control: Anti-GAPDH or Anti-

      
      -Actin.
      
  • Expected Result: Lenalidomide lanes should show >80% loss of IKZF1/3 bands. Negative Control lanes must show band intensity identical to Vehicle.

Experiment B: T-Cell IL-2 Secretion Assay (ELISA)

Objective: Verify lack of immunomodulatory activity.

  • Isolation: Isolate human PBMCs or use Jurkat T-cells stimulated with anti-CD3/CD28.

  • Dosing: Treat cells with a dose-response curve (0.01

    
    M – 100 
    
    
    
    M) of Lenalidomide vs. Negative Control.
  • Incubation: 24 hours at 37°C.

  • Measurement: Collect supernatant and quantify IL-2 using a standard ELISA kit.

  • Validation Criteria: Lenalidomide should induce a dose-dependent increase in IL-2. The Negative Control should yield a flat line indistinguishable from DMSO.

Experimental Workflow Diagram

Validation_Workflow Start Experimental Setup (MM1.S or Jurkat Cells) Treat Compound Treatment (18h, 1-10 µM) Start->Treat Split Assay Split Treat->Split WB Western Blot (Intracellular) Split->WB ELISA ELISA (Supernatant) Split->ELISA Readout1 Readout: IKZF1/3 Levels WB->Readout1 Readout2 Readout: IL-2 Secretion ELISA->Readout2 Decision Validation Logic Readout1->Decision Control = Stable Readout2->Decision Control = No Induction

Caption: Step-by-step workflow for validating the inert profile of the negative control compound.

Data Interpretation & Troubleshooting

  • Observation: The negative control causes partial degradation of IKZF1 at very high concentrations (>50

    
    M).
    
    • Cause: Non-specific proteotoxicity or off-target effects of the isoindolinone core at supraphysiological doses.

    • Solution: Restrict usage to biologically relevant windows (0.1 – 10

      
      M).
      
  • Observation: Unexpected cell death in the negative control arm.

    • Cause: The compound may inhibit other kinases (e.g., CK2, DYRK1A) due to the ATP-mimetic nature of the isoindolinone scaffold.

    • Validation: Perform a KinomeScan to rule out off-target kinase inhibition if toxicity is observed without substrate degradation.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. Link

  • Lopez-Girona, A., et al. (2012).[1] Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26, 2326–2335. Link

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-2-cyclohexyl-1-isoindolinone

[1] Executive Summary & Immediate Action 4-Amino-2-cyclohexyl-1-isoindolinone is a pharmacologically active organic intermediate, structurally related to isoindoline scaffolds used in drug discovery (e.g., immunomodulato...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action

4-Amino-2-cyclohexyl-1-isoindolinone is a pharmacologically active organic intermediate, structurally related to isoindoline scaffolds used in drug discovery (e.g., immunomodulatory drugs). Due to the biological activity associated with the isoindolinone core, this compound must be handled as a Potentially Hazardous Pharmaceutical Substance .

Do NOT dispose of down the drain. Do NOT dispose of in general trash. [1]

Disposal Fate: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before disposal, you must accurately characterize the waste to ensure regulatory compliance (RCRA/EPA).

PropertyDescription
Chemical Structure Contains an isoindolinone core with an amine substituent and a cyclohexyl group.[2][3][4]
Physical State Solid (Powder/Crystalline)
Hazard Class Irritant / Potential Bioactive Likely Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.Note: Isoindolinone derivatives can exhibit teratogenic properties. Handle with high caution.
RCRA Status Non-Listed (unless specific formulation applies).Classify as Characteristic Waste (Toxic/Irritant) for disposal purposes.
Compatibility Incompatible with strong oxidizing agents and strong acids.

Waste Segregation & Containerization

Proper segregation prevents dangerous chemical reactions in the waste stream.[5]

Waste Streams
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste): Solutions containing the compound (e.g., reaction mixtures in DMSO, Methanol, or DCM).

  • Stream C (Sharps): Contaminated needles or glass.

Container Specifications
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquid Waste:

    • Non-Halogenated: Amber glass or HDPE carboys (if solvent is Ethanol/Methanol/DMSO).

    • Halogenated:[6] HDPE carboys (if solvent is DCM/Chloroform).

  • Labeling: All containers must be labeled "HAZARDOUS WASTE" with the specific chemical name written out in full. Do not use abbreviations or chemical formulas.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Objective: Safe containerization of expired or excess solid chemical.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.[7]

  • Transfer: Carefully transfer the solid material into the Solid Waste Container .

    • Tip: If the material is electrostatic, use an antistatic gun or weigh paper to prevent dispersal.

  • Decontamination: Wipe the exterior of the original container and the waste container with a solvent-dampened wipe (e.g., ethanol). Place the wipe into the solid waste container.

  • Sealing: Screw the lid tightly. Ensure the gasket is seated correctly.

  • Manifesting: Log the weight and constituent on your lab's waste accumulation log.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Segregation based on solvent type.

  • Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH, DMSO).

  • Precipitation Check: Ensure the compound does not precipitate out and clog the container opening. If precipitation is likely, dispose of the entire mixture as Solid/Sludge Waste .

  • Transfer: Pour the solution into the appropriate Liquid Waste Carboy using a funnel.

    • Critical: Leave at least 10% headspace in the container for expansion.

  • Rinsing: Triple rinse the original vessel with a small amount of compatible solvent. Add the rinsate to the waste container.

Protocol C: Empty Container Management

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste container.

  • Defacing: Cross out the original label or remove it entirely.[7]

  • Disposal: Mark the container "EMPTY" and place it in the designated glass recycling or trash area, depending on local institutional policy.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecisionTree Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? IsSolid->IsLiquid No PureChem Pure Chemical or Contaminated Debris? IsSolid->PureChem Yes SolventType Identify Solvent Base IsLiquid->SolventType Yes SolidWaste Dispose in SOLID HAZARDOUS WASTE (Incineration) PureChem->SolidWaste Powder/Wipes Sharps Dispose in CHEMICALLY CONTAMINATED SHARPS BIN PureChem->Sharps Glass/Needles HaloWaste Dispose in HALOGENATED SOLVENT WASTE SolventType->HaloWaste Contains Halogens (DCM, Chloroform) NonHaloWaste Dispose in NON-HALOGENATED WASTE SolventType->NonHaloWaste No Halogens (MeOH, DMSO, Water)

Caption: Decision logic for segregating 4-Amino-2-cyclohexyl-1-isoindolinone waste streams to ensure compatibility and compliance.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Occurs Assess Assess Volume & Hazard (<100g = Minor) Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Minor Spill Contain Contain Spill: Cover with Absorbent Pads PPE->Contain Clean Clean Up: Scoop into Waste Bag Contain->Clean Wash Decontaminate Area: Soap & Water Wash Clean->Wash Notify Notify EHS / Supervisor Wash->Notify

Caption: Operational workflow for managing minor laboratory spills of solid or liquid isoindolinone derivatives.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[8][9][10]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[9][10] Seek medical attention.
Inhalation Move person to fresh air.[9][10] If breathing is difficult, give oxygen.[8]
Spill (Solid) Dampen with wet paper towel to avoid dust. Scoop into hazardous waste container.

References

  • National Institutes of Health (NIH) . Waste Disposal Guide: Examples of Common Laboratory Chemicals and their Hazard Class. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-2-cyclohexyl-1-isoindolinone

This guide outlines the critical safety, logistical, and operational protocols for handling 4-Amino-2-cyclohexyl-1-isoindolinone . Core Safety Warning: As a derivative of the isoindolinone scaffold—structurally related t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 4-Amino-2-cyclohexyl-1-isoindolinone .

Core Safety Warning: As a derivative of the isoindolinone scaffold—structurally related to immunomodulatory drugs (IMiDs) like lenalidomide—this compound must be treated as a potential reproductive toxin and severe irritant until specific toxicological data proves otherwise. Adopt a "Universal Precautions" approach.

Risk Assessment & Hazard Identification

Before opening the vial, understand the chemical behavior and biological risks.

Hazard ClassRisk DescriptionCritical Control
Reproductive Toxicity Structural analogs (thalidomide derivatives) are known teratogens.Zero-skin-contact policy. Double-gloving is mandatory.
Acute Toxicity (Oral/Inhalation) Likely harmful if swallowed or inhaled. Dust inhalation is the primary exposure vector.Handle only inside a certified chemical fume hood or powder containment enclosure.
Skin/Eye Irritation Primary amine functionality (

) suggests potential for chemical burns or severe dermatitis.
Wear tight-fitting safety goggles (ANSI Z87.1). Face shields required for quantities

.
Chemical Stability The lactam ring (isoindolinone core) is susceptible to hydrolysis in strong acids/bases.[1]Store in a desiccator at

. Avoid prolonged exposure to moisture.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operation.[2] Do not rely on a "one-size-fits-all" approach.

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport Single Nitrile Gloves (

)
Safety GlassesStandard Lab CoatN/A
Weighing (Solid) Double Nitrile Gloves (Outer:

, Inner:

)
Safety GogglesLab Coat + Tyvek Sleeves Fume Hood (Sash at 18")
Solubilization Double Nitrile Gloves (Check breakthrough time for solvent used, e.g., DMSO)Safety GogglesLab Coat + Chemical ApronFume Hood
Spill Cleanup Laminate Film (Silver Shield) or Double NitrileGoggles + Face ShieldTyvek CoverallN95 or P100 Respirator

Expert Insight: Latex gloves are not recommended due to poor chemical permeation resistance against organic solvents (DMSO, DMF) often used to dissolve this compound.

Operational Handling Procedures

A. Storage and Stability
  • Temperature: Store at

    
     for long-term stability.
    
  • Environment: Hydroscopic. Keep under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

B. Weighing and Transfer Protocol (The "Static-Free" Method)

Isoindolinone powders can be electrostatic. Use this protocol to prevent dispersion.

  • Preparation: Place an anti-static gun or ionizer inside the fume hood.

  • Taring: Place the receiving vessel (flask) on the balance. Tare before opening the chemical vial.

  • Transfer:

    • Open the vial inside the hood.

    • Use a disposable anti-static spatula.

    • Do not tap the spatula on the flask rim (creates aerosol). Use a gentle rolling motion to deposit the solid.

  • Closure: Wipe the threads of the vial with a Kimwipe dampened in methanol before recapping to prevent friction sealing.

C. Solubilization
  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[3]

  • Solubility Note: Sparingly soluble in water. Do not attempt aqueous stock solutions without a co-solvent.

  • Procedure: Add solvent slowly down the side of the vessel to wash down residual powder. Vortex inside the hood.

Emergency Response & Waste Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Neutralize:

    • Cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.

    • Scoop up the material/towel mixture into a wide-mouth hazardous waste jar.

    • Do not dry sweep.

  • Decontaminate: Wash the surface with

    
     bleach solution followed by 
    
    
    
    ethanol.
Disposal Pathways
  • Solid Waste: Incineration is the only acceptable method. Label as "Toxic Solid Organic Waste."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.

  • Empty Vials: Triple rinse with solvent; dispose of rinsate as liquid waste. Dispose of the vial as hazardous glass waste.

Process Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and flow for handling 4-Amino-2-cyclohexyl-1-isoindolinone to minimize exposure risks.

G Start Start: Retrieve Vial (-20°C Storage) Check Check Seal & Warm to Room Temp Start->Check Wait 30 mins Hood Transfer to Fume Hood Check->Hood PPE: Double Nitrile Weigh Weighing (Anti-static protocol) Hood->Weigh Sash @ 18 inches Dissolve Solubilization (DMSO/DMF) Weigh->Dissolve Add Solvent Waste Waste Disposal (Incineration) Weigh->Waste Contaminated Spatulas Use Experimental Use (Closed System) Dissolve->Use Transfer via Syringe Use->Waste Segregate Streams

Caption: Operational workflow emphasizing temperature equilibration and containment to prevent moisture uptake and exposure.

References

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: Isoindolinone Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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